molecular formula C4H7N3O B1317090 (4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 59660-30-9

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1317090
CAS No.: 59660-30-9
M. Wt: 113.12 g/mol
InChI Key: CIFUFRVSHZKBEO-UHFFFAOYSA-N
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Description

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol (CAS 59660-30-9) is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol . This compound belongs to the 1,2,4-triazole family, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its role as a key pharmacophore in drug discovery . The molecule features a methanol group attached to the triazole ring, making it a versatile building block for further chemical synthesis and derivatization. The primary research value of this compound lies in its use as a synthetic intermediate. The 1,2,4-triazole core is a common feature in compounds with documented anticancer, antimicrobial, and antioxidant properties . Specifically, the reactive hydroxyl (-OH) group allows this molecule to be readily functionalized, enabling researchers to create a wide array of novel derivatives, such as esters, ethers, and other complex molecular hybrids for screening and development . While specific mechanistic studies on this exact compound are limited, 1,2,4-triazole derivatives are recognized for their ability to interact with biological targets as hydrogen bond donors and acceptors, which can significantly improve a drug's solubility and pharmacological profile . Researchers utilize this compound to develop potential kinase inhibitors and to synthesize complex molecules for creating 3D tumor models and conducting migration assays in cancer research . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, following all applicable laboratory safety guidelines. For optimal stability, store in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFUFRVSHZKBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577126
Record name (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
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Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59660-30-9
Record name (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-4H-1,2,4-triazol-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Core Properties and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of 1,2,4-triazoles to offer scientifically grounded insights into its characteristics and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted 1,2,4-triazole featuring a methyl group at the N4 position and a hydroxymethyl group at the C3 position. The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues
PropertyThis compound1,2,4-Triazole (Parent Compound)[1][2]Notes
Molecular Formula C₄H₇N₃OC₂H₃N₃
Molecular Weight 113.12 g/mol 69.07 g/mol
Appearance Solid (predicted)White crystalline solidThe physical state is inferred from supplier information.
pKa (acidic) ~1010.26The pKa of the triazole N-H is expected to be similar to the parent compound.
pKa (basic) ~2-32.45 (for the protonated species)The basicity of the triazole ring is influenced by the substituents.
Solubility Predicted to be soluble in water and polar organic solvents.Highly soluble in water and alcohols.[2][3][4]The presence of the hydroxyl group is expected to enhance aqueous solubility.

Expert Insight on pKa: The 1,2,4-triazole ring is amphoteric.[1] The N-H proton of an unsubstituted 1,2,4-triazole has a pKa of around 10.26, making it weakly acidic.[1] The nitrogen atoms also exhibit basicity, with the pKa of the protonated 1,2,4-triazolium ion being approximately 2.45.[1] For this compound, the N-methylation at the 4-position will slightly alter the basicity of the remaining nitrogen atoms. The electron-donating nature of the methyl group is expected to slightly increase the basicity (higher pKa for the conjugate acid) compared to the unsubstituted triazole. The hydroxymethyl group is not expected to significantly impact the pKa of the ring nitrogens.

Solubility Profile: The parent 1,2,4-triazole is highly soluble in water and polar solvents like ethanol.[3][4][5] The presence of the hydroxymethyl group in this compound, capable of hydrogen bonding, is anticipated to confer good solubility in aqueous and polar organic solvents. This property is crucial for its potential use in biological systems and for ease of handling in laboratory settings.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 1,2,4-triazole derivatives.[6][7]

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a thiosemicarbazide derivative, followed by the introduction of the hydroxymethyl group. A general scheme for the synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives has been reported and can be adapted.[8]

Synthesis_Pathway Proposed Synthetic Route cluster_1 A Thiosemicarbazide C 1-Methyl-3-thiosemicarbazide A:e->C:w + B Methyl isothiocyanate B:e->C:w E This compound C:e->E:w + D Glycolic Acid D:e->E:w F Cyclization

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Formation of 1-Methyl-3-thiosemicarbazide: React thiosemicarbazide with methyl isothiocyanate in a suitable solvent like ethanol.

  • Cyclization: The resulting 1-methyl-3-thiosemicarbazide is then cyclized with glycolic acid in the presence of a dehydrating agent (e.g., sulfuric acid or polyphosphoric acid) with heating.

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an appropriate organic solvent. Purification can be achieved by recrystallization or column chromatography.

Reactivity: The reactivity of this compound is dictated by its functional groups: the 1,2,4-triazole ring and the primary alcohol.

  • Triazole Ring: The nitrogen atoms of the triazole ring can act as nucleophiles and can be alkylated or acylated. The ring is generally stable to oxidation and reduction.

  • Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR - Singlet for the methyl protons (~3.5-4.0 ppm)- Singlet for the methylene protons of the CH₂OH group (~4.5-5.0 ppm)- Singlet for the triazole ring proton (~8.0-8.5 ppm)- Broad singlet for the hydroxyl proton (variable)
¹³C NMR - Signal for the methyl carbon (~30-35 ppm)- Signal for the methylene carbon (~55-60 ppm)- Signals for the triazole ring carbons (~140-160 ppm)
IR (cm⁻¹) - Broad O-H stretch (~3200-3500)- C-H stretches (~2800-3000)- C=N and N=N stretches of the triazole ring (~1500-1650)- C-O stretch (~1000-1100)
Mass Spec. - Molecular ion peak (M+) at m/z = 113.12

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[9][10][11][12] These include antifungal, antiviral, anticancer, and anti-inflammatory agents.[10][12][13][14]

Triazole_Applications Potential Therapeutic Areas A This compound B Antifungal A->B C Anticancer A->C D Antiviral A->D E Anti-inflammatory A->E

Caption: Potential therapeutic applications of this compound derivatives.

Rationale for Biological Activity:

  • Hydrogen Bonding: The nitrogen atoms of the triazole ring and the hydroxyl group of the methanol substituent can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

  • Metabolic Stability: The triazole ring is generally metabolically stable, which is a desirable property for drug candidates.

  • Structural Versatility: The hydroxymethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Expert Insight on Drug Design: The presence of the hydroxymethyl group on the triazole ring makes this compound an attractive building block for fragment-based drug discovery (FBDD) and as a scaffold for the synthesis of more complex molecules. Its predicted solubility and synthetic tractability are advantageous for these approaches.

Stability and Storage

While specific stability data is unavailable, based on the general properties of 1,2,4-triazoles, this compound is expected to be a stable compound under standard laboratory conditions.

  • Thermal Stability: Triazole rings are generally thermally stable.

  • Storage: It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data on its basic properties are limited, a comprehensive understanding of its characteristics can be inferred from the well-studied chemistry of 1,2,4-triazoles. Its predicted solubility, synthetic accessibility, and the proven biological relevance of the 1,2,4-triazole scaffold make it a promising candidate for further investigation in the development of novel therapeutic agents.

References

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS Number: 59660-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a scaffold in drug discovery. This document is intended to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of biological interactions.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a key component in numerous clinically approved drugs, exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[4] The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, make it an attractive moiety for designing molecules that can effectively interact with biological targets.

This compound, with its methyl-substituted triazole core and a primary alcohol functional group, represents a valuable building block for the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space in the quest for novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, we can infer its key properties from supplier information and data on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59660-30-9[5]
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Appearance Solid (inferred)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Spectroscopic Characterization (Predicted and Inferred from Analogs):

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Based on the analysis of related 1,2,4-triazole derivatives, the following spectral characteristics are anticipated:[6][7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet, ~3.5-4.0 ppm), the methylene protons of the hydroxymethyl group (singlet, ~4.5-5.0 ppm), the hydroxyl proton (broad singlet, variable), and the triazole ring proton (singlet, ~8.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the methyl and methylene groups, and characteristic absorptions for the C=N and N-N bonds within the triazole ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Practical Workflow

The most logical and efficient synthetic route to this compound involves the reduction of its corresponding aldehyde, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. This two-step approach, starting from commercially available precursors, is outlined below.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Formation of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde cluster_step2 Step 2: Reduction to this compound A Starting Materials B Reaction A->B Cyclization C Intermediate Product B->C Work-up & Purification D Intermediate Product E Reduction D->E NaBH4, Methanol F Final Product E->F Work-up & Purification

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (Intermediate)

This intermediate can be synthesized via several established methods for forming the 1,2,4-triazole ring. A common approach involves the cyclization of a thiosemicarbazide derivative.[9]

Step 2: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde to this compound

This reduction is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol.[10][11][12][13]

Materials and Reagents:

  • 4-methyl-4H-1,2,4-triazole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Distilled water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1 equivalent) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The molar excess of NaBH₄ ensures the complete reduction of the aldehyde.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding distilled water. This should be done in an ice bath to manage any effervescence.

  • Acidification: Acidify the mixture to pH ~6 with 1 M hydrochloric acid to neutralize the borate salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. While specific biological activity data for this compound is not yet widely published, its structural features suggest significant potential in several key areas of drug discovery.

Antifungal Drug Discovery

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core.[14] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The this compound scaffold could serve as a starting point for the design of novel antifungal agents. The hydroxyl group can be derivatized to introduce various lipophilic side chains, which are often crucial for potent antifungal activity.

Anticancer Drug Development

The 1,2,4-triazole moiety is also present in several anticancer agents.[15][16] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other signaling pathways critical for cancer cell proliferation and survival. The ability to easily modify the hydroxyl group of this compound allows for the systematic exploration of structure-activity relationships in the development of new anticancer drug candidates.

Antibacterial Drug Discovery

Derivatives of 1,2,4-triazole have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][17][18] The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. The versatility of the this compound scaffold makes it an attractive platform for the synthesis of novel antibacterial compounds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of a modifiable hydroxyl group make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Future research should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic potential. The exploration of its antifungal, anticancer, and antibacterial activities, in particular, holds significant promise for the development of new and effective medicines.

References

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, synthesis methodologies, and its established and potential applications, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Core Chemical Identity and Physicochemical Landscape

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the methyl group at the 4-position of the triazole ring and the hydroxymethyl substituent at the 3-position imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.

Structural and Molecular Identifiers

The unique arrangement of atoms in this compound can be represented by several standard chemical identifiers:

  • SMILES String: CN1C(CO)=NN=C1

  • InChI Key: CIFUFRVSHZKBEO-UHFFFAOYSA-N

These identifiers are crucial for unambiguous database searching and computational modeling studies.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₇N₃O[1]
Molecular Weight 113.12 g/mol [1]
Physical Form Solid
Boiling Point 296.8 ± 42.0 °C (Predicted)[2]
Melting Point Not experimentally determined
Solubility Soluble in polar organic solvents such as methanol and ethanol.[3]Inferred from related triazole derivatives

Synthesis and Derivatization: Crafting the Core

The synthesis of the 1,2,4-triazole ring system is a well-established area of organic chemistry, with several reliable methods available. The synthesis of this compound can be approached through the cyclization of appropriate precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative followed by desulfurization and functional group manipulation. This approach offers versatility and access to a wide range of substituted triazoles.

Synthetic Pathway Methyl_Glyoxylate Methyl Glyoxylate Thiosemicarbazone_Intermediate Thiosemicarbazone Intermediate Methyl_Glyoxylate->Thiosemicarbazone_Intermediate Condensation Methylthiosemicarbazide 4-Methylthiosemicarbazide Methylthiosemicarbazide->Thiosemicarbazone_Intermediate Triazole_Thione 4-Methyl-3-thioxo-3,4-dihydro-1H-1,2,4-triazole-5-carbaldehyde Thiosemicarbazone_Intermediate->Triazole_Thione Oxidative Cyclization Triazole_Aldehyde (4-methyl-4H-1,2,4-triazol-3-yl)carbaldehyde Triazole_Thione->Triazole_Aldehyde Desulfurization Desulfurization Desulfurization (e.g., Raney Nickel) Target_Molecule This compound Reduction Reduction (e.g., NaBH4) Triazole_Aldehyde->Target_Molecule Reduction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Literature)

The following protocol is a generalized procedure adapted from established methods for the synthesis of 4-methyl-1,2,4-triazole derivatives.[4] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Formation of the Thiosemicarbazone Intermediate

  • To a solution of methyl glyoxylate (1.0 eq) in ethanol, add 4-methylthiosemicarbazide (1.0 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

Step 2: Oxidative Cyclization to the Triazole-thione

  • Dissolve the crude thiosemicarbazone intermediate in a suitable solvent such as ethanol.

  • Add an oxidizing agent, for example, a solution of iron(III) chloride (FeCl₃), dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling, the precipitate is filtered, washed with water, and dried to yield the triazole-thione.

Step 3: Desulfurization to the Triazole Aldehyde

  • Suspend the triazole-thione in ethanol.

  • Add Raney Nickel (a few equivalents by weight) portion-wise.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel and wash with ethanol.

  • Evaporate the solvent to obtain the crude triazole aldehyde.

Step 4: Reduction to this compound

  • Dissolve the crude triazole aldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization and Analytical Profile

Expected Spectroscopic Data:

  • ¹H NMR:

    • A singlet for the N-methyl protons (around 3.5-4.0 ppm).

    • A singlet or a broad singlet for the hydroxyl proton (variable, dependent on solvent and concentration).

    • A singlet for the methylene protons of the CH₂OH group (around 4.5-5.0 ppm).

    • A singlet for the C5-H proton of the triazole ring (around 8.0-8.5 ppm).

  • ¹³C NMR:

    • A signal for the N-methyl carbon (around 30-35 ppm).

    • A signal for the methylene carbon of the CH₂OH group (around 55-65 ppm).

    • Signals for the triazole ring carbons (C3 and C5) in the aromatic region (around 140-160 ppm).

  • FTIR (cm⁻¹):

    • A broad O-H stretching band (around 3200-3600 cm⁻¹).

    • C-H stretching bands (around 2850-3000 cm⁻¹).

    • C=N and N=N stretching vibrations characteristic of the triazole ring (around 1500-1650 cm⁻¹).

    • C-O stretching band (around 1000-1100 cm⁻¹).

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z = 113.

    • Fragmentation patterns corresponding to the loss of a hydroxyl radical, formaldehyde, and other characteristic fragments.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This has led to the development of numerous drugs containing this moiety.

Established Roles of 1,2,4-Triazoles in Medicine

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antifungal Agents: Triazole-based drugs like fluconazole and itraconazole are frontline therapies for fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

  • Antibacterial Agents: Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • Antiviral Agents: The antiviral drug ribavirin, which contains a 1,2,4-triazole-3-carboxamide moiety, is a broad-spectrum antiviral agent.[9]

  • Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its exploration in various other therapeutic areas, including as anticancer, anticonvulsant, and anti-inflammatory agents.

Potential of this compound as a Building Block

This compound serves as a valuable and versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary hydroxyl group provides a convenient handle for further chemical modifications.

Derivatization Target_Molecule This compound Esterification Esterification Target_Molecule->Esterification Etherification Etherification Target_Molecule->Etherification Halogenation Halogenation Target_Molecule->Halogenation Oxidation Oxidation Target_Molecule->Oxidation Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Ether_Derivatives Ether Derivatives Etherification->Ether_Derivatives Halide_Derivatives Halide Derivatives Halogenation->Halide_Derivatives Aldehyde_Carboxylic_Acid Aldehyde/Carboxylic Acid Oxidation->Aldehyde_Carboxylic_Acid

Caption: Potential derivatization pathways for this compound.

By employing standard organic reactions, the hydroxyl group can be converted into a variety of other functional groups, including esters, ethers, halides, and, through oxidation, aldehydes or carboxylic acids. These derivatives can then be incorporated into larger molecular scaffolds to explore structure-activity relationships (SAR) and develop novel drug candidates.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The specific hazard statement H302 denotes that it is harmful if swallowed.

Recommended Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental ingestion, seek immediate medical attention.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 1,2,4-triazole scaffold, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the promise of yielding new therapeutic agents to address unmet medical needs.

References

(4-methyl-4H-1,2,4-triazol-3-yl)methanol IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle is a key component in a wide array of clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies.[3][4] This guide provides a comprehensive technical overview of a specific, valuable building block: this compound. We will delve into its systematic nomenclature, detailed synthetic protocols with mechanistic justifications, robust methods for spectroscopic and structural characterization, and its strategic application as a synthon for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . The structure consists of a 1,2,4-triazole ring methylated at the N4 position, with a hydroxymethyl (-CH₂OH) group attached to the C3 position. This substitution pattern is crucial for its chemical reactivity and interaction with biological targets.

The presence of the triazole ring, with its three nitrogen atoms, allows for significant hydrogen bonding capabilities, while the methyl group at N4 blocks a potential site of metabolism and tautomerization, locking the scaffold's geometry.[5] The primary alcohol functional group serves as a key handle for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundIUPAC
Molecular Formula C₄H₇N₃O-
Molecular Weight 113.12 g/mol -
CAS Number 3177-83-9Sigma-Aldrich
Appearance White to off-white solid (Predicted)-
H-Bond Donors 1 (from -OH)Computed
H-Bond Acceptors 3 (from N1, N2, and -OH)Computed
Predicted LogP -0.8 to -0.5Computed
Predicted Solubility Soluble in water, methanol, DMSO-

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is not commonly reported as a final product but can be reliably achieved from its corresponding thiol precursor, 4-methyl-4H-1,2,4-triazole-3-thiol, which is commercially available.[6] The following two-stage protocol describes a robust pathway involving S-alkylation followed by oxidative desulfurization. This method is chosen for its high efficiency and the relative stability of the intermediates.

Experimental Workflow Diagram

G cluster_0 Stage 1: S-Alkylation cluster_1 Stage 2: Oxidative Desulfurization cluster_2 Purification & Analysis A 4-methyl-4H-1,2,4-triazole-3-thiol C S-Benzylated Intermediate A->C Acetonitrile, Reflux B Benzyl Bromide + Base (e.g., K₂CO₃) B->C E This compound C->E Aq. Acetonitrile, 0°C to RT D Oxidizing Agent (e.g., Oxone®) D->E F Column Chromatography E->F G Spectroscopic Confirmation (NMR, MS, IR) F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Part 1: Synthesis of 3-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazole

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-4H-1,2,4-triazole-3-thiol (5.0 g, 43.4 mmol), potassium carbonate (K₂CO₃, 7.2 g, 52.1 mmol), and acetonitrile (100 mL).

    • Rationale: Acetonitrile is an excellent polar aprotic solvent for this S-alkylation. K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile without causing side reactions.

  • Reaction: Add benzyl bromide (5.7 mL, 47.7 mmol) dropwise to the stirring suspension.

    • Rationale: Benzyl bromide is a highly reactive alkylating agent. The benzyl group is chosen as a protective group for the sulfur because it can be readily cleaved under oxidative conditions in the next step.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

    • Rationale: Heating ensures the reaction proceeds to completion in a reasonable timeframe. TLC monitoring is crucial to prevent the formation of side products from over-reaction.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification: Recrystallize the crude product from ethanol/water or purify by flash column chromatography on silica gel to yield the pure S-benzylated intermediate.

Part 2: Synthesis of this compound

  • Reagent Preparation: Dissolve the purified 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole (from Part 1, ~40 mmol) in a mixture of acetonitrile (80 mL) and water (80 mL) in a 500 mL flask. Cool the solution in an ice bath to 0-5°C.

  • Oxidation: In a separate beaker, dissolve Oxone® (potassium peroxymonosulfate, ~4.0 equivalents) in water and add it slowly to the cooled reaction mixture, ensuring the temperature does not exceed 10°C.

    • Rationale: Oxone® is a powerful but manageable oxidizing agent that will oxidize the sulfide to a sulfoxide and then a sulfone, which is an excellent leaving group. The subsequent hydrolysis in the aqueous medium cleaves the C-S bond, ultimately leading to the desired alcohol.

  • Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper is negative (indicating no remaining oxidant). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (using a dichloromethane/methanol gradient) to yield this compound as a white solid.

    • Self-Validation: The final product's identity and purity (>98%) must be confirmed via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are summarized below.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~8.3 (s, 1H, H-5), ~5.0-5.5 (t, 1H, -OH, exchanges with D₂O), ~4.5 (d, 2H, -CH₂-), ~3.4 (s, 3H, N-CH₃).
¹³C NMR δ (ppm) in DMSO-d₆: ~155 (C3), ~145 (C5), ~55 (CH₂OH), ~31 (N-CH₃).
FT-IR (cm⁻¹): 3400-3200 (broad, O-H stretch), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1640 (C=N stretch), ~1050 (C-O stretch).[7]
Mass Spec (ESI+) m/z: 114.0665 [M+H]⁺, 136.0485 [M+Na]⁺.
X-ray Crystallography Would provide definitive 3D structure, showing a planar triazole ring and specific bond lengths/angles.[8][9]

The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a passive linker; it is an active pharmacophore. Its utility stems from several key properties:

  • Metabolic Stability: The aromatic heterocycle is resistant to metabolic degradation, increasing the half-life of drugs.[10]

  • Receptor Interaction: The nitrogen atoms act as excellent hydrogen bond acceptors and donors, facilitating strong and specific binding to enzyme active sites.[10]

  • Physicochemical Modulation: The triazole moiety can improve the solubility and polarity of a molecule, enhancing its pharmacokinetic profile.[5]

A prime example is its role in antifungal agents. Triazole antifungals like fluconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, effectively shutting down ergosterol synthesis, which is vital for the fungal cell membrane integrity.[4][11]

Pharmacophore Interaction Model

G cluster_0 Enzyme Active Site (e.g., CYP51) cluster_1 1,2,4-Triazole Drug Heme Heme Iron (Fe²⁺/Fe³⁺) HB_Acceptor H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket Triazole Triazole Ring N4 Sidechain R-Group (e.g., difluorophenyl) N4->Heme Coordination Bond Sidechain->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Generalized interaction of a 1,2,4-triazole drug with a target enzyme.

This compound as a Synthon

The title compound is an exceptionally useful synthon, or building block, for creating libraries of more complex molecules in drug discovery campaigns. The primary alcohol (-CH₂OH) is a versatile functional handle for a variety of chemical transformations.

  • Esterification: The alcohol can be readily converted to esters, which can act as prodrugs, improving bioavailability. The ester moiety can be cleaved in vivo by esterase enzymes to release the active parent drug.

  • Etherification: Formation of ethers allows for the introduction of larger, more complex side chains, enabling exploration of the structure-activity relationship (SAR) in different regions of the target's binding pocket.

  • Halogenation: Conversion of the alcohol to a halide (e.g., -CH₂Cl) creates an electrophilic center, perfect for coupling with nucleophiles like amines or thiols to build larger molecules.

Potential Derivatization Pathways

G cluster_0 Derivatives Start This compound Ester Ester Prodrugs (Improved Bioavailability) Start->Ester R-COOH, DCC Ether Ether Analogs (SAR Exploration) Start->Ether R-X, NaH Halide Halomethyl Intermediate (Nucleophilic Substitution) Start->Halide SOCl₂ or PBr₃ Amine Aminomethyl Derivatives (Linker Chemistry) Halide->Amine R₂NH

Caption: Key derivatization pathways from the title compound.

Conclusion

This compound represents more than just a single chemical entity; it is a strategic entry point into the vast and pharmacologically rich chemical space of 1,2,4-triazole derivatives. Its synthesis from readily available precursors is robust, and its structure is ideally suited for further chemical modification. By understanding its synthesis, characterization, and the functional role of its core scaffold, drug development professionals can effectively utilize this compound to design and create next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.[12][13]

References

An In-depth Technical Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, plausible synthetic routes, its role as a key building block in pharmacologically active agents, and the analytical methodologies for its characterization. The insights provided herein are grounded in established scientific principles and aim to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Core Molecular Characteristics

This compound is a substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The 1,2,4-triazole moiety is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, dipole character, and its ability to serve as a bioisostere for amide or ester groups, which allows it to bind with high affinity to various biological receptors.[1][3]

The addition of a methyl group at the N4 position and a hydroxymethyl group at the C3 position provides specific steric and electronic properties that can be crucial for tuning the molecule's interaction with biological targets.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₄H₇N₃O[4]
Molecular Weight 113.12 g/mol
CAS Number 59660-30-9[5]
PubChem CID 15707893[4]
Appearance Solid (predicted)N/A
InChI InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3[4]
SMILES CN1C(=NN=C1)CO[4]
Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Elucidation

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methods for 1,2,4-triazole formation.[6][7] The following proposed workflow starts from a readily available ester and proceeds through reduction.

Proposed Synthetic Workflow

The reduction of a carboxylate ester is a reliable and high-yielding method for the preparation of primary alcohols. The starting material, methyl 1,2,4-triazole-3-carboxylate, can be synthesized via the cyclization of formylhydrazine with trichloroacetonitrile.[8] This is followed by N-methylation and subsequent reduction.

synthesis_workflow start Methyl 1,2,4-triazole-3-carboxylate step1 N-Methylation start->step1 e.g., CH₃I, Base intermediate Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate step1->intermediate step2 Reduction intermediate->step2 e.g., LiAlH₄, THF product This compound step2->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure derived from general methodologies for the synthesis of similar compounds.[8][9][10]

Step 1: N-Methylation of Methyl 1,2,4-triazole-3-carboxylate

  • System Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend methyl 1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the triazole ring, forming the more nucleophilic triazolide anion. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

  • Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Step 2: Reduction to this compound

  • System Setup: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve the crude ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Scientist's Insight: LiAlH₄ is a powerful reducing agent necessary for the ester-to-alcohol conversion. The reaction is highly exothermic and generates hydrogen gas, necessitating a controlled addition at low temperature under an inert atmosphere.

  • Reaction and Quenching: After the addition, allow the mixture to stir at room temperature for 4 hours. Cool the flask back to 0 °C and quench the reaction sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Isolation: A granular precipitate will form. Filter the solid and wash it thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a cornerstone in the design of numerous therapeutic agents, valued for its favorable pharmacological and pharmacokinetic properties.[2][11]

Role as a Pharmacophore

The nitrogen atoms of the triazole ring act as excellent hydrogen bond acceptors and donors, facilitating strong interactions with enzyme active sites and receptors.[3] This interaction is fundamental to the biological activity of many triazole-containing drugs.

drug_interaction cluster_interactions Key Interactions receptor Biological Receptor / Enzyme triazole This compound (as part of a larger molecule) h_bond Hydrogen Bonding triazole->h_bond dipole Dipole-Dipole Interactions triazole->dipole hydrophobic Hydrophobic Interactions (from methyl group) triazole->hydrophobic h_bond->receptor dipole->receptor hydrophobic->receptor

Caption: The 1,2,4-triazole scaffold's key interactions with biological targets.

Therapeutic Areas of Interest
  • Antitubercular Agents: The (4-methyl-4H-1,2,4-triazol-3-yl) moiety is part of a lead compound identified with potent activity against multi-drug resistant strains of Mycobacterium tuberculosis.[9] This highlights its potential in developing new treatments for tuberculosis.

  • Antifungal Agents: 1,2,4-triazoles are the chemical foundation for the "azole" class of antifungal drugs (e.g., fluconazole, voriconazole), which inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[11]

  • Anticancer Agents: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating a wide range of activities against various cancer cell lines.[1][2]

  • Antiviral Agents: The well-known broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole-3-carboxamide structure, underscoring the importance of this heterocycle in antiviral drug design.[12]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.A singlet for the N-CH₃ protons (approx. 3.5-4.0 ppm), a singlet for the C-CH₂OH protons (approx. 4.5-5.0 ppm), a singlet for the triazole ring proton (approx. 8.0-8.5 ppm), and a broad singlet for the -OH proton.[13][14]
¹³C NMR Confirmation of carbon framework.Resonances for the N-CH₃ carbon, the CH₂OH carbon, and the two distinct carbons of the triazole ring.[13][15]
FT-IR Identification of functional groups.A broad O-H stretch (approx. 3200-3600 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), and characteristic C=N and C-N stretches for the triazole ring.[10]
Mass Spec (MS) Determination of molecular weight.A molecular ion peak [M+H]⁺ at m/z 114.0665, confirming the elemental composition.
HPLC Purity assessment.A single major peak indicating the purity of the compound.
Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Scientist's Insight: DMSO-d₆ is often a good choice for this type of molecule due to its high polarity, which aids dissolution, and because the hydroxyl proton is often clearly visible and does not exchange as rapidly as in D₂O.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Classification: Based on related triazole structures, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound, highlighting its significance as a versatile building block for the development of novel therapeutics. The provided protocols and insights are intended to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

The 1,2,4-Triazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a quintessential example of such a structure. Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of the 1,2,4-triazole core, from its synthesis to its multifaceted biological applications, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting not just protocols, but self-validating systems for the exploration of this critical pharmacophore.

Part 1: Synthesis of the 1,2,4-Triazole Core: From Classical Reactions to Modern Innovations

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic routes. The choice of method is often dictated by the desired substitution pattern, substrate availability, and desired reaction efficiency.

Classical Approaches: The Foundation of Triazole Chemistry

Two foundational methods, the Pellizzari and Einhorn-Brunner reactions, remain relevant for their straightforwardness, although they often necessitate harsh reaction conditions.[2][3]

First described by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[4][5] The reaction typically requires high temperatures, often exceeding 200°C.[4]

Causality of Experimental Choices: The high temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps. The choice of a high-boiling solvent or performing the reaction neat is to achieve and maintain this required temperature.[4] A nitrogen atmosphere is often employed to prevent oxidative side reactions at these elevated temperatures.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction [6]

  • Materials:

    • Benzamide

    • Benzoylhydrazide

    • High-boiling point solvent (e.g., nitrobenzene) or neat conditions

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in the round-bottom flask.

    • If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[4]

    • Maintain this temperature for 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • After completion, allow the mixture to cool to room temperature, which should cause the product to solidify.[4]

    • Purify the crude product by recrystallization from ethanol or acetic acid.[4]

This reaction provides a pathway to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][7] A key feature is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the resulting triazole.[7][8]

Causality of Experimental Choices: The acid catalyst (often glacial acetic acid, which also serves as the solvent) protonates a carbonyl group of the imide, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine.[1] Refluxing ensures the reaction proceeds at a reasonable rate. The final product is precipitated by pouring the reaction mixture into ice-cold water, a standard technique for isolating water-insoluble organic compounds from an acidic aqueous medium.

Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction [1]

  • Materials:

    • Diacylamine (imide)

    • Substituted hydrazine

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve the diacylamine (1 equivalent) in glacial acetic acid.

    • Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.

    • Heat the mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring by TLC.

    • Once complete, cool the mixture to room temperature.

    • Pour the cooled mixture into ice-cold water (about 10 times the reaction volume) with vigorous stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

Modern synthetic chemistry has introduced techniques that overcome many of the limitations of classical methods, offering faster reaction times, higher yields, and aligning with the principles of green chemistry.

Microwave irradiation has revolutionized the synthesis of 1,2,4-triazoles by dramatically reducing reaction times from hours to minutes and often increasing yields.[9][10]

Causality of Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates.[9] This rapid and uniform heating minimizes the formation of byproducts that can occur with prolonged heating in traditional methods.[9]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles [9]

  • Materials:

    • Aromatic hydrazide (e.g., 5 mmol)

    • Substituted nitrile (e.g., 5.5 mmol)

    • Potassium carbonate (K₂CO₃) (e.g., 5.5 mmol)

    • n-Butanol (10 mL)

    • 20 mL microwave reaction vessel

    • Microwave synthesizer

  • Procedure:

    • To the microwave reaction vessel, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[9]

    • Add 10 mL of n-butanol and seal the vessel.[9]

    • Place the vessel in the microwave reactor and irradiate the mixture at 150°C for 2 hours.[9]

    • After cooling, the precipitated product can be collected by filtration.

    • Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure compound.[9]

Diagram: General Workflow for Microwave-Assisted Synthesis

reagents Combine Reactants (Hydrazide, Nitrile, Base) in Microwave Vial solvent Add Solvent (e.g., n-Butanol) reagents->solvent seal Seal Vial solvent->seal irradiate Microwave Irradiation (e.g., 150°C, 2h) seal->irradiate cool Cool to Room Temp. irradiate->cool isolate Isolate Product (Filtration) cool->isolate purify Purify (Recrystallization) isolate->purify

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.

While technically forming a 1,2,3-triazole ring, the principles of "click chemistry" are increasingly applied in hybrid molecules incorporating the 1,2,4-triazole scaffold. The CuAAC reaction is a prime example of a highly efficient and bioorthogonal reaction, forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[11][12] This method is invaluable for linking a 1,2,4-triazole-containing fragment to another molecule.

Causality of Experimental Choices: The copper(I) catalyst is essential for this reaction, accelerating it by orders of magnitude compared to the uncatalyzed thermal reaction.[11] The reaction is often run in aqueous solvent systems, making it highly compatible with biological molecules and green chemistry principles.[12] Sodium ascorbate is typically used to reduce a copper(II) source in situ to the active copper(I) catalyst.

Experimental Protocol: General Procedure for CuAAC [13]

  • Materials:

    • Alkyne-functionalized 1,2,4-triazole derivative (1 equivalent)

    • Azide-containing coupling partner (1.5 equivalents)

    • Copper(II) acetate (0.2 equivalents)

    • Sodium ascorbate (1.2 equivalents)

    • Ethanol/Water (1:1) solvent mixture

  • Procedure:

    • Dissolve the alkyne-functionalized 1,2,4-triazole and the azide partner in the ethanol/water mixture.

    • Add sodium ascorbate, followed by copper(II) acetate to the stirring solution.

    • Heat the reaction mixture at 65°C for 12 hours, monitoring by TLC.

    • Upon completion, cool the reaction and typically perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

    • The product is then purified using column chromatography.

Part 2: Biological Applications and Mechanistic Insights

The 1,2,4-triazole scaffold is a linchpin in a multitude of therapeutic agents. Its biological activity is diverse, ranging from potent antifungal and anticancer effects to antiviral and antibacterial properties.[1]

Antifungal Activity: The Azole Legacy

1,2,4-triazoles are perhaps most famous for their antifungal properties, with drugs like fluconazole and itraconazole being mainstays in the treatment of systemic fungal infections.[1]

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, inhibition of fungal growth.[1]

Diagram: Antifungal Mechanism of Action

Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Blocked ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate MembraneDamage Increased Membrane Permeability ToxicSterols->MembraneDamage GrowthInhibition Fungal Growth Inhibition MembraneDamage->GrowthInhibition

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungal agents.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [14][15]

This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast.[16]

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Fungal strains (e.g., Candida albicans)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the 96-well plates using RPMI-1640 medium.

    • Prepare a standardized fungal inoculum (0.5–2.5 × 10³ CFU/mL) in RPMI-1640.

    • Inoculate each well with the fungal suspension. Include a drug-free well for a growth control.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes an approximate 80% reduction in growth compared to the drug-free control well, often assessed visually or with a spectrophotometer.[14][15]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

The antifungal potency of 1,2,4-triazoles is highly dependent on their substitution pattern.

Compound/ModificationKey Structural FeatureAntifungal Activity (MIC in µg/mL)Reference
Fluconazole Core structure with two triazole rings and a difluorophenyl group.C. albicans: 12.5[1]
Compound 21b N-(4-chlorobenzyl) piperazine carbodithioate scaffold.C. albicans: 0.063–0.5[17]
Compound AS-14 Schiff base with 2,4,5-trichlorobenzaldehyde.Wheat gibberellic: 5.33[18]
General SAR Electron-withdrawing groups (e.g., halogens) on the phenyl ring.Generally enhances activity.[17][18]
General SAR Bulky substituents.Can reduce activity due to steric hindrance.[19]

Analysis of Causality: The SAR data reveals critical insights. The difluorophenyl group in fluconazole is crucial for its activity. The introduction of halogen atoms, as seen in compound 21b (chloro) and AS-14 (trichloro), often enhances antifungal potency.[17][18] This is likely due to the electron-withdrawing nature of halogens, which can influence the electronic properties of the molecule and its interaction with the CYP51 active site. Conversely, excessively bulky groups can diminish activity, suggesting that steric hindrance may prevent optimal binding within the enzyme's active site.[19]

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms.[9]

Mechanism of Action: The anticancer effects of triazoles are varied. One prominent mechanism is the inhibition of aromatase, a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Aromatase inhibitors like Letrozole and Anastrozole, which contain a 1,2,4-triazole core, are used in the treatment of hormone-dependent breast cancer.[1] Other triazole derivatives act by inhibiting kinases, interfering with DNA, or inducing apoptosis.[20]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [21][22]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, B16F10 for melanoma)[21][23]

    • Culture medium (e.g., DMEM) with fetal bovine serum

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • 96-well plates

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of approximately 10⁴ cells/well and incubate for 24 hours.[21]

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

    • Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[21]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Compound/ModificationKey Structural FeatureAnticancer Activity (IC₅₀ in µM)Target Cell LineReference
Compound TP6 Pyridine hybrid with a 4-chlorobenzyl group.41.12Murine melanoma (B16F10)[21][24]
Compound 4d Imidazole-triazole hybrid.6.73Breast cancer (MCF-7)[23]
Indolyl-1,2,4-triazole 3,4,5-trimethoxyphenyl substituent.Significant inhibitory effects.Various human cancer lines[25]
General SAR Fused acridines with 3,4,5-trimethoxy or 4-trifluoromethyl groups.Strongest activity.Lung, breast, melanoma, colon[25]
General SAR N-phenyl acetamide moieties.Active against lung and breast cancer.Lung, breast[25]

Analysis of Causality: The presence of specific aromatic substitutions is a recurring theme in potent anticancer triazoles. The 3,4,5-trimethoxyphenyl group, for instance, is a well-known feature in compounds that interact with tubulin, suggesting a potential mechanism of action.[25] Halogen substitutions, such as the 4-chloro group in TP6, often enhance activity, possibly by improving binding affinity to target proteins or altering pharmacokinetic properties.[21][24] The hybridization of the triazole core with other heterocyclic systems, like pyridine or imidazole, is a successful strategy for generating novel compounds with improved potency.[21][23][24]

Part 3: Concluding Remarks and Future Directions

The 1,2,4-triazole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. This guide has provided a framework for the rational exploration of 1,2,4-triazole chemistry, from foundational synthetic protocols to the evaluation of their biological potential.

The future of 1,2,4-triazole research will likely focus on the development of highly specific and potent derivatives through several key avenues:

  • Hybrid Molecule Design: Combining the 1,2,4-triazole core with other pharmacophores to create hybrid molecules with dual or enhanced activity.

  • Target-Specific Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize derivatives that are highly selective for a single biological target, thereby reducing off-target effects.

  • Green Chemistry Approaches: Further refinement of synthetic methods, such as MAOS and the use of eco-friendly solvents and catalysts, to make 1,2,4-triazole synthesis more sustainable.

By integrating robust synthetic strategies with detailed biological evaluation and a clear understanding of structure-activity relationships, the research community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide on (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Derivatives of this heterocyclic system are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2][3] This guide focuses on a specific derivative, (4-methyl-4H-1,2,4-triazol-3-yl)methanol, providing a comprehensive overview of its synthesis, characterization, and potential applications in the field of drug discovery and development. Understanding the nuances of this molecule can pave the way for the rational design of novel therapeutics with enhanced efficacy and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development, influencing aspects such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₄H₇N₃O[4]
Molecular Weight 113.12 g/mol [4]
Appearance Solid (predicted)-
CAS Number 59660-30-9[4]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the core 1,2,4-triazole ring, followed by functional group manipulations to introduce the hydroxymethyl moiety. A plausible and efficient synthetic strategy involves the initial synthesis of a suitable precursor, such as methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate or 4-methyl-4H-1,2,4-triazole-3-carbaldehyde, followed by a reduction step.

Synthesis of Precursors

The key precursor, the 4-methyl-1,2,4-triazole ring, can be constructed from readily available starting materials. One common method involves the cyclization of a thiosemicarbazide derivative. For instance, reacting methylhydrazine with a suitable carbonyl compound, followed by treatment with a source of carbon and nitrogen, can lead to the formation of the triazole ring.

A more direct route to a suitable precursor is the synthesis of methyl 1,2,4-triazole-3-carboxylate. A patented method describes the synthesis of this compound from trichloroacetonitrile and formylhydrazine, which upon methylation at the N4 position would yield methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.[5]

Alternatively, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde can serve as a direct precursor. This aldehyde can be synthesized through various methods, including the oxidation of the corresponding thiol or the reduction of a carboxylic acid derivative to the aldehyde stage, although this can be challenging due to over-reduction.

Reduction to this compound

The final step in the synthesis is the reduction of the carbonyl group of the precursor to a primary alcohol.

  • From Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate: The ester can be effectively reduced to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[6] The reaction typically proceeds at room temperature, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum salts.

  • From 4-methyl-4H-1,2,4-triazole-3-carbaldehyde: The aldehyde can be selectively reduced to the primary alcohol using milder reducing agents like Sodium Borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[7][8][9] This method is often preferred for its operational simplicity and higher functional group tolerance compared to LiAlH₄.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_alternative Alternative Route Trichloroacetonitrile Trichloroacetonitrile Methyl_1_2_4_triazole_3_carboxylate Methyl 1,2,4-triazole- 3-carboxylate Trichloroacetonitrile->Methyl_1_2_4_triazole_3_carboxylate 1. K2CO3, MeOH 2. Formylhydrazine Formylhydrazine Formylhydrazine Formylhydrazine->Methyl_1_2_4_triazole_3_carboxylate Methylation N4-Methylation Methyl_1_2_4_triazole_3_carboxylate->Methylation Methyl_4_methyl_1_2_4_triazole_3_carboxylate Methyl 4-methyl-4H-1,2,4-triazole- 3-carboxylate Methylation->Methyl_4_methyl_1_2_4_triazole_3_carboxylate Reduction_Ester Reduction Methyl_4_methyl_1_2_4_triazole_3_carboxylate->Reduction_Ester LiAlH4, THF Target_Molecule (4-methyl-4H-1,2,4-triazol- 3-yl)methanol Reduction_Ester->Target_Molecule Carbaldehyde 4-methyl-4H-1,2,4-triazole- 3-carbaldehyde Reduction_Aldehyde Reduction Carbaldehyde->Reduction_Aldehyde NaBH4, MeOH Reduction_Aldehyde->Target_Molecule

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Proposed): Reduction of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Causality behind Experimental Choices: This protocol utilizes LiAlH₄, a potent reducing agent necessary for the conversion of the relatively unreactive ester functional group to a primary alcohol.[6] Anhydrous THF is chosen as the solvent due to its ability to dissolve the reactants and its inertness towards the highly reactive LiAlH₄. The reaction is performed under an inert atmosphere to prevent the quenching of the reducing agent by atmospheric moisture. A careful, dropwise addition of the ester solution to the LiAlH₄ suspension at a controlled temperature is crucial to manage the exothermic nature of the reaction. The final acidic workup is necessary to protonate the resulting alkoxide and to dissolve the aluminum salts, facilitating product isolation.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of Lithium Aluminium Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF).

  • Reaction: A solution of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling the flask in an ice bath.

  • Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from structurally similar 4-substituted 1,2,4-triazoles, the following spectral characteristics are anticipated:[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₃ (N-methyl): A singlet is expected around δ 3.5-4.0 ppm.[12]

  • -CH₂OH (methylene): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated in the region of δ 4.5-5.0 ppm.

  • -OH (hydroxyl): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected.

  • Triazole C5-H: A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.[10]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -CH₃ (N-methyl): A signal is expected in the aliphatic region, around δ 30-35 ppm.[12]

  • -CH₂OH (methylene): A signal is anticipated around δ 55-65 ppm.

  • Triazole C3: The carbon bearing the hydroxymethyl group is expected to resonate in the range of δ 150-160 ppm.

  • Triazole C5: The other triazole ring carbon is expected to appear around δ 140-150 ppm.[10]

IR (Infrared) Spectroscopy:

  • O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range corresponding to aliphatic C-H bonds.

  • C=N and N=N stretch: Characteristic absorptions for the triazole ring are expected in the 1400-1650 cm⁻¹ region.

  • C-O stretch: A strong absorption band is anticipated around 1000-1100 cm⁻¹ for the primary alcohol C-O bond.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (113.12 g/mol ).

Potential Applications in Drug Discovery

The 1,2,4-triazole scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific studies on this compound are limited, its structural features suggest potential in several therapeutic areas.

Antifungal and Antibacterial Activity

Many 1,2,4-triazole derivatives are potent antifungal and antibacterial agents.[2][13][14] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring are crucial for coordinating with the heme iron in the enzyme's active site. It is plausible that this compound could serve as a building block for more complex molecules with enhanced antifungal or antibacterial profiles. For instance, the hydroxyl group provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.[15][16]

Anticancer Activity

The 1,2,4-triazole moiety is also found in several anticancer agents.[3][17][18][19] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or by acting as aromatase inhibitors. The structural framework of this compound could be a starting point for the design of novel anticancer drugs. The hydroxymethyl group can be modified to introduce pharmacophores that target specific cancer-related pathways.

Diagram of Potential Biological Targets and Signaling Pathways:

BiologicalPathways cluster_antifungal Antifungal Activity cluster_anticancer Anticancer Activity TargetMolecule This compound and its derivatives CYP51 Lanosterol 14α-demethylase (CYP51) TargetMolecule->CYP51 Inhibition Kinase Kinase Signaling (e.g., VEGFR, EGFR) TargetMolecule->Kinase Modulation Tubulin Tubulin Polymerization TargetMolecule->Tubulin Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol FungalCellMembrane Fungal Cell Membrane Disruption Ergosterol->FungalCellMembrane Proliferation Tumor Cell Proliferation & Angiogenesis Kinase->Proliferation Tubulin->Proliferation

References

A Comprehensive Spectroscopic Guide to (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Foreword: The Structural Elucidation of a Versatile Heterocycle

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized for its diverse biological activities and unique coordination properties.[1][2][3][4][5] (4-methyl-4H-1,2,4-triazol-3-yl)methanol is a key functionalized building block within this important class of heterocycles. Its bifunctional nature, featuring a stable N-methylated triazole ring and a reactive primary alcohol, makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.[6][7]

This technical guide provides an in-depth analysis of the core spectroscopic data required to unambiguously identify and characterize this compound. As researchers and drug development professionals, the ability to confirm molecular structure with certainty is paramount. This document serves as a practical reference, blending foundational principles with field-proven insights for the structural verification of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential before interpreting spectral data. The structure of this compound, with conventional atom numbering for spectral assignment, is presented below.

Figure 1: Molecular structure and atom numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a definitive structural assignment can be made.

Experimental Protocol: NMR Sample Preparation & Acquisition

A self-validating protocol ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) a 1. Weigh ~5-10 mg of sample b 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) a->b c 3. Transfer to a 5 mm NMR tube b->c d 4. Insert sample and lock on solvent signal c->d e 5. Shim magnet coils for homogeneity d->e f 6. Acquire ¹H spectrum (16 scans) e->f g 7. Acquire ¹³C spectrum (1024 scans) f->g h 8. (Optional) Run DEPT-135, COSY, HSQC g->h

Figure 2: Standard workflow for NMR data acquisition.

Causality Note: DMSO-d₆ is often the preferred solvent as the hydroxyl proton signal is typically observed as a distinct triplet (due to coupling with the adjacent CH₂) and does not exchange as rapidly as in D₂O, providing more structural information.

¹H NMR Spectral Data

The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.35Singlet1HH-5 (Triazole)
~5.40Triplet1H-OH
~4.60Doublet2H-CH₂-OH
~3.70Singlet3HN-CH₃
Note: Data are predicted values based on analogous structures reported in the literature.[8][9] The solvent is assumed to be DMSO-d₆.

Expert Interpretation:

  • H-5 Proton (δ ~8.35): The singlet in the downfield region is characteristic of the lone proton on the electron-deficient triazole ring. Its significant deshielding is due to the electronegativity of the adjacent nitrogen atoms.

  • N-CH₃ Protons (δ ~3.70): This singlet represents the three protons of the methyl group attached to the N-4 nitrogen. Its chemical shift is typical for an N-alkyl group on a heterocyclic ring.

  • -CH₂-OH Protons (δ ~4.60 & ~5.40): The methylene (-CH₂) protons appear as a doublet due to coupling with the hydroxyl (-OH) proton. Correspondingly, the -OH proton appears as a triplet from coupling to the two methylene protons. This reciprocal coupling is a definitive confirmation of the -CH₂-OH moiety. A D₂O exchange experiment would cause both the -OH signal to disappear and the -CH₂ doublet to collapse into a singlet, further validating this assignment.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Chemical Shift (δ, ppm) Assignment
~152.0C-3 (Triazole)
~145.0C-5 (Triazole)
~55.0-CH₂-OH
~32.0N-CH₃
Note: Data are predicted values based on analogous structures.[2][10][11]

Expert Interpretation:

  • Triazole Carbons (δ ~152.0 and ~145.0): Two distinct signals are observed in the downfield region, characteristic of the sp²-hybridized carbons within the heterocyclic ring. The C-3 carbon, being attached to two nitrogen atoms and the electron-withdrawing CH₂OH group, is expected to be the most deshielded.

  • Methanol Carbon (δ ~55.0): This signal corresponds to the sp³-hybridized carbon of the methanol group, with its shift influenced by the attached oxygen atom.

  • N-Methyl Carbon (δ ~32.0): The upfield signal is assigned to the N-methyl carbon, consistent with an sp³-hybridized carbon bonded to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Solid-State IR

For solid, non-volatile samples like this, the KBr pellet method is a robust and standard protocol.

  • Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3400 - 3200Strong, BroadO-H stretchHydroxyl (-OH) group
3100 - 3000MediumC-H stretch (sp²)Triazole C-H
2980 - 2850Medium-WeakC-H stretch (sp³)-CH₃ and -CH₂- groups
~1640MediumC=N stretchTriazole ring
~1550MediumN=N stretchTriazole ring
1100 - 1000StrongC-O stretchPrimary alcohol (-CH₂-OH)
Note: Data are predicted values based on spectra of similar triazole derivatives.[8][12][13]

Expert Interpretation: The IR spectrum provides compelling evidence for the key functional groups. The most prominent feature is the strong, broad absorption band centered around 3300 cm⁻¹ , which is the classic signature of an alcohol's O-H stretching vibration, broadened by hydrogen bonding. The presence of a strong C-O stretching band near 1050 cm⁻¹ confirms it is a primary alcohol. The combination of sp² and sp³ C-H stretches, along with the characteristic C=N and N=N ring stretching vibrations, validates the presence of the substituted triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity and substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: Analyze the ions in positive ion mode. The mass analyzer (e.g., Quadrupole or TOF) separates ions based on their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for further structural confirmation.

MS Spectral Data
  • Molecular Formula: C₄H₇N₃O

  • Exact Mass: 113.0589 g/mol

  • Expected ESI-MS (Positive Mode): A prominent ion at m/z = 114.0667 , corresponding to the protonated molecule ([M+H]⁺).

Plausible Fragmentation Pathway

Analysis of the MS/MS spectrum of the m/z 114 ion reveals characteristic fragmentation patterns that corroborate the proposed structure.[14][15]

fragmentation parent [M+H]⁺ m/z = 114 frag1 Loss of H₂O m/z = 96 parent->frag1 - H₂O frag2 Loss of CH₂O m/z = 84 parent->frag2 - CH₂O frag3 Loss of CH₂OH m/z = 83 parent->frag3 - •CH₂OH

Figure 3: Key fragmentation pathways for [M+H]⁺.

Expert Interpretation:

  • [M+H]⁺ at m/z 114: The observation of the protonated molecular ion confirms the molecular weight of the compound.

  • Loss of Water (m/z 96): A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da), leading to the formation of a stable cation.

  • Loss of Formaldehyde (m/z 84): Primary alcohols can undergo rearrangement to lose formaldehyde (30 Da).

  • Loss of Hydroxymethyl Radical (m/z 83): Cleavage of the C-C bond between the triazole ring and the methanol group results in the loss of a •CH₂OH radical (31 Da), yielding a stable triazolyl cation. This fragment is highly indicative of the substituent at the C-3 position.

Conclusion

The collective spectroscopic data provides an unambiguous and self-consistent structural proof for this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential hydroxyl and triazole functional groups, and mass spectrometry verifies the molecular weight and key structural motifs through predictable fragmentation. This guide serves as an authoritative reference for researchers, ensuring the confident identification and quality control of this valuable chemical intermediate.

References

A Technical Guide to the Synthesis and Characterization of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of new 1,2,4-triazole derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to the design and validation of these important heterocyclic compounds. We will explore both classical and modern synthetic strategies, detail state-of-the-art characterization techniques, and provide actionable protocols and data interpretation insights to empower researchers in the field of drug discovery and development.

The Enduring Significance of the 1,2,4-Triazole Core

Strategic Approaches to the Synthesis of 1,2,4-Triazole Derivatives

The construction of the 1,2,4-triazole ring can be accomplished through a variety of synthetic methodologies, ranging from classical condensation reactions to modern, more efficient protocols. The choice of a specific synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Synthetic Methodologies: The Foundation

Two of the most well-established methods for the synthesis of 1,2,4-triazoles are the Einhorn-Brunner and Pellizzari reactions. While these methods have been foundational, they often require harsh reaction conditions and can be limited in their substrate scope.

  • The Einhorn-Brunner Reaction: This method involves the condensation of a diacylamine with a hydrazine or semicarbazide, typically under acidic conditions, to yield a 1,2,4-triazole.[6] The regioselectivity of this reaction is a key consideration, as it can lead to the formation of isomeric products.

  • The Pellizzari Reaction: This reaction utilizes the condensation of an amide with an acylhydrazide to form a 3,5-disubstituted 1,2,4-triazole.[7] The reaction generally requires high temperatures and proceeds through an acyl amidrazone intermediate that undergoes intramolecular cyclization.[7]

Modern Synthetic Innovations: Efficiency and Versatility

Recent advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally benign methods for the construction of the 1,2,4-triazole ring.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives.[6][8] This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[8] A notable advantage is the ability to conduct reactions in the absence of a catalyst, which simplifies purification.[6]

  • Catalyst-Free Synthesis: The development of catalyst-free synthetic routes is a significant step towards more sustainable chemical processes. One such approach involves the ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines.[9] This method offers a broad substrate scope and can be scaled up for both batch and continuous flow synthesis.[9]

  • Multi-Component Reactions: One-pot, multi-component reactions provide a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. For instance, the one-pot, two-step synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid, an amidine, and a monosubstituted hydrazine offers a high degree of molecular diversity.[10]

Comprehensive Characterization: Unveiling the Molecular Architecture

The unambiguous structural elucidation of newly synthesized 1,2,4-triazole derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological evaluations. A multi-pronged analytical approach, combining spectroscopic and crystallographic techniques, is essential for a comprehensive characterization.

Spectroscopic Techniques: A First Look at the Structure

A suite of spectroscopic methods provides the initial and often detailed information about the molecular structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. For 1,2,4-triazole derivatives, the chemical shifts of the triazole ring protons and carbons are particularly informative.[11]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[6] Characteristic absorption bands for N-H, C=N, and C-N bonds can confirm the formation of the triazole ring.[11]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural insights.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[12] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions and for computational modeling.[13][14]

Experimental Protocols and Data Interpretation

General Protocol for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol is a representative example of a modern, efficient method for the synthesis of 1,2,4-triazole derivatives.

Step 1: Preparation of the Reaction Mixture

  • In a 10 mL microwave reaction vessel, combine the substituted aromatic hydrazide (1.0 mmol) and the substituted nitrile (1.1 mmol).

  • Add a suitable solvent, such as n-butanol (5 mL).

  • Add a base, such as potassium carbonate (1.2 mmol).

Step 2: Microwave Irradiation

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined for each specific substrate combination.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Interpretation: A Case Study

Table 1: Spectroscopic Data for a Representative 3,5-Disubstituted-1,2,4-Triazole Derivative

Technique Observed Data Interpretation
¹H NMR δ 8.15 (s, 1H, triazole-H), 7.80-7.20 (m, 10H, Ar-H)Confirms the presence of the triazole ring and two aromatic substituents.
¹³C NMR δ 162.5 (C3), 155.8 (C5), 135.0-125.0 (Ar-C)Indicates the chemical environments of the triazole ring carbons and the aromatic carbons.
FT-IR ν 3150 (N-H), 1610 (C=N), 1550 (C=C) cm⁻¹Shows the characteristic stretching frequencies for the N-H bond and the C=N and C=C double bonds of the triazole and aromatic rings.
Mass Spec [M+H]⁺ calculated for C₁₄H₁₁N₃: 222.1026; found: 222.1028Confirms the molecular weight and elemental composition of the synthesized compound.

Table 2: Key Crystallographic Parameters for a Novel 1,2,4-Triazole Derivative

Parameter Value
Chemical Formula C₁₇H₁₅N₃OCl₂[15]
Crystal System Monoclinic[15]
Space Group P2(1)/n[15]
Unit Cell Dimensions a = 8.1479(17) Å, b = 7.9177(17) Å, c = 25.774(5) Å, β = 92.976(4)º[15]
Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Microwave-Assisted Reaction start->reaction 1. Mixing workup Work-up & Purification reaction->workup 2. Cooling & Isolation spectroscopy Spectroscopic Analysis (NMR, IR, MS) workup->spectroscopy 3. Purity & Initial Structure crystallography X-ray Crystallography spectroscopy->crystallography For definitive structure final_product Characterized 1,2,4-Triazole Derivative spectroscopy->final_product 4. Confirmed Structure crystallography->final_product Definitive 3D Structure

References

Methodological & Application

The Versatile Building Block: (4-methyl-4H-1,2,4-triazol-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal core for designing molecules with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this important class of heterocycles, (4-methyl-4H-1,2,4-triazol-3-yl)methanol emerges as a particularly useful and versatile building block for the synthesis of novel pharmaceutical candidates.

This guide provides a comprehensive overview of this compound, detailing its synthesis and, most importantly, its application as a reactive intermediate in the construction of more complex molecular architectures. The primary hydroxyl group serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of this key triazole moiety into a range of molecular frameworks. This document is intended for researchers and scientists in the field of drug development and organic synthesis, offering both foundational knowledge and practical, step-by-step protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 59660-30-9
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Appearance White to off-white solidCommercially available
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge

Synthesis of the Building Block

The preparation of this compound can be efficiently achieved through the reduction of a suitable precursor, such as methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. The synthesis of this precursor is a critical first step.

Protocol 1: Synthesis of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established methods for the synthesis of 1,2,4-triazole carboxylates.[4][5] The synthesis involves the cyclization of an appropriate amidine with a hydrazine derivative.

Workflow for Precursor Synthesis:

Figure 1: General workflow for the synthesis of the precursor, methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methanol (200 mL) and cool the flask to 0 °C in an ice bath.

  • Addition of Base: Slowly add potassium carbonate (1.4 g, 0.01 mol) to the cooled methanol.

  • Addition of Trichloroacetonitrile: While maintaining the temperature between 0-5 °C, slowly add trichloroacetonitrile (28.9 g, 0.2 mol) dropwise over 30 minutes.

  • Reaction with Formylhydrazine: After the addition is complete, continue stirring for 20 minutes. Then, add a solution of formylhydrazine (13.2 g, 0.22 mol) in methanol dropwise, keeping the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from methanol to yield methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Protocol 2: Reduction to this compound

The reduction of the methyl ester to the primary alcohol is a standard transformation that can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent are commonly employed.

Workflow for Building Block Synthesis:

Figure 2: General workflow for the reduction of the ester precursor to the target alcohol building block.

Step-by-Step Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This is a highly exothermic process and should be performed with extreme caution.

  • Work-up and Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The crude product can be further purified by column chromatography or recrystallization if necessary.

Applications in Synthesis: Leveraging the Hydroxyl Functionality

The utility of this compound as a building block lies in the reactivity of its primary hydroxyl group. This functionality can be readily transformed into a variety of other groups, allowing for the facile incorporation of the 4-methyl-1,2,4-triazole moiety into larger molecules.

Ether Synthesis

The hydroxyl group can be deprotonated with a suitable base and then alkylated to form ethers. This is a common strategy for linking the triazole unit to other parts of a target molecule via a flexible ether linkage.

General Reaction Scheme for Etherification:

Figure 3: General workflow for the synthesis of ether derivatives from this compound.

Protocol 3: Synthesis of a Generic Ether Derivative

  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Quench the reaction by the careful addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Ester Synthesis

Esterification of the hydroxyl group provides another avenue for derivatization. This can be achieved by reaction with an acyl chloride, an acid anhydride, or by a coupling reaction with a carboxylic acid.

General Reaction Scheme for Esterification:

Figure 4: General workflow for the synthesis of ester derivatives.

Protocol 4: Synthesis of a Generic Ester Derivative

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Acylation: Cool the solution to 0 °C and add the acyl chloride or acid anhydride (1.1 equivalents) dropwise. If using an acyl chloride in a non-basic solvent like DCM, a base such as triethylamine or pyridine (1.2 equivalents) should be added.

  • Reaction Progression: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up and Isolation: If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a mild acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude ester can be purified by column chromatography.

Conversion to a Leaving Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by a variety of nucleophiles. This two-step process significantly expands the range of possible derivatives.

Workflow for Nucleophilic Substitution:

References

Application Notes & Protocols: (4-methyl-4H-1,2,4-triazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the status of a "privileged structure" in medicinal chemistry.[1] Its unique combination of physicochemical properties—metabolic stability, a significant dipole moment, and the capacity to act as both a hydrogen bond donor and acceptor—allows it to engage in high-affinity interactions with a multitude of biological targets.[2][3] This versatility has led to the successful development of numerous clinically important drugs across a wide range of therapeutic areas, including antifungal agents (e.g., Fluconazole, Voriconazole), anticancer therapies (e.g., Letrozole, Anastrozole), and antiviral medications (e.g., Ribavirin).[4][5]

(4-methyl-4H-1,2,4-triazol-3-yl)methanol represents a particularly valuable building block for drug discovery. The 1,2,4-triazole core provides a stable and versatile pharmacophore, while the N-methyl group can enhance solubility and modulate electronic properties. Crucially, the hydroxymethyl group at the 3-position serves as a key synthetic handle, allowing for straightforward derivatization to explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent evaluation in common medicinal chemistry assays.

Section 1: Synthesis and Characterization

The synthesis of this compound is a multi-step process that can be adapted from established methods for creating substituted 1,2,4-triazoles. The following protocol outlines a robust and reproducible pathway.

Protocol 1: Multi-step Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of N-substituted 1,2,4-triazoles.[6] The rationale is to first construct the N-methylated triazole-thione intermediate, which is then desulfurized to yield the target scaffold.

Step 1a: Synthesis of Glycolic Acid Hydrazide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl glycolate (1.0 eq) in absolute ethanol (5 mL per gram of ester).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (80% solution, 1.5 eq) dropwise to the solution. Causality: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the hydrazide.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Isolation: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated residue into ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield glycolic acid hydrazide.

Step 1b: Synthesis of 1-(hydroxyacetyl)-4-methylthiosemicarbazide

  • Reaction Setup: Dissolve the synthesized glycolic acid hydrazide (1.0 eq) in ethanol.

  • Isothiocyanate Addition: Add methyl isothiocyanate (1.0 eq) to the stirred solution. Causality: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiosemicarbazide intermediate.

  • Reflux: Gently reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step 1c: Cyclization to 5-(hydroxymethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Reaction Setup: Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of potassium carbonate (2M, 1.2 eq).

  • Reflux: Reflux the mixture for 6-8 hours. Causality: The basic conditions promote an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbonyl carbon, followed by dehydration to form the triazole ring.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6. The product will precipitate out of solution. Collect the solid by filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to obtain the pure triazole-thione.

Step 1d: Desulfurization to this compound

  • Reaction Setup: In a round-bottom flask, suspend the triazole-thione intermediate (1.0 eq) in ethanol.

  • Raney Nickel Addition: Add Raney Nickel (approx. 5-10 times the weight of the substrate) portion-wise. Caution: Raney Nickel is pyrophoric and must be handled as a slurry in water or ethanol. Hydrogen gas will evolve. This step must be performed in a well-ventilated fume hood.

  • Reflux: Reflux the reaction mixture for 10-14 hours. Causality: Raney Nickel is a catalyst that facilitates reductive desulfurization, replacing the C=S bond with a C-H bond.

  • Filtration & Isolation: Cool the mixture and filter it through a pad of Celite® to remove the Raney Nickel. Wash the Celite pad thoroughly with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography (silica gel, using a dichloromethane/methanol gradient) to obtain pure this compound.

G cluster_0 Synthesis Workflow A Ethyl Glycolate + Hydrazine Hydrate B Glycolic Acid Hydrazide A->B C + Methyl Isothiocyanate B->C D Thiosemicarbazide Intermediate C->D E Base-catalyzed Cyclization (K2CO3) D->E F Triazole-thione Intermediate E->F G Desulfurization (Raney Ni) F->G H This compound G->H

Caption: Workflow for the synthesis of the target compound.

Physicochemical & Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
CAS Number 59660-30-9[7]
Molecular Formula C₄H₇N₃O[7]
Molecular Weight 113.12 g/mol [7]
Appearance White to off-white solid---
Solubility Soluble in water, methanol, DMSO---

Standard Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., O-H stretch, C-N bonds).

Section 2: Applications in Medicinal Chemistry

The title compound is a versatile scaffold for generating libraries of compounds for screening against various biological targets. The 1,2,4-triazole core is known to be a key pharmacophore in compounds with a wide range of activities.[2]

Potential Therapeutic Areas:

  • Anticancer: Many 1,2,4-triazole derivatives exhibit potent anticancer activity by targeting various mechanisms, including enzyme inhibition (e.g., aromatase, kinases) and tubulin polymerization.[3][4][8]

  • Antifungal: The triazole core is famous for its role in inhibiting fungal lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis.[1]

  • Antiviral & Antibacterial: Derivatives have shown promise against a range of viruses and bacteria.[2][9]

  • Ferroptosis Inhibition: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[10]

The hydroxymethyl group is a prime site for modification to explore structure-activity relationships (SAR). By converting the alcohol to ethers, esters, or amines, researchers can modulate properties like lipophilicity, solubility, and target engagement.

G cluster_1 Lead Optimization Strategy cluster_mods Functionalization of -CH2OH Core This compound (Core Scaffold) Ether Etherification (R-O-CH2-...) Core->Ether Derivatization Ester Esterification (R-CO-O-CH2-...) Core->Ester Derivatization Amine Amination (R-NH-CH2-...) Core->Amine Derivatization Library Diverse Compound Library Ether->Library Ester->Library Amine->Library Screening High-Throughput Screening (e.g., Kinase Panel, Antifungal Assay) Library->Screening SAR SAR Analysis & Lead Identification Screening->SAR G cluster_2 MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Application Notes & Protocols: The Versatility of 1,2,4-Triazole Derivatives in Modern Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold represents one of the most significant and versatile heterocyclic cores in agricultural chemistry.[1][2] Derivatives of this stable, five-membered ring containing three nitrogen atoms have been successfully developed and widely adopted as potent fungicides, plant growth regulators (PGRs), and to a lesser extent, herbicides and insecticides.[2][3] Their systemic properties and highly specific modes of action have made them indispensable tools for enhancing crop yield, quality, and resilience.

This guide provides an in-depth exploration of the primary applications of 1,2,4-triazole derivatives in agriculture. It moves beyond a simple catalog of uses to detail the underlying biochemical mechanisms, provide validated experimental protocols for efficacy testing, and offer insights into the causal relationships that govern their activity.

Fungicidal Applications: The Cornerstone of Triazole Efficacy

The most prominent role of 1,2,4-triazoles in agriculture is the control of a broad spectrum of fungal pathogens.[2][3][4] Triazole fungicides, often referred to as Demethylation Inhibitors (DMIs), are systemic compounds used to protect a vast range of crops, including cereals, fruits, vegetables, and ornamentals.[5][6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The efficacy of triazole fungicides stems from their targeted disruption of fungal cell membrane integrity.[4][8]

  • The Target Enzyme: Triazoles specifically inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[5][6][7][10]

  • Biochemical Disruption: By binding to the heme iron cofactor of the enzyme, triazoles block the conversion of lanosterol to ergosterol.[1] This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol.

  • Consequence for the Fungus: The absence of ergosterol disrupts the structure and function of the fungal cell membrane, impairing its fluidity and integrity.[5][6] This ultimately leads to abnormal fungal growth and cell death.[5][11]

This targeted mode of action provides excellent fungicidal activity but also necessitates careful management to mitigate the risk of resistance development.[12] It is crucial to alternate or tank-mix triazole fungicides with products having different modes of action.[5]

Fungicide_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol ToxicSterols Accumulation of 14α-methyl sterols Lanosterol->ToxicSterols Pathway Diverted Ergosterol Ergosterol (Essential for Membrane) Lanosterol->Ergosterol CYP51 (14α-demethylase) Death Disrupted Membrane Function & Fungal Cell Death ToxicSterols->Death Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1,2,4-Triazole Fungicide (e.g., Myclobutanil) Triazole->Block Block->Ergosterol INHIBITS

Caption: Mechanism of 1,2,4-Triazole Fungicides.

Prominent Triazole Fungicides & Target Pathogens

A wide array of triazole derivatives are commercially available, each with a slightly different spectrum of activity.

Active Ingredient Common Trade Names Primary Target Pathogens Common Crop Applications
Myclobutanil Eagle, Rally, SysthanePowdery Mildew, Rusts, Scab, Leaf Spots[7][8][13]Grapes, Apples, Almonds, Vegetables, Turf[6][7][10]
Tebuconazole Folicur, EliteRusts, Fusarium Head Blight, Powdery MildewCereals (Wheat, Barley), Peanuts, Grapes[12]
Propiconazole Tilt, Banner MAXXBrown Patch, Dollar Spot, Rusts, Leaf SpotsCereals, Corn, Turfgrass, Stone Fruits[5]
Difenoconazole Score, InspireScab, Powdery Mildew, Leaf Spots, AlternariaPome Fruits, Stone Fruits, Potatoes, Vegetables[12]
Protocol: Greenhouse Efficacy Screening of a Novel Triazole Fungicide

This protocol outlines a self-validating system for assessing the curative and preventative activity of a new triazole derivative against a target foliar pathogen (e.g., Blumeria graminis on wheat).

Objective: To determine the effective concentration range of a test triazole derivative for controlling a target fungal disease under controlled greenhouse conditions.

Materials:

  • Test Compound (TC) and a commercial standard (e.g., Myclobutanil).

  • Susceptible host plants (e.g., wheat seedlings, 2-3 leaf stage).

  • Viable inoculum of the target pathogen.

  • Pressurized spray equipment for uniform application.

  • Controlled environment greenhouse or growth chamber.

  • Deionized water, surfactant.

Experimental Design:

  • Setup: Use a Randomized Complete Block Design (RCBD) with 4-5 replicates per treatment.[14] Each replicate consists of a pot with 3-5 plants.

  • Treatments:

    • Untreated, Inoculated Control.

    • Vehicle Control (sprayed with water + surfactant), Inoculated.

    • Commercial Standard (at recommended label rate), Inoculated.

    • Test Compound (TC) at graded concentrations (e.g., 10, 25, 50, 100 ppm), Inoculated.

    • Untreated, Non-Inoculated Control (to assess plant health).

Procedure:

  • Plant Propagation: Grow healthy, uniform host plants to the desired growth stage.

  • Treatment Application (Preventative):

    • Prepare spray solutions of the TC and standards to the target concentrations, including a suitable surfactant if required.

    • Apply treatments as a fine foliar spray until runoff, ensuring complete coverage. Allow plants to dry completely (approx. 2-4 hours).

  • Inoculation: 24 hours after preventative treatment application, inoculate all plants (except the non-inoculated control) with a calibrated suspension of fungal spores.

  • Treatment Application (Curative): For a separate curative trial, inoculate plants first. 24-48 hours after signs of infection appear, apply the fungicide treatments as described above.

  • Incubation: Place all pots in a growth chamber with optimal conditions for disease development (e.g., specific temperature, high humidity, light cycle).

  • Disease Assessment: 7-14 days after inoculation, visually assess the disease severity on the leaves of each plant. Use a 0-100% scale or a rating scale (e.g., 0 = no disease, 5 = >50% leaf area infected).

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percent disease control relative to the untreated, inoculated control. Analyze data using ANOVA appropriate for an RCBD.

Causality Note: Including both preventative and curative arms is critical. Triazoles are locally systemic and can move within the leaf tissue, making them effective when applied shortly after infection begins.[5] However, they are generally more effective when applied preventatively before the fungus establishes itself.[5]

Efficacy_Workflow cluster_preventive Preventative Trial cluster_curative Curative Trial start Start: Healthy Host Plants prep_treat Prepare Treatments (Test Compound, Standard, Controls) start->prep_treat randomize Randomize Plants (RCBD) prep_treat->randomize p_apply Apply Treatments randomize->p_apply c_inoculate Inoculate Plants randomize->c_inoculate p_inoculate Inoculate Plants (24h post-application) p_apply->p_inoculate p_incubate Incubate (Optimal Conditions) p_inoculate->p_incubate assess Assess Disease Severity (7-14 days) p_incubate->assess c_apply Apply Treatments (24-48h post-infection) c_inoculate->c_apply c_incubate Incubate (Optimal Conditions) c_apply->c_incubate c_incubate->assess analyze Statistical Analysis (ANOVA) assess->analyze end End: Determine Efficacy (EC50) analyze->end

Caption: Greenhouse Fungicide Efficacy Testing Workflow.

Plant Growth Regulation: Controlling Stature and Enhancing Resilience

Several 1,2,4-triazole derivatives function as potent plant growth regulators (PGRs), primarily by retarding vegetative growth.[15][16] This application is particularly valuable in horticulture, fruit tree management, and cereal crop production.[17][18]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

While also targeting a cytochrome P450 enzyme, the PGR activity of triazoles involves a different pathway than their fungicidal action.

  • The Target: Triazoles like Paclobutrazol (PBZ) inhibit the enzyme ent-kaurene oxidase, which catalyzes a key step in the gibberellin (GA) biosynthesis pathway.[19][20][21]

  • Biochemical Disruption: By blocking this step, triazoles reduce the plant's endogenous levels of active gibberellins.[17][20] Gibberellins are the primary hormones responsible for cell elongation.

  • Physiological Consequences:

    • Reduced Shoot Growth: The most visible effect is a reduction in internode elongation, leading to shorter, more compact, and sturdier plants.[17][18]

    • Enhanced Root Growth: With less energy allocated to shoot growth, resources are diverted to the root system, enhancing its development.[17][18]

    • Increased Stress Tolerance: Triazole application has been shown to improve plant resistance to environmental stresses like drought and cold.[15][22] This may be linked to hormonal crosstalk and increased production of antioxidants.[19]

    • Reproductive Development: They can promote the differentiation of flower buds and lead to more uniform fruit set.[22][23]

Key Triazole PGRs and Their Effects
Active Ingredient Primary Effects Common Crop Applications
Paclobutrazol (PBZ) Reduces shoot growth, enhances flowering and fruiting, improves stress resistance.[17][18][22]Fruit trees (apple, mango), ornamentals, turfgrass, rice, wheat.[18][22]
Uniconazole Potent growth retardant (more active than PBZ), reduces plant height.[24]Ornamental plants, bedding plants, some row crops.
Protocol: Field Evaluation of Paclobutrazol for Vegetative Growth Control in Fruit Trees

Objective: To determine the optimal application rate and method of Paclobutrazol (PBZ) for reducing excessive summer pruning requirements and promoting fruit bud formation in a commercial apple orchard.

Materials:

  • Commercial formulation of Paclobutrazol (e.g., Clipper®).

  • Mature, uniform apple trees of the same cultivar and rootstock.

  • Application equipment (e.g., calibrated sprayer for foliar, soil injector for drench).

  • Measuring tools (tape measure, calipers).

Experimental Design:

  • Setup: Select a uniform block of trees. Use a Randomized Complete Block Design with 5 single-tree replicates per treatment.

  • Treatments:

    • Untreated Control.

    • PBZ Soil Drench (e.g., 0.5, 1.0, 2.0 g active ingredient per tree).

    • PBZ Foliar Spray (e.g., 250, 500, 1000 ppm applied 2-3 weeks after full bloom).

Procedure:

  • Timing: Apply treatments in early spring, typically 2-3 weeks after petal fall, when active shoot growth is beginning.

  • Application - Soil Drench:

    • Calculate the required amount of PBZ product per tree.

    • Dilute in water (e.g., 2-4 liters) and apply uniformly to the soil around the base of the trunk. This method provides a slow, sustained release for multi-season control.[17]

  • Application - Foliar Spray:

    • Calibrate the sprayer to deliver a known volume.

    • Prepare the spray solution to the target concentration.

    • Spray trees to the point of drip, ensuring thorough coverage of the foliage. This method provides a faster, but often shorter-lived, response.

  • Data Collection (Over 1-2 growing seasons):

    • Shoot Growth: At the end of the growing season, randomly select and measure the length of 10 current-season shoots per tree.

    • Pruning Weight: In the dormant season, weigh the wood removed during routine pruning for each tree.

    • Return Bloom/Fruit Set: The following spring, count the number of flower clusters on representative limbs to assess the effect on return bloom. Measure fruit set after the natural drop.

    • Phytotoxicity: Regularly observe trees for any signs of damage, such as leaf distortion or discoloration.

  • Data Analysis: Analyze shoot length, pruning weight, and floral data using ANOVA. Compare treatment means to the untreated control to determine efficacy.

Niche Applications: Herbicides and Insecticides

While fungicides and PGRs are the dominant uses, the 1,2,4-triazole ring is also found in other classes of pesticides.

  • Herbicides: The most notable example is Amitrole (3-amino-1,2,4-triazole). It is a non-selective, systemic herbicide that acts by inhibiting two different pathways: an enzyme in the histidine biosynthesis pathway and carotenoid biosynthesis, which leads to the destruction of chlorophyll and subsequent bleaching of plant tissues.[25][26][27]

  • Insecticides: The 1,2,4-triazole moiety is a structural component in some insecticides.[2][28] These compounds are designed to target specific biochemical pathways in insects, often related to the nervous system or metabolism. This application is less common than fungicidal or PGR uses but highlights the chemical versatility of the triazole core.[3]

General Synthetic Pathway

The development of novel triazole derivatives is an ongoing area of research.[1] While numerous synthetic routes exist, a common and illustrative method involves the cyclization of intermediates derived from hydrazines.

Synthesis reagents Hydrazine Derivative + Amidine Derivative intermediate Reaction Intermediate reagents->intermediate Condensation cyclization Cyclization (e.g., with heat, catalyst) intermediate->cyclization triazole Substituted 1,2,4-Triazole Ring cyclization->triazole

Caption: A generalized synthesis of 1,2,4-triazoles.

Concluding Remarks and Future Outlook

1,2,4-triazole derivatives are a powerful and economically vital class of compounds in agriculture. Their success is rooted in their systemic nature and specific, potent inhibition of key metabolic pathways in fungi and plants. Future research will likely focus on developing next-generation triazoles with improved safety profiles, enhanced systemic movement, novel target site interactions to combat resistance, and the use of advanced formulations like nano-pesticides to improve delivery and reduce environmental load.[21] A thorough understanding of their mechanisms and rigorous testing protocols, as outlined here, are essential for the responsible development and deployment of these critical agricultural tools.

References

Application Notes and Protocols: The Role of (4-Methyl-4H-1,2,4-triazol-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties—metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond donor and acceptor—renders it a highly valuable component in the design of therapeutic agents.[1] This five-membered heterocycle is a bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic profiles. Consequently, the 1,2,4-triazole nucleus is at the core of numerous clinically successful drugs, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2]

Within the vast chemical space of triazole derivatives, (4-methyl-4H-1,2,4-triazol-3-yl)methanol emerges as a key building block. The presence of a reactive hydroxymethyl group at the 3-position, combined with the N-methylation at the 4-position, offers a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the role of this compound in drug discovery, complete with detailed synthetic protocols and application insights for researchers in the field.

Physicochemical Properties and Synthetic Accessibility

This compound is a commercially available reagent, which significantly lowers the barrier to its use in research and development.[3] For laboratories requiring in-house synthesis, a common and effective route proceeds from the readily available precursor, 4-methyl-4H-1,2,4-triazole-3-thiol.

PropertyValueSource
CAS Number 59660-30-9[3]
Molecular Formula C4H7N3O[3]
Molecular Weight 113.12 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO
Synthetic Pathway Overview

A robust synthetic strategy to obtain this compound involves the desulfurization of 4-methyl-4H-1,2,4-triazole-3-thiol. This transformation is typically achieved using Raney Nickel, a well-established reagent for the hydrogenolysis of carbon-sulfur bonds.[4] The resulting 4-methyl-4H-1,2,4-triazole can then be functionalized at the 3-position. However, a more direct notional approach would be the reduction of a corresponding aldehyde or carboxylic acid ester.

Synthetic Pathway Thiol 4-Methyl-4H-1,2,4-triazole-3-thiol Methanol This compound Thiol->Methanol Desulfurization-Hydroxylation (e.g., Raney Ni, then functionalization)

Caption: Synthetic access to the target methanol derivative.

Protocol 1: Synthesis of this compound from 4-Methyl-4H-1,2,4-triazole-3-thiol (Notional)

This protocol outlines a plausible two-step synthesis involving desulfurization followed by hydroxymethylation.

Step 1: Desulfurization of 4-Methyl-4H-1,2,4-triazole-3-thiol

Causality: Raney Nickel is a spongy, porous catalyst with a high surface area, saturated with hydrogen. It effectively cleaves the C-S bond through a process of hydrogenolysis, replacing the thiol group with a hydrogen atom.[4]

Materials:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol

  • Raney Nickel (activated, aqueous slurry)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Celite®

Procedure:

  • To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol, add a slurry of activated Raney Nickel (5-10 equivalents by weight).

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet at all times. The filter cake should be quenched with a large volume of water.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 4-methyl-4H-1,2,4-triazole.

Step 2: Hydroxymethylation of 4-Methyl-4H-1,2,4-triazole

Causality: This step introduces the hydroxymethyl group onto the triazole ring. A common method for such functionalization is via lithiation followed by reaction with an electrophile, in this case, formaldehyde.

Materials:

  • 4-Methyl-4H-1,2,4-triazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-methyl-4H-1,2,4-triazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add paraformaldehyde (1.5 equivalents) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Versatile Synthon

The hydroxymethyl group of this compound is a key functional handle for introducing the triazole moiety into larger molecules. This can be achieved through various chemical transformations, primarily etherification and esterification, to generate libraries of compounds for biological screening.

Applications Methanol This compound Ether Ether Derivatives Methanol->Ether Etherification (e.g., Williamson ether synthesis) Ester Ester Derivatives Methanol->Ester Esterification (e.g., Fischer esterification, acylation) Bioactive Bioactive Molecules (e.g., Antifungal, Anticancer) Ether->Bioactive Ester->Bioactive

Caption: Key derivatization pathways for drug discovery.

Application in Antitubercular Drug Development

Recent studies have highlighted the potential of 4-methyl-4H-1,2,4-triazole derivatives in the development of novel antitubercular agents. For instance, the compound 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane has been identified as a potent lead compound against multidrug-resistant strains of Mycobacterium tuberculosis.[2] While this example does not directly start from the methanol derivative, it underscores the importance of the 4-methyl-4H-1,2,4-triazol-3-yl moiety in achieving high potency. The hydroxymethyl group of our title compound can be used to synthesize analogs of such potent molecules.

Protocol 2: Synthesis of a Model Ether Derivative for Biological Screening

This protocol describes a general procedure for the Williamson ether synthesis, a common method for preparing ethers.

Causality: The hydroxyl group is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • An alkyl halide (e.g., benzyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Ice bath

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1 equivalent) in DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery. Its ready availability and the reactivity of its hydroxymethyl group provide a reliable entry point for the synthesis of a wide range of derivatives. The established importance of the 1,2,4-triazole scaffold in medicinal chemistry suggests that novel compounds derived from this methanol precursor will continue to be a fruitful area of research for the development of new therapeutic agents across various disease areas, including infectious diseases and oncology.

References

The Architect's Guide to a Privileged Scaffold: Advanced Techniques for the Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquitous Importance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle featuring three nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry and drug development.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in a vast array of therapeutic agents. From potent antifungal agents like fluconazole and itraconazole to antiviral medications such as ribavirin, the 1,2,4-triazole moiety is integral to the pharmacological activity of numerous clinically significant drugs.[2][3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of key synthetic strategies for constructing this vital heterocyclic system, from classical named reactions to modern catalytic and energy-efficient methodologies.

Classical Approaches to 1,2,4-Triazole Synthesis: The Foundational Pillars

The enduring legacy of named reactions in organic synthesis is a testament to their robustness and utility. For the construction of the 1,2,4-triazole ring, two classical methods, the Pellizzari and Einhorn-Brunner reactions, have historically been of paramount importance.[4]

The Pellizzari Reaction: A Direct Condensation Approach

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[5][6] While effective, the traditional Pellizzari reaction often necessitates high temperatures (frequently exceeding 200°C) and can be plagued by long reaction times and modest yields.[7][5]

Mechanism of the Pellizzari Reaction

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cascade of cyclization and dehydration steps to furnish the stable aromatic 1,2,4-triazole ring.[7][8]

Pellizzari_Mechanism Pellizzari Reaction Mechanism Amide Amide (R-C(=O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide (R'-C(=O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O Final_Product 3,5-Disubstituted-1,2,4-Triazole Intermediate2->Final_Product - H2O

Caption: A simplified representation of the Pellizzari reaction workflow.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Classical Method)

This protocol provides a general guideline for a symmetrical Pellizzari reaction.

Materials:

  • Benzamide (1.21 g, 10 mmol)

  • Benzoylhydrazide (1.36 g, 10 mmol)

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet.

Procedure:

  • In a round-bottom flask, thoroughly mix equimolar amounts of benzamide and benzoylhydrazide.[5]

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[9]

  • Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify upon cooling.[5]

  • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.[4]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[5]

The Einhorn-Brunner Reaction: A Versatile Route to N-Substituted Triazoles

Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction involves the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[10][11] A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are used. The acyl group derived from the stronger carboxylic acid will preferentially be positioned at the 3-position of the resulting 1,2,4-triazole.[12][10]

Mechanism of the Einhorn-Brunner Reaction

The reaction is typically acid-catalyzed and begins with the protonation of the substituted nitrogen of the hydrazine. This is followed by a nucleophilic attack on a carbonyl group of the imide, leading to a cyclization and dehydration cascade to form the triazole ring.[10][13]

Einhorn_Brunner_Workflow Einhorn-Brunner Reaction Workflow Start Start: Imide + Hydrazine Step1 Acid-Catalyzed Condensation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End End: 1,2,4-Triazole Product Step3->End

Caption: Generalized workflow of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

Materials:

  • Dibenzamide (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the dibenzamide in glacial acetic acid.[2]

  • Slowly add the phenylhydrazine to the stirring solution.[2]

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-8 hours. Monitor the reaction progress by TLC.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water while stirring vigorously to precipitate the crude product.[2]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[2]

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.[10]

Modern Synthetic Methodologies: Efficiency and Greener Approaches

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, milder, and environmentally benign routes to 1,2,4-triazoles.

Copper-Catalyzed Synthesis: A Mild and Versatile Approach

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazoles. These methods often proceed under milder conditions and exhibit a broad substrate scope. A notable example is the copper-catalyzed oxidative coupling of amidines and nitriles.[9][14] This reaction provides a direct, one-step synthesis of 1,2,4-triazole derivatives.[15][16]

Mechanism of Copper-Catalyzed Synthesis

The proposed mechanism involves the copper-promoted addition of the amine from the amidine to the nitrile, followed by an oxidative cyclization to form the triazole ring.[1] Molecular oxygen from the air often serves as the terminal oxidant, making this a greener alternative.[9][14]

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Nitrile (1.2 eq)

  • Copper(I) bromide (CuBr) (5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel suitable for heating under an air atmosphere

Procedure:

  • To a reaction vessel, add the amidine hydrochloride, nitrile, CuBr, and Cs2CO3.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120°C under an air atmosphere and stir for 24 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-triazole.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles.[13][17] By utilizing microwave energy for direct and uniform heating of the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products.[12][13]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles

This protocol is a modification of the Pellizzari reaction, demonstrating the power of microwave irradiation.

Materials:

  • Substituted Aromatic Hydrazide (0.005 moles)

  • Substituted Nitrile (0.0055 moles)

  • Potassium Carbonate (0.0055 moles)

  • n-Butanol (10 mL)

  • 20 mL microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a 20 mL microwave reactor vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.[8]

  • Add 10 mL of n-butanol to the vial.[5]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and recrystallized from ethanol.

Comparative Analysis of Synthetic Techniques

Technique Advantages Disadvantages Typical Reaction Conditions
Pellizzari Reaction Direct synthesis of 3,5-disubstituted-1,2,4-triazoles.[5]High temperatures, long reaction times, often low yields.220-250°C, 2-4 hours, neat or high-boiling solvent.[5][9]
Einhorn-Brunner Reaction Versatile for N-substituted triazoles, predictable regioselectivity.[10]Can produce isomeric mixtures with unsymmetrical imides.Reflux in glacial acetic acid, 2-8 hours.[2]
Copper-Catalyzed Synthesis Milder reaction conditions, broad substrate scope, often uses air as the oxidant.[9][14]Requires a metal catalyst, which may need to be removed from the final product.120°C, 24 hours, in DMSO with a copper salt and a base.[1]
Microwave-Assisted Synthesis Dramatically reduced reaction times, often higher yields and purity.[13][17]Requires specialized microwave equipment.150°C, 2 hours, in a sealed vessel.[5]

Conclusion: A Forward Look into 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazoles continues to be an active area of research, driven by the immense therapeutic potential of this heterocyclic core. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide a solid foundation, modern techniques such as copper-catalyzed couplings and microwave-assisted synthesis offer significant advantages in terms of efficiency, milder conditions, and greener profiles. The choice of synthetic route will ultimately depend on the desired substitution pattern, the available starting materials, and the scale of the synthesis. A thorough understanding of these diverse methodologies empowers the medicinal chemist to design and execute efficient syntheses of novel 1,2,4-triazole-based compounds for the advancement of drug discovery.

References

Application Notes: The Strategic Use of (4-methyl-4H-1,2,4-triazol-3-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of (4-methyl-4H-1,2,4-triazol-3-yl)methanol as a pivotal pharmaceutical intermediate. We will explore its chemical significance, outline detailed protocols for its use in synthetic routes, establish robust quality control procedures, and discuss the structure-activity relationship contributions of the incorporated triazole moiety. The protocols and insights provided are designed to be field-proven, explaining the causality behind experimental choices to ensure reproducibility and success in a laboratory setting.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various non-covalent interactions, which enhances binding to biological targets and improves drug solubility.[1] This five-membered heterocycle is a common pharmacophore found in numerous FDA-approved drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, such as antifungal, antibacterial, anticancer, and antiviral effects.[3][4]

This compound, specifically, serves as a versatile and functionalized building block. The primary alcohol group provides a reactive handle for straightforward chemical modifications, such as etherification or esterification, allowing for its seamless integration into larger, more complex active pharmaceutical ingredients (APIs). The N-methyl group at the 4-position prevents tautomerization and provides steric and electronic properties that can be crucial for target engagement of the final API.

Physicochemical Properties

A thorough understanding of the intermediate's properties is critical for process development, handling, and storage.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 59660-30-9ChemicalBook[5][6]
Molecular Formula C₄H₇N₃OSigma-Aldrich
Molecular Weight 113.12 g/mol ChemicalBook[6]
Appearance SolidSigma-Aldrich
InChI Key CIFUFRVSHZKBEO-UHFFFAOYSA-NSigma-Aldrich
SMILES CN1C(CO)=NN=C1Sigma-Aldrich

Core Application: Synthesis of a Letrozole Analog

To illustrate the utility of this compound, we will detail a synthetic protocol for a key step in forming a structural analog of Letrozole, a non-steroidal aromatase inhibitor. Letrozole itself features a 1,2,4-triazole ring connected to a benzonitrile backbone via a methylene bridge.[7] Our protocol will demonstrate a similar coupling reaction, a cornerstone of synthesizing many triazole-containing APIs.

Synthetic Workflow Overview

The following diagram outlines the key transformation where the intermediate is coupled with an activated aromatic system. This Williamson ether synthesis-type reaction is a common and efficient method for forming the crucial carbon-oxygen bond that links the triazole pharmacophore to the rest of the molecule.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_output Output Intermediate This compound Reaction Deprotonation with NaH in dry DMF Intermediate->Reaction Step 1 Substrate α-Bromo-4-tolunitrile (Activated Substrate) Coupling Nucleophilic Attack & Bromide Displacement Substrate->Coupling Reaction->Coupling Step 2 Quench Aqueous Quench (e.g., sat. NH4Cl) Coupling->Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product Target Molecule: 4-(((4-methyl-4H-1,2,4-triazol-3-yl)methoxy)methyl)benzonitrile Purification->Product QC Quality Control Analysis Product->QC

Fig 1. Synthetic workflow for coupling the triazole intermediate.
Detailed Experimental Protocol

Objective: To synthesize 4-(((4-methyl-4H-1,2,4-triazol-3-yl)methoxy)methyl)benzonitrile.

Materials:

  • This compound (1.0 eq)

  • α-Bromo-4-tolunitrile (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Under an inert nitrogen atmosphere, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice bath.

    • Scientist's Note: Anhydrous conditions are critical. Sodium hydride reacts violently with water. DMF is used for its high boiling point and ability to dissolve polar reactants.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. Effervescence (hydrogen gas evolution) should be observed as the alkoxide is formed.

    • Causality: The highly basic hydride ion deprotonates the primary alcohol, forming a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent substitution reaction.

  • Nucleophilic Substitution: In a separate flask, dissolve α-bromo-4-tolunitrile (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Process Insight: Using a slight excess of the electrophile (α-bromo-4-tolunitrile) ensures the complete consumption of the more valuable triazole intermediate.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure product.

Analytical Quality Control

Ensuring the purity and identity of the intermediate is paramount before its use in a GMP (Good Manufacturing Practice) synthesis campaign. A multi-step analytical approach is required.

QC Workflow

QC_Workflow cluster_tests Analytical Testing Start Receive Intermediate Sample Appearance Visual & Organoleptic Tests Start->Appearance HPLC HPLC-UV for Purity (%) LCMS LC-MS for Identity (Mass Verification) HPLC->LCMS NMR ¹H NMR for Structural Confirmation LCMS->NMR Decision Compare to Specification NMR->Decision Appearance->HPLC Pass Release for Synthesis Decision->Pass Pass Fail Reject Batch / Re-purify Decision->Fail Fail

Fig 2. Quality control workflow for the intermediate.
Protocol: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like triazoles.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the triazole nitrogens, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the analyte from the column.
Gradient 5% B to 95% B over 15 minutesA standard gradient to elute compounds with a range of polarities and ensure any impurities are detected.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 210 nmThe triazole ring exhibits strong absorbance at lower UV wavelengths.
Injection Volume 5 µLA standard volume to avoid column overloading.
Standard Prep Prepare a ~1 mg/mL solution in methanol.Methanol is a suitable solvent for both the analyte and the mobile phase.[8]

Acceptance Criteria: Purity must be ≥98.5% by area normalization for use in subsequent GMP steps. The presence of any single impurity >0.5% would trigger further investigation and characterization.

The Role of the Triazole in Drug Design

The 1,2,4-triazole moiety is not merely a structural linker; it actively contributes to the pharmacological profile of the final drug molecule.[1][4]

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, particularly oxidation.[1] This can increase the half-life of a drug in the body.

  • Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, which is crucial for binding to enzyme active sites or receptors. For example, in azole antifungals, a triazole nitrogen coordinates to the heme iron atom of lanosterol 14α-demethylase (CYP51), inhibiting the enzyme and blocking ergosterol synthesis in the fungal cell membrane.[9]

  • Improved Solubility: The polar nature of the triazole ring can enhance the aqueous solubility of a drug candidate, which is often a major challenge in drug development.[4]

  • Isosteric Replacement: The triazole ring can serve as a bioisostere for other chemical groups like amides or esters, offering similar spatial and electronic properties but with improved metabolic stability.[1]

G cluster_drug API containing Triazole Moiety cluster_target Biological Target (Enzyme/Receptor) cluster_pocket Binding Pocket Drug Drug Molecule Heme Heme Iron (e.g., in CYP51) Drug->Heme Coordination Bond (N4 of Triazole) AminoAcid1 Amino Acid Residue (e.g., Ser, Thr) Drug->AminoAcid1 Hydrogen Bond (N1/N2 of Triazole) AminoAcid2 Hydrophobic Pocket Drug->AminoAcid2 Hydrophobic Interaction (Aromatic part of API)

Fig 3. Conceptual interactions of a triazole-containing API in an enzyme active site.

References

Application Notes & Protocols: (4-methyl-4H-1,2,4-triazol-3-yl)methanol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Foreword

These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of (4-methyl-4H-1,2,4-triazol-3-yl)methanol as a versatile building block in the synthesis of advanced materials. The unique structural features of this N-heterocyclic compound, namely the presence of multiple nitrogen coordination sites and a hydroxyl functional group, make it a compelling candidate for the design of novel coordination polymers and metal-organic frameworks (MOFs) with tailored properties. This guide will detail the synthesis of the ligand and its subsequent application in the formation of crystalline materials, supported by established chemical principles and analogous systems from the scientific literature.

Introduction to this compound

This compound is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The 1,2,4-triazole scaffold is a well-established component in the field of coordination chemistry, valued for its ability to act as a bridging ligand between metal centers through its N1 and N2 atoms.[1] This bridging capability is fundamental to the formation of extended one-, two-, and three-dimensional networks, such as coordination polymers and MOFs.[2][3]

The subject of these notes, this compound, possesses two key features that dictate its utility in material science:

  • The 4-methyl group: This group enhances the steric profile of the ligand and can influence the packing of the resulting crystal structure. It also blocks one of the nitrogen atoms from participating in coordination, thereby directing the formation of specific network topologies.

  • The 3-methanol group: The primary alcohol functionality introduces a site for hydrogen bonding, which can play a crucial role in stabilizing the crystal lattice and influencing the interlayer interactions. Furthermore, this group can be a point for post-synthetic modification of the resulting material.

Key Properties of this compound
PropertyValueSource
Molecular FormulaC₄H₇N₃O[4]
Molecular Weight113.12 g/mol Calculated
InChI KeyCIFUFRVSHZKBEO-UHFFFAOYSA-N[4]
SMILESCN1C(CO)=NN=C1[4]
AppearanceSolid (predicted)[4]

Synthesis of this compound

Synthesis Pathway Overview

synthesis_pathway start Thiosemicarbazide & Oxalic Acid intermediate1 Methyl 1H-1,2,4-triazole-3-carboxylate start->intermediate1 Multistep [12] intermediate2 Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate intermediate1->intermediate2 Methylation [17] final_product This compound intermediate2->final_product Reduction

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

This protocol first describes the synthesis of the unmethylated precursor followed by its N-methylation.

Step 1.1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

Causality: This step is based on a non-diazotization method, which is safer than traditional routes.[5] The reaction proceeds through the condensation of thiosemicarbazide with oxalic acid, followed by cyclization and desulfurization, and finally esterification.

Materials:

  • Thiosemicarbazide

  • Oxalic acid

  • Nitric acid (50%)

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide and oxalic acid in water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and add sodium hydroxide solution to induce cyclization.

  • Acidify the mixture with a mineral acid to precipitate the triazole-thiol intermediate.

  • Isolate the intermediate by filtration and wash with cold water.

  • To the intermediate, add 50% nitric acid and heat at 60°C for 6 hours to remove the thiol group.[5]

  • Cool the reaction mixture and neutralize to precipitate the 1H-1,2,4-triazole-3-carboxylic acid.

  • Isolate the carboxylic acid by filtration.

  • Suspend the carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 1H-1,2,4-triazole-3-carboxylate.[6]

Step 1.2: N-methylation

Causality: This procedure is adapted from a practical methylation method for 1H-1,2,4-triazole.[7][8] The triazole is first deprotonated with a base to form the triazolate anion, which then acts as a nucleophile to attack the methylating agent.

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Sodium methoxide

  • Iodomethane (Methyl iodide)

  • Methanol (anhydrous)

  • Chloroform

Procedure:

  • Dissolve methyl 1H-1,2,4-triazole-3-carboxylate in anhydrous methanol in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add iodomethane dropwise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Protocol 2: Reduction to this compound

Causality: This is a standard reduction of an ester to a primary alcohol using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

Materials:

  • Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

  • If necessary, purify the product by recrystallization or column chromatography.

Application in the Synthesis of Coordination Polymers

This compound is an excellent candidate for the synthesis of coordination polymers due to its bidentate bridging capability through the N1 and N2 atoms of the triazole ring. The methanol group can further stabilize the resulting framework through hydrogen bonding. Solvothermal synthesis is a common method for preparing such materials, as it allows for the crystallization of the product under elevated temperature and pressure.

Protocol 3: Solvothermal Synthesis of a [Cuthis compound)₂(NO₃)₂]n Coordination Polymer

Causality: This protocol is a representative example based on general procedures for the synthesis of 1,2,4-triazole-based coordination polymers. Copper(II) is chosen for its versatile coordination geometry, and the nitrate counter-ion is weakly coordinating, allowing the triazole ligand to dictate the structure. N,N-Dimethylformamide (DMF) is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

Materials:

  • This compound

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of Cu(NO₃)₂·3H₂O in 5 mL of ethanol.

  • Combine the two solutions in the first vial and stir for 15 minutes at room temperature.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool to room temperature over 24 hours.

  • After cooling, carefully open the autoclave and collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then ethanol.

  • Dry the crystals in air.

Experimental Workflow

workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Characterization ligand Dissolve Ligand in DMF mix Combine and Stir ligand->mix metal Dissolve Metal Salt in Ethanol metal->mix autoclave Seal in Autoclave mix->autoclave heating Heat to 120°C (72h) autoclave->heating cooling Slow Cool to RT heating->cooling filter Filter Crystals cooling->filter wash Wash with DMF/Ethanol filter->wash dry Air Dry wash->dry characterize Characterization (SC-XRD, PXRD, TGA) dry->characterize

Caption: Workflow for solvothermal synthesis of a coordination polymer.

Characterization of the Resulting Material

The synthesized material should be characterized using standard solid-state techniques to determine its structure and properties:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including the coordination environment of the metal ion, the bridging mode of the ligand, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and identify the loss of any solvent molecules.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the ligand within the coordination polymer and observe any shifts in vibrational frequencies upon coordination to the metal center.

Potential Applications in Material Science

While specific applications for materials derived from this compound are yet to be extensively explored, the broader class of 1,2,4-triazole-based coordination polymers and MOFs have shown promise in several areas:

  • Gas Storage and Separation: The porous nature of some MOFs allows for the selective adsorption of gases.[3]

  • Luminescence: Coordination polymers incorporating lanthanide ions or emissive organic ligands can exhibit interesting photoluminescent properties for sensing or lighting applications.[2]

  • Catalysis: The metal nodes within MOFs can act as catalytic sites.

  • Corrosion Inhibition: Triazole derivatives are known to be effective corrosion inhibitors for various metals. The incorporation of this ligand into a polymer matrix could lead to novel anti-corrosion coatings.

Further research into the materials synthesized using this compound will be necessary to fully elucidate their potential in these and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the N-methylation of a suitable 1,2,4-triazole precursor, followed by the reduction of a carbonyl group (an aldehyde or ester) at the 3-position. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, the formation of stubborn impurities, and reaction stalling. Understanding the underlying causes of these problems is critical for effective troubleshooting.

The primary challenges in this synthesis can be broken down into two main stages:

  • Regioselective N-methylation: Alkylation of the 1,2,4-triazole ring can occur at both the N-1 and N-4 positions, leading to a mixture of isomers that can be difficult to separate.[1] Achieving high regioselectivity for the desired N-4 methylated product is a crucial first step.

  • Efficient Carbonyl Reduction: The subsequent reduction of the aldehyde or ester at the C-3 position to the desired primary alcohol must be carried out under conditions that do not compromise the integrity of the triazole ring or lead to over-reduction or side reactions.

Below is a troubleshooting guide formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.

II. Troubleshooting Guide: Common Issues & Solutions

A. Low Yield of this compound

Question 1: My overall yield is consistently low after the two-step synthesis. What are the most likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis can stem from inefficiencies at either the N-methylation or the reduction stage. A systematic approach is necessary to pinpoint the bottleneck.

Initial Diagnostic Workflow:

Caption: A logical workflow for troubleshooting low yield.

Step 1: N-Methylation Optimization

The N-methylation of 1,2,4-triazoles can be challenging due to the potential for forming both N-1 and N-4 isomers.[1] The regioselectivity is highly dependent on the choice of base, solvent, and methylating agent.

  • Probable Cause: Use of a weak base or an inappropriate solvent can lead to poor deprotonation of the triazole ring, resulting in a low conversion rate. Triethylamine, for example, is often too weak to effectively deprotonate the triazole.[2]

  • Recommended Solution:

    • Base Selection: Employ a stronger base to ensure complete deprotonation of the triazole. Sodium methoxide in methanol is a highly effective and commonly used base for this purpose.[2]

    • Solvent Choice: Methanol is an excellent polar protic solvent for this reaction as it effectively solubilizes the reactants, intermediates, and products.[2]

    • Methylating Agent: Iodomethane is a common and effective methylating agent. However, be mindful of its toxicity and volatility.[2]

    • Temperature Control: Warming the reaction mixture (e.g., to 50-60 °C) after the addition of the base can drive the deprotonation to completion before adding the methylating agent.[2]

Step 2: Carbonyl Reduction Optimization

The reduction of the aldehyde precursor, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde, to the corresponding alcohol is the final step. Incomplete reduction or side reactions can significantly lower the yield.

  • Probable Cause: The chosen reducing agent may be too harsh, leading to ring opening or other side reactions. Conversely, it may be too mild, resulting in an incomplete reaction.

  • Recommended Solution:

    • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes to alcohols without affecting the triazole ring.[3][4] It is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this transformation.

    • Solvent: The reduction is typically carried out in an alcoholic solvent such as methanol or ethanol at a controlled temperature (e.g., 0 °C to room temperature).

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

    • Work-up Procedure: A careful aqueous work-up is necessary to quench any excess reducing agent and isolate the product. The high water solubility of the product can be a challenge, so continuous extraction may be required for efficient isolation.[2][5]

ParameterRecommended ConditionRationale
N-Methylation Base Sodium MethoxideStrong enough for complete deprotonation.[2]
N-Methylation Solvent MethanolGood solubility for reactants and intermediates.[2]
Reduction Agent Sodium Borohydride (NaBH₄)Mild and selective for aldehyde reduction.[3][4]
Reduction Solvent Methanol or EthanolProtic solvent compatible with NaBH₄.
B. Formation of Isomeric Impurities

Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity of the N-methylation step?

Answer:

The formation of the 1-methyl-1H-1,2,4-triazol-3-yl isomer is a common side reaction.[1] The ratio of N-1 to N-4 alkylation is influenced by several factors.

  • Causality: The alkylation of the 1,2,4-triazole anion can occur at either of the two available nitrogen atoms. The electronic and steric environment around these nitrogens, as well as the reaction conditions, dictate the final product ratio.

Strategies to Enhance N-4 Selectivity:

  • Choice of Base and Solvent: As mentioned previously, using sodium methoxide in methanol is a reliable method that has been shown to favor N-1 methylation in the parent 1H-1,2,4-triazole, but with substituted triazoles, the outcome can be different.[2] For enhancing N-4 selectivity, exploring different base/solvent combinations may be necessary. Some literature suggests that using a bulkier base might sterically hinder attack at the N-1 position.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter the regioselectivity of reactions and often reduces reaction times.[1] It has been used to optimize alkylation procedures for 1,2,4-triazoles.[2]

  • Purification: If a mixture of isomers is unavoidable, careful purification is essential. Due to the similar polarity of the isomers, standard column chromatography may be challenging. Techniques such as preparative HPLC or fractional distillation under reduced pressure might be necessary.[2]

Caption: Factors influencing N-methylation regioselectivity.

C. Reaction Stagnation or Incomplete Conversion

Question 3: My reduction reaction seems to stall, with a significant amount of the starting aldehyde remaining even after prolonged reaction times. What could be the issue?

Answer:

Incomplete reduction can be due to several factors, including the purity of reagents and the reaction setup.

  • Probable Cause 1: Deactivated Reducing Agent: Sodium borohydride can decompose in the presence of moisture or acidic impurities.

    • Solution: Ensure that the NaBH₄ is fresh and has been stored in a desiccator. Use anhydrous solvents to minimize decomposition.

  • Probable Cause 2: Insufficient Stoichiometry: While NaBH₄ is a potent reducing agent, an insufficient amount will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion. Add the NaBH₄ portion-wise to control the reaction rate and temperature.

  • Probable Cause 3: Low Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Solution: After the initial addition of NaBH₄ at 0 °C, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different methylating agent, such as dimethyl sulfate? A1: Yes, dimethyl sulfate can be used as a methylating agent. However, it is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. The reaction conditions, particularly the base and solvent, may need to be re-optimized.

Q2: My final product is highly water-soluble, making extraction difficult. What is the best way to isolate it? A2: The high water solubility of low molecular weight triazoles is a known challenge.[2] After quenching the reaction, consider removing the solvent under reduced pressure and then performing a continuous liquid-liquid extraction with a suitable organic solvent like chloroform or dichloromethane.[2] Alternatively, after evaporation of the organic solvent from a standard extraction, a short-path distillation under vacuum can be an effective purification method.[2]

Q3: Are there alternative synthetic routes to this compound? A3: Yes, other synthetic strategies exist. One could involve the construction of the methylated triazole ring from acyclic precursors. For instance, the Pellizzari reaction, which involves the reaction of an imide with an alkyl hydrazine, is a classic method for forming 1,2,4-triazoles.[1] However, the regioselectivity of ring formation would need to be carefully controlled.

IV. Experimental Protocols

Protocol 1: N-Methylation of 1H-1,2,4-triazole-3-carbaldehyde
  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the 1H-1,2,4-triazole-3-carbaldehyde precursor and anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.05 equivalents).

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete salt formation.

  • Re-cool the mixture to 0 °C and add iodomethane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-4H-1,2,4-triazole-3-carbaldehyde.

Protocol 2: Reduction to this compound
  • Dissolve the crude 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Cool the reaction mixture to 0 °C and slowly add acetone to quench the excess NaBH₄.

  • Add water and extract the product using continuous liquid-liquid extraction with chloroform for 24 hours.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or distillation.

V. References

  • BenchChem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. Retrieved from --INVALID-LINK--

  • Belletire, J. L. (2006). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Retrieved from --INVALID-LINK--

  • Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molbank, 2021(4), M1283.

  • Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5634.

References

Navigating the Labyrinth of 1,2,4-Triazole Synthesis: A Guide to Byproduct Avoidance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical challenge in synthetic chemistry: the formation of byproducts during the synthesis of 1,2,4-triazoles. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to troubleshoot and optimize your reactions. Here, we will dissect the causality behind common synthetic pitfalls and equip you with the knowledge to navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining 1,2,4-triazoles?

A1: The most prevalent methods include classical approaches like the Pellizzari and Einhorn-Brunner reactions, which are valued for their simplicity.[1] More contemporary strategies often involve the use of amidines, hydrazones, or catalyst-controlled [3+2] cycloaddition reactions, which can offer greater control and milder reaction conditions.[2][3]

Q2: I'm observing a significant amount of a byproduct with the same mass as my desired 1,2,4-triazole. What is the likely culprit?

A2: You are likely dealing with a regioisomer. This is a common issue in classical methods like the Einhorn-Brunner reaction when using unsymmetrical starting materials.[4] The formation of isomeric mixtures can also occur in Pellizzari reactions at high temperatures due to a side reaction known as "acyl interchange."[5]

Q3: My reaction is clean, but the yield is consistently low. What factors should I investigate?

A3: Low yields in 1,2,4-triazole synthesis can often be attributed to several factors. Incomplete reactions due to insufficient temperature or reaction time are common, especially in thermally-driven methods.[4] The purity of your starting materials, particularly the hygroscopic nature of some hydrazides, is critical.[6] Additionally, the desired product itself might be unstable under the reaction conditions, leading to degradation.[4]

Q4: How can I improve the yield and reduce byproducts in my 1,2,4-triazole synthesis?

A4: Optimizing reaction conditions such as temperature, time, and choice of solvent and catalyst is crucial.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields. Ensuring the purity of your starting materials is also a critical, yet often overlooked, step.[6]

Troubleshooting Guide: Common Byproducts and Their Mitigation

Issue 1: Formation of 1,3,4-Oxadiazole Byproducts

One of the most frequent challenges in 1,2,4-triazole synthesis, particularly when using acylhydrazide precursors, is the competing formation of a 1,3,4-oxadiazole.[6] This occurs because the key intermediate can undergo two different intramolecular cyclization pathways.

The reaction between an amide and an acylhydrazide (as in the Pellizzari reaction) initially forms an acyl amidrazone intermediate. This intermediate is at a crucial juncture. The desired pathway involves the nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, leading to the 1,2,4-triazole. However, a competing pathway exists where the oxygen of the amide-derived carbonyl attacks the carbon of the hydrazide-derived carbonyl, leading to the formation of a 1,3,4-oxadiazole after dehydration.

G cluster_start Starting Materials cluster_triazole Desired Pathway cluster_oxadiazole Competing Byproduct Pathway Amide Amide (R-CO-NH2) Intermediate Acyl Amidrazone Intermediate Amide->Intermediate Acylhydrazide Acylhydrazide (R'-CO-NHNH2) Acylhydrazide->Intermediate Triazole_Precursor N-Acylamidrazone Cyclization Intermediate Intermediate->Triazole_Precursor N-attack (Favored by lower temp) Oxadiazole_Precursor Diacylhydrazine-like Intermediate Intermediate->Oxadiazole_Precursor O-attack (Favored by anhydrous conditions) Triazole 1,2,4-Triazole Triazole_Precursor->Triazole - H2O Oxadiazole 1,3,4-Oxadiazole Oxadiazole_Precursor->Oxadiazole - H2O

Competing pathways in 1,2,4-triazole synthesis.
Problem Potential Cause(s) Recommended Solution(s)
Significant formation of 1,3,4-oxadiazole byproduct 1. Strictly anhydrous conditions: The presence of water can be detrimental, but overly aggressive dehydrating conditions can favor the oxadiazole pathway.[6] 2. High reaction temperature: Elevated temperatures can provide the activation energy needed for the competing cyclization.[6] 3. Choice of acylating agent: Highly reactive acylating agents can lead to less selective reactions.[6]1. Optimize hydration: While anhydrous conditions are generally recommended, ensure they are not overly harsh. 2. Lower the reaction temperature: Running the reaction at a lower temperature for a longer duration can favor the thermodynamically preferred 1,2,4-triazole formation.[6] 3. Select a less reactive acylating agent: If applicable to your synthetic route, consider using a less reactive acylating agent to improve selectivity.

Issue 2: Formation of Isomeric Mixtures

The generation of regioisomers is a significant hurdle, particularly in classical syntheses like the Einhorn-Brunner reaction, which can produce a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.[2]

In the Einhorn-Brunner reaction, an imide reacts with a hydrazine. If the imide is unsymmetrical, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different regioisomers. The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[7]

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 Imide Unsymmetrical Imide (R1-CO-NH-CO-R2) Attack1 Attack at more electrophilic C=O (e.g., C of R1CO) Imide->Attack1 Attack2 Attack at less electrophilic C=O (e.g., C of R2CO) Imide->Attack2 Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Regioisomer 1 (1,3,5-trisubstituted) Attack1->Isomer1 Isomer2 Regioisomer 2 (1,5,3-trisubstituted) Attack2->Isomer2

Regioselectivity in the Einhorn-Brunner reaction.
Problem Potential Cause(s) Recommended Solution(s)
Formation of a mixture of regioisomers 1. Similar electronic properties of acyl groups in an unsymmetrical imide (Einhorn-Brunner). 2. "Acyl interchange" at high temperatures (Pellizzari). [5]1. Einhorn-Brunner: Design the imide with one strongly electron-withdrawing group and one electron-donating group to direct the nucleophilic attack. 2. Pellizzari: Lower the reaction temperature to minimize acyl interchange. Consider microwave synthesis to reduce the overall heating time.
Undesired regioisomer in catalyst-controlled reactions Incorrect choice of metal catalyst. Catalyst Selection: In [3+2] cycloaddition reactions of isocyanides with aryl diazonium salts, Ag(I) catalysts typically yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts favor the formation of 1,5-disubstituted isomers.[3]

Advanced Strategies for Byproduct-Free Synthesis

Green Chemistry Approaches: The Power of Microwave Synthesis

Traditional methods for 1,2,4-triazole synthesis often require prolonged heating at high temperatures, which can lead to byproduct formation and decomposition.[8] Microwave-assisted organic synthesis (MAOS) offers a compelling green alternative. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[9][10]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Pellizzari Reaction High temperatures (>200 °C), long reaction times, often low yields.Shorter reaction times, increased yields.[8]
From Hydrazines and Formamide Long reaction times, often requires a catalyst.Catalyst-free, short reaction times (e.g., 10 minutes), high yields.[9]
Catalyst-Controlled Regioselectivity

Modern synthetic methods offer remarkable control over regioselectivity through the judicious choice of metal catalysts. A prime example is the [3+2] cycloaddition of isocyanides with aryl diazonium salts.

G cluster_start Starting Materials cluster_ag Ag(I) Catalysis cluster_cu Cu(II) Catalysis Isocyanide Isocyanide (R-NC) Ag_Product 1,3-Disubstituted-1,2,4-triazole Isocyanide->Ag_Product [Ag(I)] Cu_Product 1,5-Disubstituted-1,2,4-triazole Isocyanide->Cu_Product [Cu(II)] Diazonium Aryl Diazonium Salt (Ar-N2+) Diazonium->Ag_Product Diazonium->Cu_Product

Catalyst-dependent regioselectivity in [3+2] cycloadditions.

This catalyst-dependent regioselectivity provides a powerful tool for accessing specific isomers that may be difficult to obtain through classical methods.[3]

Experimental Protocols

Protocol 1: General Procedure for Pellizzari Reaction

This protocol describes the synthesis of a 3,5-disubstituted 1,2,4-triazole from an amide and an acylhydrazide.

Materials:

  • Amide (1.0 eq)

  • Acylhydrazide (1.0 eq)

  • High-boiling point solvent (e.g., paraffin oil, optional)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.

  • Maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Einhorn-Brunner Reaction

This protocol outlines the synthesis of a substituted 1,2,4-triazole from an imide and a hydrazine.

Materials:

  • Imide (1.0 eq)

  • Alkyl or Aryl Hydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

  • Add the hydrazine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water to remove residual acetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

Welcome to the Technical Support Center for the synthesis of substituted 1,2,3-triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize triazole synthesis, particularly through azide-alkyne cycloaddition reactions. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you streamline your synthetic workflows and achieve optimal results.

Part 1: Troubleshooting Guide for Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: No Reaction or Very Low Product Yield

Question: I have set up my Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, but after 24 hours, TLC/LC-MS analysis shows only starting materials. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that almost always points to a problem with the catalytic system. Let's break down the potential culprits.

Core Problem: The active catalyst in CuAAC is the Copper(I) ion.[1] However, Cu(I) is notoriously unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.[2][3] Your primary goal is to generate and maintain a sufficient concentration of Cu(I) throughout the reaction.

Diagnostic Workflow & Solutions:

G start Problem: Low/No Yield in CuAAC check_catalyst Is your Cu(I) catalyst active? start->check_catalyst check_reagents Are your azide and alkyne pure? check_catalyst->check_reagents Yes oxygen_issue Cause: Oxygen Contamination Solution: Degas solvents (N2/Ar sparging). Use freshly prepared sodium ascorbate. check_catalyst->oxygen_issue No cu_source_issue Cause: Inactive Copper Source Solution: Use a fresh, high-purity Cu(II) salt (e.g., CuSO4·5H2O) or Cu(I) salt (e.g., CuI, CuBr). check_catalyst->cu_source_issue No ligand_issue Cause: No or Improper Ligand Solution: Add a stabilizing ligand like TBTA or THPTA to protect Cu(I) and prevent aggregation. check_catalyst->ligand_issue No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_purity Cause: Impure Starting Materials Solution: Purify azide and alkyne (column chromatography, distillation). Check for decomposition. check_reagents->reagent_purity No solvent_issue Cause: Inappropriate Solvent Solution: Use polar aprotic solvents (DMSO, DMF) or alcohol/water mixtures which are known to work well. check_conditions->solvent_issue No concentration_issue Cause: Reagents are too dilute Solution: Ensure reagent concentrations are appropriate, as per established protocols. check_conditions->concentration_issue No success Successful Triazole Synthesis check_conditions->success Yes oxygen_issue->success cu_source_issue->success ligand_issue->success reagent_purity->success solvent_issue->success concentration_issue->success

Detailed Solutions:

  • Oxygen Exclusion is Critical: The most frequent cause of failure is the oxidation of Cu(I) to Cu(II).

    • Action: Thoroughly degas your solvent(s) before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Causality: Oxygen present in the solvent will rapidly oxidize the active catalyst. The use of a reducing agent like sodium ascorbate is designed to counteract this by reducing Cu(II) back to Cu(I) in situ, but its capacity can be overwhelmed if excessive oxygen is present.[2][4]

  • Verify Your Copper Source and Reducing Agent:

    • Action: Use a fresh bottle of your copper salt (e.g., CuSO₄·5H₂O) and sodium ascorbate. Sodium ascorbate solutions should be prepared fresh right before use, as they can degrade upon standing.

    • Causality: Old reducing agents may have lost their potency. The combination of a Cu(II) salt with a reducing agent is a reliable method for generating Cu(I) in situ.[2]

  • Incorporate a Stabilizing Ligand:

    • Action: Add a copper-chelating ligand to your reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is excellent for organic solvents, while its water-soluble analog, THPTA, is ideal for aqueous or biological systems.[1]

    • Causality: Ligands serve multiple crucial functions: they protect the Cu(I) ion from oxidation, prevent the aggregation of copper acetylide species which can reduce catalytic activity, and can accelerate the reaction rate.[1][5]

  • Check Reagent Purity and Stability:

    • Action: Ensure your azide and alkyne are pure. Azides, particularly low molecular weight ones, can be unstable. Alkynes can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper and oxygen.[4]

    • Causality: Impurities can inhibit the catalyst or participate in side reactions. The formation of diynes from alkyne homocoupling is a common byproduct that consumes starting material.[4]

Issue 2: Mixture of Regioisomers (1,4- and 1,5-Disubstituted Triazoles)

Question: My reaction is working, but I'm getting a mixture of the 1,4- and 1,5-disubstituted triazole products. I thought the copper-catalyzed reaction was specific for the 1,4-isomer. What's happening?

Answer: You are correct; a properly functioning CuAAC reaction should yield the 1,4-disubstituted regioisomer exclusively.[6][7] The presence of the 1,5-isomer points to a competing, uncatalyzed thermal reaction pathway.

Potential Causes & Solutions:

  • Cause 1: High Reaction Temperature: The thermal Huisgen 1,3-dipolar cycloaddition, which produces a mixture of both 1,4- and 1,5-isomers, becomes significant at elevated temperatures.[6]

    • Solution: Run the reaction at room temperature. The copper-catalyzed pathway has a much lower activation energy and should proceed efficiently without heating. If your substrates are particularly unreactive, gentle heating (e.g., 40-50 °C) may be acceptable, but be aware of the risk of reduced regioselectivity.

  • Cause 2: Inefficient Catalysis: If the Cu(I) catalyst is not active or present in a sufficient concentration, the background thermal reaction can become competitive, even at lower temperatures over long reaction times.

    • Solution: Revisit the troubleshooting steps for "No Reaction/Low Yield." Ensure your catalytic system is robust by degassing solvents, using fresh reagents, and employing a stabilizing ligand. A more efficient catalytic reaction will outcompete the slow thermal pathway.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. My column chromatography fractions are messy, and I see persistent copper contamination.

Answer: Purification challenges often stem from residual copper catalyst, byproducts, or the polar nature of the triazole product itself.

Troubleshooting Purification:

  • Removing Copper:

    • Workup Procedure: After the reaction, pass the crude mixture through a small plug of silica gel, celite, or a copper-scavenging resin. A simple and effective method is to wash the organic extract with an aqueous solution of ammonia or ammonium chloride, which will complex with the copper and pull it into the aqueous layer.

    • Causality: Copper salts can chelate to the triazole product, causing streaking on TLC plates and difficulties in chromatographic separation.

  • Managing Product Solubility:

    • Problem: 1,2,3-Triazoles are often polar and can have low solubility in common organic solvents but high solubility in the polar solvents used for chromatography, leading to poor separation.

    • Solution: If the product precipitates from the reaction mixture, filtration can be a highly effective first step.[6] For recrystallization, perform small-scale solubility tests to find a suitable solvent or mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8] If your compound is too soluble, consider using an anti-solvent to induce precipitation.[8]

  • Addressing Byproducts:

    • Alkyne Homocoupling: If you notice a symmetrical byproduct, it is likely the di-alkyne from Glaser coupling. This is another sign of excess oxygen. Improving inert atmosphere techniques will minimize this.

    • Residual Azide: If starting materials are present, it indicates an incomplete reaction. Optimize the reaction before attempting large-scale purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) cycloaddition?

A1: The choice of catalyst dictates the regiochemical outcome of the reaction. Your target molecule will determine the best approach.

FeatureCopper-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole[6]1,5-Disubstituted 1,2,3-Triazole[9][10]
Alkyne Scope Terminal alkynes only[2]Terminal and Internal alkynes[9]
Mechanism Stepwise, via copper-acetylide intermediate[6]Oxidative coupling via a ruthenacycle intermediate[9]
Common Catalyst Cu(I) generated from CuSO₄/Na-Ascorbate[2]CpRuCl(PPh₃)₂ or CpRuCl(COD)[9]

Decision Tree:

G start What is your desired triazole regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 fully_sub Fully Substituted (from internal alkyne) start->fully_sub use_cu Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_1_4->use_cu use_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer_1_5->use_ru fully_sub->use_ru

Q2: What is the mechanistic role of copper in the CuAAC reaction? Why is Cu(I) essential?

A2: The copper(I) catalyst dramatically accelerates the reaction by over a million-fold compared to the uncatalyzed thermal version.[6] It does this by fundamentally changing the reaction mechanism from a concerted 1,3-dipolar cycloaddition to a stepwise process.

Catalytic Cycle of CuAAC:

CuAAC_Mechanism

Mechanistic Steps:

  • Formation of Copper Acetylide: The Cu(I) ion coordinates to the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.[11][]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.[1] This step brings the azide and the activated alkyne into close proximity.

  • Cyclization: The terminal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered copper-containing metallacycle.[6]

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.[6]

Q3: Can I synthesize sterically hindered triazoles using this chemistry?

A3: Yes, but with challenges. Steric hindrance on either the azide or the alkyne can significantly slow down the reaction rate.

  • Bulky Alkynes: For substrates with significant steric bulk near the alkyne, reaction times may need to be extended, or gentle heating may be required. The use of specific ligands, such as those with flexible alkyl chains on an imidazole scaffold, has been shown to create a more favorable environment around the copper center, accelerating the reaction of bulky substrates.[13][14]

  • Bulky Azides: Tertiary azides are less reactive than primary or secondary ones in both CuAAC and RuAAC reactions.[9] For extremely hindered systems, higher catalyst loading and longer reaction times are often necessary. In some cases, exploring alternative synthetic routes to the triazole core may be more efficient.[15][16]

Part 3: Standard Experimental Protocol

This section provides a reliable, self-validating starting protocol for a typical small-scale CuAAC reaction.

Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a self-validating system because it incorporates best practices (degassing, use of a reducing agent and ligand) that ensure the generation and maintenance of the active Cu(I) catalyst, leading to reproducible, high-yielding results.

Materials:

  • Phenylacetylene (1.0 mmol, 102 mg, 110 µL)

  • Benzyl azide (1.0 mmol, 133 mg, 121 µL)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium Ascorbate (0.15 mmol, 30 mg)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (0.05 mmol, 26.5 mg) - Optional but highly recommended

  • Solvent: t-Butanol/Water mixture (1:1, 10 mL)

Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene, benzyl azide, and TBTA (if used) in 10 mL of the 1:1 t-BuOH/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the solution with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of CuSO₄·5H₂O in a minimal amount of water (~0.5 mL). Add this to the reaction mixture. The solution may turn slightly cloudy.

  • Initiation: In another vial, prepare a fresh solution of sodium ascorbate in a minimal amount of water (~0.5 mL). Add this solution dropwise to the reaction flask. The reaction is often accompanied by a color change.

  • Reaction: Seal the flask under the inert atmosphere and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup & Purification:

    • Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with 10 mL of a saturated aqueous ammonium chloride solution to remove copper, followed by 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.

References

Technical Support Center: A Guide to Improving the Purity of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS No: 59660-30-9), a critical building block in pharmaceutical research and development. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. As a polar, heterocyclic alcohol, it presents unique purification hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My final product is a viscous oil or a low-melting, waxy solid, but literature suggests it should be a crystalline solid. What is the likely cause?

Answer: This is a common issue when purifying polar, low-molecular-weight compounds. The physical state of your product is a primary indicator of its purity. Several factors could be at play:

  • Residual Solvent: The hydroxyl group and triazole nitrogen atoms make the molecule an excellent hydrogen bond donor and acceptor, allowing it to tenaciously hold onto residual solvents, especially polar ones like water, ethanol, or DMF. This entrapped solvent acts as an impurity, depressing the melting point and preventing proper crystal lattice formation.

  • Hygroscopic Nature: The compound is likely hygroscopic. Exposure to atmospheric moisture during work-up or storage can lead to water absorption, resulting in an oily or semi-solid appearance.

  • Presence of Unreacted Starting Materials or By-products: A significant percentage of impurities, particularly unreacted starting materials or structurally similar by-products from the synthesis, will disrupt crystallization. For example, if synthesized via reduction of the corresponding carboxylic acid or ester, the presence of these starting materials is a common problem.

Expert Recommendation: First, ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove volatile solvents. If the problem persists, an impurity is the likely cause, and a rigorous purification step such as recrystallization or chromatography is necessary.

Question 2: My ¹H NMR spectrum is complex, showing more peaks than expected for the pure compound. How can I identify the impurities?

Answer: Interpreting an impure NMR spectrum is a process of elimination. The expected peaks for this compound are a singlet for the N-methyl group (CH₃), a singlet for the methylene protons (CH₂), a singlet for the triazole proton (C-H), and a broad singlet for the hydroxyl proton (OH).

Common impurities to look for include:

  • Synthesis Starting Materials: For instance, if reducing methyl (4-methyl-4H-1,2,4-triazol-3-yl)carboxylate, you might see a singlet around 3.9 ppm corresponding to the ester's methyl group.

  • Isomeric Impurities: Depending on the synthetic route, methylation of the triazole ring can sometimes yield isomers (e.g., 1-methyl-1H-1,2,4-triazol-5-yl)methanol). These will have a different set of chemical shifts. A practical methylation procedure for 1H-1,2,4-triazole often results in a mixture of isomers, which can be challenging to separate.[1]

  • Common Solvents: Check for characteristic peaks of solvents used in the reaction or work-up (e.g., Ethyl Acetate, Dichloromethane, Methanol, DMF).

Trustworthiness Check: To confirm your assignments, run a COSY or HSQC experiment if the impurity level is high enough. More practically, obtain an analytical standard of the suspected impurity (e.g., the starting material) and either run its NMR separately or spike a small amount into your sample to see which peaks increase in intensity.

Question 3: My TLC and HPLC analyses show multiple spots/peaks. How do I decide between recrystallization and column chromatography?

Answer: The choice of purification method depends on the quantity of material, the nature of the impurities, and the required final purity. The following decision workflow can guide you.

purification_workflow cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Methods TLC_HPLC Run TLC/HPLC Analysis Decision Evaluate Impurity Profile TLC_HPLC->Decision Recrystallization Recrystallization (High-throughput, good for major impurities) Decision->Recrystallization  Major impurity with  different polarity (ΔRf > 0.2)  & Large scale (>5g) Chromatography Column Chromatography (High resolution, for trace or similar impurities) Decision->Chromatography Multiple impurities or very close polarity (ΔRf < 0.2) & Small scale (<5g) AcidBase Acid/Base Extraction (For acidic/basic impurities) Decision->AcidBase  Impurity has ionizable group (e.g., carboxylic acid)

Caption: Decision workflow for selecting a purification method.

Expertise & Experience:

  • Recrystallization is the method of choice for large quantities (>5 g) where one major impurity needs to be removed. It is cost-effective and scalable.

  • Flash Column Chromatography offers higher resolution and is ideal for removing multiple impurities or those with polarities very close to your product. It is generally used for smaller scales (<5 g) due to solvent consumption and time. Analytical HPLC methods for triazole derivatives often use reversed-phase C18 columns, suggesting that silica gel chromatography with a polar mobile phase is a viable approach for preparative separation.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the key physical properties of this compound relevant to purification?

Answer: Understanding the physicochemical properties is fundamental to designing an effective purification strategy.

PropertyValueImplication for PurificationSource
Molecular Formula C₄H₇N₃OLow molecular weight, suggesting potential volatility under high vacuum.[4][5]
Molecular Weight 113.12 g/mol Helps in calculations for molarity and reaction stoichiometry.[4][5]
Form SolidPure compound should be a solid at room temperature.
Solubility Soluble in polar solvents like water, methanol, ethanol. Sparingly soluble in less polar solvents like ethyl acetate, and poorly soluble in non-polar solvents like hexanes.This polarity profile is key for selecting solvents for recrystallization (a soluble/insoluble pair) and chromatography (mobile phase). The solubility of a related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, in acetone is noted, suggesting similar behavior for the methanol derivative.Inferred
pKa (estimated) ~11-12 (hydroxyl proton), ~2-3 (triazole ring protonation)The compound is amphoteric but primarily neutral. The hydroxyl group is weakly acidic, and the triazole nitrogens are weakly basic. This allows for potential purification via acid-base extraction if dealing with strongly acidic or basic impurities.Inferred

Question 2: What are the most common impurities I should expect from a typical synthesis?

Answer: Impurities are almost always related to the synthetic route. A common synthesis involves the cyclization of a thiosemicarbazide derivative followed by methylation and subsequent functional group manipulation.

Consider a plausible synthetic pathway:

Caption: Plausible synthesis route and common process-related impurities.

  • Unreacted Starting Materials: The precursor thiol, 4-methyl-4H-1,2,4-triazole-3-thiol, is a very common impurity.[6]

  • Isomeric By-products: Methylation can occur at different nitrogen atoms of the triazole ring, leading to isomers that are often difficult to separate due to similar polarities.

  • Side-Reaction Products: If the final step is an oxidation of a thioether, over-oxidation to a sulfoxide or sulfone, or conversion to the corresponding carboxylic acid, can occur.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints to assess purity.

Protocol 1: Recrystallization

This is the most effective method for purifying multi-gram quantities of the product, assuming a suitable solvent system can be found.

Objective: To dissolve the impure solid in a hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent (see table below) to each tube at room temperature. Observe solubility. A good solvent will NOT dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. A good solvent WILL dissolve the compound when hot.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. A good solvent will yield solid crystals.

  • Solvent System Selection Table:

    Solvent System Rationale
    Ethyl Acetate / Hexane Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity persists. Good for moderately polar compounds.
    Methanol / Diethyl Ether Dissolve in minimal methanol, then add diethyl ether. Good for highly polar compounds. A similar method was used for a 1,2,4-triazole-3-carboxamide derivative.[7]

    | Isopropanol | A single solvent system that may provide the required temperature-dependent solubility. |

  • Bulk Recrystallization:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the chosen "good" solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a solvent pair, dissolve the solid in a minimal amount of the "soluble" solvent, then add the "insoluble" solvent dropwise until the solution becomes cloudy. Re-heat to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals under high vacuum.

  • Validation: Check the melting point of the dried crystals and analyze purity by TLC or HPLC. The melting point should be sharp, and the purity should be significantly improved.

Protocol 2: Flash Column Chromatography

Use this method for small-scale purification or when recrystallization fails to remove closely related impurities.

Objective: To separate compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.

Step-by-Step Methodology:

  • TLC Analysis:

    • First, determine the appropriate mobile phase (eluent) using TLC.

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good system will show good separation between your product and impurities, with an Rf value for your product between 0.25 and 0.40 .

    • Recommended Starting Eluent: Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5, 90:10).

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel using your chosen eluent (wet packing is recommended). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., permanganate).

    • Combine the pure fractions as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Validation: Analyze the final product by HPLC and/or NMR to confirm purity. Column chromatography has been successfully used to purify various triazole derivatives.[8]

References

Technical Support Center: Method Refinement for 1,2,4-Triazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs) about 1,2,4-Triazole Synthesis

This section addresses high-level questions about the synthesis of 1,2,4-triazole derivatives, providing foundational knowledge for researchers new to this area of chemistry.

Q1: What are the most common strategies for synthesizing the 1,2,4-triazole ring?

A1: Several classical and modern methods are employed for the synthesis of 1,2,4-triazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some of the most established methods include:

  • Pellizzari Reaction: This reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[3] It is a direct method but can require high temperatures and may result in low yields.[3][4]

  • Einhorn-Brunner Reaction: This method synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines.[5] A key consideration is the potential for isomeric mixtures when using unsymmetrical imides.[5][6]

  • From Amidines and Hydrazides: A general and highly regioselective one-pot, two-step process has been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles from amidines and monosubstituted hydrazines.[7]

  • Modern Copper-Catalyzed Methods: Recent advancements include copper-catalyzed reactions that can proceed under milder conditions, often using air as the oxidant, and tolerate a wider range of functional groups.[7][8]

Q2: What are the primary challenges I should anticipate when synthesizing 1,2,4-triazole derivatives?

A2: Researchers often face several common hurdles in 1,2,4-triazole synthesis. These include:

  • Low Reaction Yields: This can be due to incomplete reactions, the formation of side products, or difficulties in product isolation and purification.[4][9]

  • Poor Regioselectivity: In methods like the Einhorn-Brunner reaction, the use of unsymmetrical starting materials can lead to the formation of a mixture of regioisomers, which can be challenging to separate.[1][10]

  • Harsh Reaction Conditions: Many classical methods require high temperatures and long reaction times, which can be incompatible with sensitive functional groups on the substrates.[3]

  • Product Purification: The polar nature of some 1,2,4-triazole derivatives can make them difficult to purify by standard chromatographic techniques. Recrystallization is often employed, but selecting the right solvent system is critical.[11][12]

  • Complexity of the Reaction Mixture: The use of certain reagents, such as diazo and diazonium compounds, can lead to complex reaction mixtures and potential safety hazards.[13]

Section 2: Troubleshooting Guide for Common Synthetic Problems

This section provides a detailed, question-and-answer-based troubleshooting guide for specific issues you may encounter during your experiments.

Low or No Yield

Q3: My Pellizzari reaction is resulting in a very low yield of the desired 1,2,4-triazole. What are the probable causes and how can I optimize the reaction?

A3: Low yields in the Pellizzari reaction are a common issue.[4] Here’s a systematic approach to troubleshooting:

  • Insufficient Temperature: The Pellizzari reaction often requires high temperatures, typically between 220-250°C, to drive the condensation and dehydration steps.[4][14] Gradually increase the reaction temperature in 10-20°C increments to find the optimal point.

  • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours.[14] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inefficient Water Removal: The formation of the triazole ring involves the elimination of water. If water is not effectively removed, the equilibrium may not favor product formation. If your setup allows, using a Dean-Stark trap can be beneficial.[4]

  • Purity of Starting Materials: Impurities in your starting amide or acylhydrazide can interfere with the reaction. Ensure your starting materials are pure and dry before use.[4]

  • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times to minutes and often leads to higher yields by minimizing the exposure of the reactants to prolonged high temperatures.[3][4]

Experimental Protocol: Microwave-Assisted Pellizzari Reaction [14]

  • Reactant Mixture: In a 20 mL microwave reactor vial, combine the substituted aromatic hydrazide (0.005 moles), substituted nitrile (0.0055 moles), and potassium carbonate (0.0055 moles).

  • Solvent Addition: Add 10 mL of n-butanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 2 hours.

  • Workup: After cooling to room temperature, the precipitated 1,2,4-triazole product can be collected by filtration.

Poor Regioselectivity in the Einhorn-Brunner Reaction

Q4: I am synthesizing a 1,3,5-trisubstituted-1,2,4-triazole using an unsymmetrical diacylamine in an Einhorn-Brunner reaction and obtaining a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A4: Achieving high regioselectivity is a well-known challenge in the Einhorn-Brunner reaction with unsymmetrical imides.[10] The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide.[6]

  • Understanding the Mechanism: The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the protonated imide.[6] The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group that is more electron-withdrawing will predominantly direct the substitution pattern.[6][10]

  • Maximizing Electronic Differences: To enhance regioselectivity, maximize the electronic disparity between the two acyl groups of your imide starting material. For instance, pairing a strongly electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating group will afford a much higher degree of regiocontrol compared to using two groups with similar electronic properties (e.g., acetyl and propionyl).[10]

  • Alternative Synthetic Routes: If the Einhorn-Brunner reaction fails to provide the desired selectivity, consider alternative regioselective synthesis methods. Modern catalytic approaches, such as [3+2] cycloaddition reactions, often offer superior and more predictable regioselectivity.[10]

Decision Tree for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity in Einhorn-Brunner Reaction q1 Are the electronic properties of the two acyl groups on the imide significantly different? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the reaction temperature optimized? yes1->q2 action1 Redesign the imide starting material to have one strongly electron-withdrawing group and one electron-donating group. no1->action1 action1->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the overall yield acceptable despite the isomeric mixture? yes2->q3 action2 Attempt the reaction at a lower temperature for a longer duration to potentially favor the kinetic product. no2->action2 action2->q3 yes3 Yes q3->yes3 no3 No q3->no3 action3 Investigate advanced chromatographic techniques for isomer separation (e.g., supercritical fluid chromatography). yes3->action3 end Consider alternative regioselective synthesis routes (e.g., [3+2] cycloadditions). no3->end action3->end

Caption: A decision tree for troubleshooting poor regioselectivity.

Product Purification Challenges

Q5: I have successfully synthesized my target 1,2,4-triazole derivative, but I am struggling to purify it. Column chromatography gives poor separation, and I'm losing a lot of product. What purification strategies do you recommend?

A5: Purification of 1,2,4-triazoles can indeed be challenging due to their often polar nature. Recrystallization is a powerful technique for purifying solid compounds, and optimizing the solvent system is key.

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11]

    • Single Solvent System: Perform small-scale solubility tests with a range of common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to identify a suitable single solvent.

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. This typically involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists. The solution is then heated until it becomes clear and allowed to cool slowly.[11]

  • Troubleshooting Low Recovery in Recrystallization:

    • Excessive Solvent: Using too much solvent is a common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[11] If this occurs, you can concentrate the filtrate and attempt a second crystallization.

    • Premature Crystallization: The product may crystallize prematurely during hot filtration. To avoid this, pre-heat the filtration apparatus (funnel and receiving flask).[11]

    • Inadequate Cooling: Ensure the solution has been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can further increase the yield.[11]

Workflow for Recrystallization Solvent Selection

Caption: Logical workflow for selecting an appropriate solvent system.

Section 3: Data Summaries and Reaction Parameters

For your convenience, the following tables summarize key reaction parameters for the classical synthesis of 1,2,4-triazoles.

Table 1: Typical Reaction Conditions for the Pellizzari Reaction [15]

AmideAcylhydrazideProductReaction ConditionsYield (%)
BenzamideBenzoylhydrazide3,5-Diphenyl-1,2,4-triazole250 °C, 3 h~60-70
FormamideFormylhydrazine1,2,4-TriazoleHigh TemperatureModerate
AcetamideAcetylhydrazine3,5-Dimethyl-1,2,4-triazoleHigh TemperatureModerate

Table 2: General Protocol Parameters for the Einhorn-Brunner Reaction [6]

ParameterTypical Value/Condition
Reactants
Diacylamine (Imide)1.0 equivalent
Substituted Hydrazine1.1 equivalents
Solvent/Catalyst Glacial Acetic Acid
Temperature Reflux (approx. 110-120 °C)
Reaction Time 2-8 hours (monitored by TLC)

Section 4: Reaction Mechanisms

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing your synthetic protocols.

Einhorn-Brunner Reaction Mechanism [1][5]

The Einhorn-Brunner reaction is an acid-catalyzed condensation. The generally accepted mechanism involves the initial protonation of the hydrazine, followed by a nucleophilic attack on a carbonyl group of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring, and a final dehydration step yields the aromatic 1,2,4-triazole.[1]

Einhorn-Brunner Reaction Mechanism cluster_0 Imide Diacylamine (Imide) Nucleophilic_Attack Nucleophilic Attack Imide->Nucleophilic_Attack Hydrazine Hydrazine Protonation Protonation of Hydrazine Hydrazine->Protonation Protonation->Nucleophilic_Attack Intermediate_1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_1 Dehydration_1 Dehydration & Cyclization Intermediate_1->Dehydration_1 Cyclic_Intermediate Cyclized Intermediate Dehydration_1->Cyclic_Intermediate Dehydration_2 Final Dehydration Cyclic_Intermediate->Dehydration_2 Triazole 1,2,4-Triazole Dehydration_2->Triazole

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Pellizzari Reaction Mechanism [3][15]

The mechanism of the Pellizzari reaction is initiated by the nucleophilic attack of the amino group of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazole ring.[15]

Pellizzari Reaction Mechanism cluster_1 Amide Amide Nucleophilic_Attack Nucleophilic Attack Amide->Nucleophilic_Attack Acylhydrazide Acylhydrazide Acylhydrazide->Nucleophilic_Attack Intermediate_2 Acyl-Amidrazone Intermediate Nucleophilic_Attack->Intermediate_2 Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Cyclic_Intermediate_2 Cyclized Intermediate Cyclization->Cyclic_Intermediate_2 Dehydration Dehydration Cyclic_Intermediate_2->Dehydration Triazole_2 1,2,4-Triazole Dehydration->Triazole_2

Caption: Generalized mechanism of the Pellizzari reaction.

References

Technical Support Center: Synthesis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is most reliably achieved via a two-step process: the regioselective N-methylation of a triazole precursor followed by the reduction of a carbonyl group at the C3 position. The primary cause of poor yield is often rooted in the first step—achieving clean, selective methylation at the N4 position of the triazole ring. The subsequent reduction step also presents choices that significantly impact yield and purification efficiency.

This guide will focus on the most common and practical pathway: the reduction of the methyl ester, methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate .

Synthesis_Pathway cluster_0 Step 1: N-Methylation (Regioselectivity is Key) cluster_1 Step 2: Carbonyl Reduction start Methyl 1H-1,2,4-triazole-3-carboxylate base Base (e.g., NaOMe) Solvent (e.g., Methanol) start->base Deprotonation intermediate Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (Desired N4 Isomer) base->intermediate + Methylating Agent isomers Mixture of N1 & N2 Isomers (Major Source of Yield Loss) base->isomers Side Reaction methylating_agent Methylating Agent (e.g., Iodomethane) reductant Reducing Agent (NaBH4 or LiAlH4) intermediate->reductant Reduction product This compound reductant->product

Figure 1: General synthetic pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is consistently low after the two steps. How do I identify the problematic stage?

Answer: The most effective strategy is to isolate and characterize the product of each step. Do not proceed with the reduction until you have confirmed the identity and purity of your N-methylated intermediate.

  • Analyze the N-Methylation Product: After the methylation reaction (Step 1), take a sample for ¹H NMR analysis before performing the reduction. The ¹H NMR spectrum of the crude product will reveal the ratio of N4, N1, and N2 methylated isomers. The N-H proton of the starting triazole (often a broad singlet above 13 ppm) should disappear, and new N-CH₃ singlets will appear. The chemical shifts for these methyl groups are distinct and will quantify the success of your regioselective methylation. Poor regioselectivity here is the most common and significant cause of low overall yield.

  • Monitor the Reduction Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reduction (Step 2). The starting ester is significantly less polar than the product alcohol. A successful reaction will show the complete disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the alcohol. If the starting material persists, the reduction is incomplete.

Troubleshooting_Workflow start Problem: Low Final Yield check_step1 Isolate & Analyze Post-Methylation Product (¹H NMR) start->check_step1 isomers High % of N1/N2 Isomers Detected? check_step1->isomers optimize_methylation Action: Optimize Methylation. (See Q2 for protocol) isomers->optimize_methylation Yes pure_n4 Clean N4 Isomer Confirmed. Proceed to Reduction. isomers->pure_n4 No optimize_methylation->check_step1 Re-run check_step2 Monitor Reduction by TLC. Does Starting Material (SM) Remain? pure_n4->check_step2 optimize_reduction Action: Optimize Reduction. (See Q3/Q4 for protocols) check_step2->optimize_reduction Yes check_workup Reaction Complete. Is yield still low? check_step2->check_workup No optimize_reduction->check_step2 Re-run optimize_purification Action: Review Workup & Purification. (See FAQs) check_workup->optimize_purification Yes success High Yield Achieved check_workup->success No optimize_purification->success

Figure 2: A logical workflow for troubleshooting low yield.
Q2: My ¹H NMR after methylation shows a mixture of N-methyl isomers. How can I improve selectivity for the desired N4-methyl product?

Answer: This is a classic challenge in heteroaromatic chemistry. The key is to control the deprotonation and subsequent alkylation conditions. For 1,2,4-triazoles, forming the sodium salt in situ with sodium methoxide in methanol followed by reaction with iodomethane is a reliable method to favor N4 alkylation.[1][2]

  • Causality: The (1H)-1,2,4-triazole system has three nitrogen atoms that can potentially be alkylated. The use of a strong base like sodium methoxide in a protic solvent like methanol generates the triazole anion. While multiple resonant forms exist, the subsequent alkylation with an agent like iodomethane is directed preferentially to the N4 position under these conditions.[1] Triethylamine is often too weak a base to effectively deprotonate the triazole, leading to complex mixtures.[1]

See Protocol 1 for a detailed, field-proven methodology.

Q3: My reduction of the ester with Sodium Borohydride (NaBH₄) is very slow and incomplete.

Answer: This is expected. Standard esters are generally poor substrates for NaBH₄, which is primarily used for reducing aldehydes and ketones.[3][4] However, the electron-withdrawing nature of the triazole ring activates the adjacent ester carbonyl, making this reduction feasible, albeit slow. To drive the reaction to completion, you must enhance the reactivity.

  • Mechanism Insight: NaBH₄ is a mild source of hydride (H⁻). For an ester, the reaction requires a proton source to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride.[5]

Optimization Strategies:

  • Solvent Choice: Use a protic solvent like methanol or ethanol. The solvent acts as a proton source to activate the carbonyl and is essential for the reaction's success.[5]

  • Increase Equivalents: Use a significant excess of NaBH₄ (e.g., 3-5 equivalents) to ensure a high concentration of the reducing agent is present throughout the reaction.

  • Lewis Acid Catalysis: The addition of a Lewis acid like Calcium Chloride (CaCl₂) can dramatically accelerate the reduction. The Ca²⁺ ion coordinates to the carbonyl oxygen, making it a much better electrophile.[5]

  • Elevated Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the reaction barrier.

ConditionReagent (Equivalents)SolventTemperatureExpected Outcome
Standard NaBH₄ (1.5 eq)THFRoom TempVery slow to no reaction
Optimized NaBH₄ (3.0 eq)MethanolReflux (65 °C)Complete reaction in 2-4 hours
Accelerated NaBH₄ (3.0 eq) + CaCl₂ (1.5 eq)THF/Ethanol (1:2)Room TempComplete reaction in 1-3 hours[5]
Q4: I chose Lithium Aluminum Hydride (LiAlH₄) for the reduction. The reaction works, but the aqueous workup is problematic, resulting in a low isolated yield.

Answer: LiAlH₄ is a powerful, non-selective reducing agent that readily reduces esters to primary alcohols.[6] The main challenge with LiAlH₄ is not the reaction itself but the workup. The aluminum salts formed during the reaction can create gelatinous emulsions that are difficult to filter and can trap the polar alcohol product, leading to significant loss.

  • The Problem with Acid Quench: A simple acidic workup (e.g., adding HCl) will dissolve the aluminum salts but will also fully protonate your triazole product, making it highly water-soluble and difficult to extract with organic solvents.

  • The Solution: Fieser Workup: The preferred method is the Fieser workup, which involves the sequential, careful addition of water, then aqueous NaOH, then more water. This procedure converts the aluminum salts into a granular, easily filterable solid (LiAlO₂), leaving your product in the organic phase.

See Protocol 3 for the precise procedure.

Section 3: Key Experimental Protocols

Protocol 1: Regioselective N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established procedures for selective N-alkylation of 1,2,4-triazoles.[1][2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq).

  • Solvent: Add anhydrous methanol (approx. 0.1 M concentration).

  • Base Addition: Under a nitrogen atmosphere, add sodium methoxide (1.05 eq) as a 25% solution in methanol. Stir the mixture at a gentle reflux (approx. 55-60 °C) for 1-2 hours to ensure complete formation of the sodium salt.

  • Methylation: Cool the mixture to 0 °C in an ice bath. Slowly add iodomethane (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 12-18 hours.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

  • Validation: Confirm the structure using ¹H NMR. The N4-methyl isomer gives a characteristic singlet for the methyl group and a distinct singlet for the C5-H of the triazole ring.

Protocol 2: Reduction of Ester using Sodium Borohydride (NaBH₄)
  • Setup: To a round-bottom flask, add Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (1.0 eq).

  • Solvent: Add methanol (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C. Add Sodium Borohydride (NaBH₄, 3.0 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed (typically 2-4 hours).

  • Quench: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of acetone to destroy excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure. To the resulting solid, add DCM and water. Extract the aqueous layer multiple times with DCM (or a 9:1 DCM:Isopropanol mix for better product recovery).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by silica gel chromatography (eluting with a gradient of 0-10% methanol in DCM).

Protocol 3: Reduction of Ester using Lithium Aluminum Hydride (LiAlH₄) with Fieser Workup

⚠️ SAFETY FIRST: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) as a powder.

  • Solvent: Add anhydrous THF via cannula to form a suspension. Cool to 0 °C.

  • Substrate Addition: Dissolve Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Fieser Workup: Cool the reaction back to 0 °C. Perform the following additions sequentially and very slowly :

    • If you used 'X' g of LiAlH₄, add 'X' mL of water.

    • Then, add 'X' mL of 15% (w/v) aqueous NaOH.

    • Finally, add '3X' mL of water.

  • Filtration: Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Purification: The filtrate contains your product. Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: Which reducing agent is better for this synthesis, LiAlH₄ or NaBH₄?

A: The choice depends on your priorities regarding safety, speed, and selectivity.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very High. Reduces esters, amides, acids.[6]Moderate. Reduces aldehydes/ketones. Requires activation for esters.[4]
Selectivity Low. Will reduce most carbonyls.High. Can selectively reduce aldehydes in the presence of esters.
Safety High Hazard. Pyrophoric, reacts violently with water. Requires inert atmosphere.Low Hazard. Stable in air, reacts controllably with protic solvents.
Solvent Requires anhydrous ethers (THF, Et₂O).Works well in protic solvents (MeOH, EtOH).
Workup More complex (Fieser workup recommended).Simpler (quench, extract).
Recommendation Use for a fast, powerful reduction when other reducible groups are absent.Recommended for this synthesis due to superior safety and a straightforward procedure, provided optimized conditions are used.

Q: The final alcohol product seems to have high water solubility. What is the best way to purify it?

A: Yes, the presence of the triazole ring and the hydroxyl group makes the product quite polar and potentially water-soluble.

  • Extraction: During aqueous workup, ensure you perform multiple extractions (3-5 times) with your organic solvent to maximize recovery from the aqueous phase. Using a slightly more polar solvent system like 9:1 DCM:Isopropanol can sometimes improve extraction efficiency over pure DCM or ethyl acetate.

  • Column Chromatography: This is the most reliable method for purification. Use a polar mobile phase. A gradient of 0% to 10% methanol in dichloromethane on a silica gel column is a very common and effective system for this type of compound.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/diethyl ether) can be an excellent final purification step to achieve high analytical purity.

Q: What are the key analytical data points to look for to confirm my final product?

A:

  • ¹H NMR:

    • Disappearance of the ester's -OCH₃ singlet (around 3.9 ppm).

    • Appearance of a new singlet for the -CH₂OH group (often around 4.7 ppm).

    • Appearance of a broad singlet or triplet for the -OH proton (can be anywhere, will exchange with D₂O).

    • Persistence of the N-CH₃ singlet (around 3.8 ppm) and the triazole C-H singlet (around 8.0-8.5 ppm).

  • ¹³C NMR:

    • Disappearance of the ester carbonyl carbon (around 160 ppm).

    • Appearance of the alcohol methylene carbon (-CH₂OH) signal (around 55-60 ppm).

  • Mass Spectrometry (LC-MS): Confirmation of the correct molecular weight ([M+H]⁺).

  • IR Spectroscopy: Appearance of a broad O-H stretch (around 3300 cm⁻¹) and disappearance of the C=O stretch of the ester (around 1720 cm⁻¹).

References

Technical Support Center: Refining Experimental Protocols for Triazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of the most powerful and versatile reactions in modern chemistry: the azide-alkyne cycloaddition.

Here, we move beyond simple step-by-step instructions. We delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in mechanistic understanding. Whether you are working with the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the regiochemically distinct ruthenium-catalyzed version (RuAAC), or the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), this guide will serve as a critical resource for refining your experimental design and overcoming common hurdles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during triazole synthesis, providing quick and actionable solutions.

Q1: My CuAAC reaction is giving a low or no yield. What are the most common culprits?

Low yields in CuAAC reactions can often be traced back to a few key factors:

  • Catalyst Inactivation : The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality : Impurities within your azide or alkyne starting materials can interfere with the catalytic cycle. Azides, in particular, can be unstable and should be handled with care.[1]

  • Suboptimal Reaction Conditions : Factors such as incorrect stoichiometry, temperature, solvent choice, or pH can dramatically decrease reaction efficiency.[1]

  • Inhibitory Components : Certain buffer components, like Tris, can chelate the copper catalyst, effectively poisoning it.[2] High concentrations of halide ions can also be problematic.

  • Ligand Issues : The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect copper-to-ligand ratio can fail to protect the Cu(I) center.[1]

Q2: I'm observing significant side product formation, mainly alkyne homocoupling. How can I prevent this?

The primary side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][2][3] This occurs when the Cu(I) catalyst is oxidized to Cu(II), which then promotes this unwanted pathway. To minimize this:

  • Ensure a Reducing Environment : The most common strategy is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate, as it degrades over time.[1]

  • Use a Protective Ligand : Water-soluble ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are highly effective at stabilizing the Cu(I) catalyst, preventing both oxidation and disproportionation.[1][4] A ligand-to-copper ratio of up to 5:1 is often recommended.[3][5]

  • Deoxygenate Your Reaction Mixture : While ligands and reducing agents provide significant protection, for particularly sensitive or slow reactions, deoxygenating the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) offers the best defense against oxygen-driven side reactions.[1][6]

Q3: When should I choose RuAAC or SPAAC over the more common CuAAC?

While CuAAC is a powerful tool for generating 1,4-disubstituted triazoles, other variants offer unique advantages:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This method is the reaction of choice when the 1,5-disubstituted triazole regioisomer is desired.[7] Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : SPAAC is the premier choice for biological applications, particularly in living systems.[8] It is a bioorthogonal reaction that proceeds without a metal catalyst, thereby avoiding the issue of copper cytotoxicity.[8][9] The reaction is driven by the release of ring strain from a cyclooctyne derivative.[10][11]

Q4: My SPAAC reaction is very slow. How can I increase the rate?

The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. If you are experiencing slow reaction times:

  • Select a More Reactive Cyclooctyne : The reactivity of cyclooctynes can be enhanced by increasing ring strain or by adding electron-withdrawing groups. For example, difluorinated cyclooctynes (DIFO) or dibenzocyclooctynes (DBCO) exhibit significantly faster reaction rates compared to simpler cyclooctynes.[10]

  • Optimize Solvent and pH : While SPAAC is robust, reaction rates can be influenced by the reaction medium. Studies have shown that pH can affect the charge state of reactants, and the use of surfactants to create micelles can accelerate the reaction in aqueous solutions.[12]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving complex experimental issues.

Guide 1: Diagnosing and Solving Low or No Product Yield in CuAAC

Low product yield is a frustrating but common issue. This workflow provides a logical path to identifying the root cause.

start Low / No Yield Observed check_catalyst Step 1: Catalyst System Integrity Check start->check_catalyst check_reagents Step 2: Reagent Quality Assessment check_catalyst->check_reagents Catalyst OK sub_catalyst1 Is Sodium Ascorbate solution fresh? check_catalyst->sub_catalyst1 check_conditions Step 3: Reaction Condition Optimization check_reagents->check_conditions Reagents Pure sub_reagents1 Confirm Azide/Alkyne purity (NMR/MS) check_reagents->sub_reagents1 solution Product Yield Improved check_conditions->solution Conditions Optimized sub_conditions1 Verify stoichiometry (1:1 or slight excess) check_conditions->sub_conditions1 sub_catalyst2 Is the Cu-Ligand complex pre-formed? sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Is the system deoxygenated? sub_catalyst2->sub_catalyst3 Yes sub_catalyst3->check_reagents Yes sub_reagents2 Check for inhibitory functional groups (e.g., thiols) sub_reagents1->sub_reagents2 Yes sub_reagents2->check_conditions Yes sub_conditions2 Test different solvents (e.g., H2O/tBuOH, DMSO) sub_conditions1->sub_conditions2 Correct sub_conditions3 Increase temperature or reaction time sub_conditions2->sub_conditions3 Optimized sub_conditions3->solution Optimized start Poor Regioselectivity in RuAAC catalyst_choice Catalyst Selection (Cp*RuCl(COD) vs Cp*RuCl(PPh3)2) start->catalyst_choice solvent_effect Solvent Choice (Non-protic is key) catalyst_choice->solvent_effect substrate_effect Substrate Electronic/Steric Effects solvent_effect->substrate_effect result High 1,5-Regioselectivity Achieved substrate_effect->result

References

Technical Support Center: Experiments with (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-methyl-4H-1,2,4-triazol-3-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Synthesis Troubleshooting Guide

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The following troubleshooting guide focuses on this key transformation.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the reduction of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Sodium borohydride (NaBH₄) reductions are typically performed in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature)[1][2][3].

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Material: The purity of the starting aldehyde is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield.

    • Recommendation: Ensure your 4-methyl-4H-1,2,4-triazole-3-carbaldehyde is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the reduction.

  • Moisture in the Reaction: While NaBH₄ reductions can be carried out in protic solvents, excessive water can lead to the decomposition of the reducing agent, reducing its effectiveness.

    • Recommendation: Use anhydrous solvents if possible, or minimize the amount of water present.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction by TLC. If starting material is still present after a reasonable amount of time, consider adding a second portion of NaBH₄.

  • Product Loss During Work-up: The product, being a polar alcohol, may have some solubility in the aqueous phase during extraction.

    • Recommendation: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products is a common issue. Understanding the potential side reactions can help in identifying these byproducts and optimizing the reaction to minimize their formation.

Common Side Products:

  • Unreacted Starting Material: The most common "side product" is the unreacted aldehyde. This is easily identifiable on a TLC plate as it will have a different Rf value than the more polar alcohol product.

  • Over-reduction Products: While less common with NaBH₄, it's theoretically possible to have over-reduction, although unlikely for this specific substrate.

  • Borate Esters: During the reduction, borate esters can form between the product alcohol and the boron species. These are typically hydrolyzed during the aqueous work-up. If the work-up is not sufficiently acidic or is too brief, these esters may persist.

    • Recommendation: Ensure a proper aqueous work-up, potentially with a mild acid quench (e.g., saturated ammonium chloride solution or dilute HCl), to hydrolyze any borate complexes[2][4].

  • Impurity-Related Byproducts: Impurities in the starting aldehyde can lead to a variety of side products.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at 0 °C to RT add_nabh4->react quench Quench with sat. NH4Cl (aq) react->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Section 2: Purification and Characterization FAQs

Proper purification and accurate characterization are essential for obtaining reliable experimental results.

Q3: What is the best method to purify crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the crude product is a solid.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try for polar molecules like this include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or methanol/water[1][5][6].

  • Column Chromatography: If recrystallization is ineffective or if the impurities have similar polarities to the product, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired product.

Protocol 1: Recrystallization
  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Q4: My NMR spectrum looks complex, and I'm not sure if I have the correct product. What are the expected 1H and 13C NMR chemical shifts?

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃~3.5 - 4.0singlet3H
CH₂~4.5 - 5.0singlet or doublet2H
OHVariable (broad singlet)broad singlet1H
Triazole CH~8.0 - 8.5singlet1H

Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
CH₃~30 - 35
CH₂~55 - 60
Triazole C-3~150 - 155
Triazole C-5~145 - 150

Troubleshooting Your NMR Spectrum:

  • Broad Peaks: The OH peak is often broad and may not integrate perfectly. Its chemical shift is also highly dependent on the solvent and concentration. To confirm the OH peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The OH peak should disappear.

  • Extra Peaks: The presence of unexpected peaks may indicate impurities. Compare the spectrum to that of your starting aldehyde to see if any of it remains. Solvent peaks (e.g., from ethyl acetate, methanol) are also common.

  • Complex Splitting: If the CH₂ peak appears as a triplet, it might be due to coupling with the OH proton. This coupling is often not observed due to rapid proton exchange.

Section 3: Handling and Storage

Q5: How should I store this compound, and is it stable?

Triazoles are generally stable heterocyclic compounds[7]. However, proper storage is important to maintain purity.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. A desiccator can be used to protect it from moisture.

  • Stability: this compound is expected to be stable under normal laboratory conditions. Avoid prolonged exposure to strong oxidizing agents or extreme heat.

Troubleshooting Logic Diagram

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_characterization Characterization Issues start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products? start->side_products workup_loss Loss during Work-up? start->workup_loss wrong_solvent Incorrect Recrystallization Solvent? start->wrong_solvent bad_column Ineffective Column Chromatography? start->bad_column complex_nmr Complex NMR? start->complex_nmr check_tlc Check TLC for starting material incomplete_rxn->check_tlc add_reagent Add more NaBH4 incomplete_rxn->add_reagent increase_time Increase reaction time incomplete_rxn->increase_time check_purity Check starting material purity side_products->check_purity optimize_temp Optimize reaction temperature side_products->optimize_temp extra_extractions Perform more extractions workup_loss->extra_extractions check_aq_layer Check aqueous layer for product workup_loss->check_aq_layer solvent_screen Screen for better recrystallization solvents wrong_solvent->solvent_screen optimize_eluent Optimize eluent system for column bad_column->optimize_eluent d2o_exchange Perform D2O exchange for OH peak complex_nmr->d2o_exchange check_impurities Compare with starting material NMR complex_nmr->check_impurities

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Troubleshooting Failed Triazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during triazole synthesis via azide-alkyne cycloaddition reactions. Here, we leverage in-depth mechanistic understanding to provide actionable, field-proven solutions to overcome experimental hurdles.

Troubleshooting Workflow: A General Approach

Before diving into specific reaction types, it's beneficial to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of investigation when a triazole synthesis reaction fails or provides a low yield.

G cluster_0 Initial Observation cluster_1 Step 1: Reagent & Reaction Setup Verification cluster_2 Step 2: Catalyst System Investigation (for CuAAC/RuAAC) cluster_3 Step 3: Side Reaction & Product Analysis cluster_4 Step 4: Method-Specific Optimization A Low or No Product Yield B Verify Starting Material Purity & Integrity (Azide, Alkyne, Solvents) A->B Start Here C Confirm Stoichiometry, Concentrations & Order of Addition B->C D Check Reaction Conditions (Temperature, Time, Atmosphere) C->D E Assess Catalyst Activity (e.g., Oxidation of Cu(I)) D->E F Evaluate Ligand Choice & Concentration E->F G Analyze Crude Mixture for Byproducts (e.g., Alkyne Homocoupling) F->G H Check for Product Insolubility/Precipitation G->H I Optimize for Specific Reaction (CuAAC, RuAAC, or SPAAC) H->I

Caption: General troubleshooting workflow for triazole synthesis.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry," valued for its high yields, regioselectivity, and broad functional group tolerance.[1] However, its success is critically dependent on maintaining the active copper(I) catalytic species.

Catalytic Cycle of CuAAC

Understanding the catalytic cycle is key to diagnosing failures. The reaction proceeds through the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered metallacycle intermediate before yielding the 1,4-disubstituted triazole product.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + R-C≡CH - H+ Alkyne R-C≡CH Azide R'-N3 Product 1,4-Triazole Product->Cu_I Regenerates Catalyst Metallacycle Cu-Triazolide Intermediate Cu_Acetylide->Metallacycle + R'-N3 Metallacycle->Product + H+

Caption: Simplified catalytic cycle for the CuAAC reaction.

Troubleshooting Common CuAAC Issues

Q1: My CuAAC reaction is slow, incomplete, or has failed entirely. What's the primary suspect?

A1: Catalyst Inactivation. The most common culprit in failed CuAAC reactions is the inactivation of the copper(I) catalyst.[2] The catalytically active Cu(I) ion is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2] Disproportionation to Cu(0) and Cu(II) can also occur.

Solutions:

  • In Situ Reduction of a Cu(II) Source: This is the most convenient and common method. A Cu(II) salt, like copper(II) sulfate (CuSO₄), is used in combination with a reducing agent that generates Cu(I) in the reaction mixture.[1]

    • Recommended Reducing Agent: Sodium ascorbate is the most popular choice due to its effectiveness and compatibility with aqueous systems.[1] Always use a freshly prepared solution, as it can oxidize over time.

  • Deoxygenation of Solvents and Reagents: Rigorously removing dissolved oxygen is critical.

    • Protocol for Deoxygenation: Solvents and aqueous buffers should be degassed by bubbling a stream of an inert gas (argon or nitrogen) through them for 20-30 minutes. Alternatively, three to four cycles of vacuum-backfill can be performed on the reaction vessel.[3][4]

  • Performing the Reaction Under an Inert Atmosphere: For highly sensitive substrates or when maximum efficiency is required, working in a glovebox or using Schlenk line techniques provides the best protection against oxygen.[3][5]

    • Basic Inert Atmosphere Setup (Balloon Method):

      • Dry your reaction flask thoroughly under flame or in an oven.

      • Seal the flask with a rubber septum.

      • Fill a balloon with nitrogen or argon.

      • Insert the needle from the balloon into the septum and a second "vent" needle.

      • Allow the inert gas to purge the flask for 5-10 minutes, then remove the vent needle. The balloon will maintain a positive pressure.[5]

Q2: I'm seeing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I prevent this?

A2: Alkyne Homocoupling (Glaser Coupling). This side reaction, where the terminal alkyne couples with itself to form a diyne, is promoted by oxygen and copper ions.[6] It consumes your starting material and complicates purification.

Solutions:

  • Strict Anaerobic Conditions: As with preventing general catalyst oxidation, thorough deoxygenation is the primary solution.[6]

  • Use of a Stabilizing Ligand: Ligands chelate the copper(I) ion, which can suppress the homocoupling pathway.

  • Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to maintain a reductive environment.

Q3: How do I choose the right ligand for my CuAAC reaction?

A3: Ligand selection is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. The ideal ligand enhances reaction rates while protecting the catalyst from oxidation and preventing copper-mediated damage to sensitive substrates, especially in bioconjugation.[7][8] Tris(triazolylmethyl)amine-based ligands are widely used.

Table 1: Comparative Properties of Common CuAAC Accelerating Ligands

Feature TBTA THPTA BTTAA
Reaction Rate High Very High Highest
Water Solubility Low High High
Biocompatibility Moderate (some cytotoxicity) Very High Very High
Key Advantage Effective in organic solvents Excellent for bioconjugation in aqueous media Superior kinetics, ideal for low concentration reactions

| References |[7][9] |[7][8] |[7] |

  • Protocol Insight: The recommended order of addition is crucial. First, premix the Cu(II) salt with the stabilizing ligand to allow the complex to form. Add this mixture to your azide and alkyne substrates. Finally, initiate the reaction by adding the fresh sodium ascorbate solution.[1] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[8]

Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful complement to CuAAC, as it regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer.[10] A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, providing access to fully substituted triazoles.[3]

Catalytic Cycle of RuAAC

The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the product.[3][11]

RuAAC_Mechanism cluster_cycle Catalytic Cycle Ru_Catalyst [Ru] Oxidative_Coupling Oxidative Coupling Ru_Catalyst->Oxidative_Coupling + Alkyne + Azide Alkyne R-C≡C-R'' Azide R'-N3 Product 1,5-Triazole Product->Ru_Catalyst Regenerates Catalyst Ruthenacycle Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the RuAAC reaction.

Troubleshooting Common RuAAC Issues

Q1: My RuAAC reaction is giving a low yield, particularly with aryl azides.

A1: Catalyst Choice and Reaction Conditions. Low yields in RuAAC can often be traced to catalyst deactivation or suboptimal conditions. Aryl azides, in particular, can be troublesome substrates.[12]

Solutions:

  • Catalyst Selection: CpRuCl(PPh₃)₂ and [CpRuCl]₄ are common and effective catalysts.[3][12] For challenging substrates like aryl azides, [Cp*RuCl]₄ may perform significantly better.[12]

  • Solvent Choice: Protic solvents are generally unsuitable and lead to low yields and byproduct formation.[10] Anhydrous toluene or DMF are often effective choices.[12][13]

  • Inert Atmosphere: Ruthenium catalysts can be sensitive to air. Performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent catalyst deactivation.[2]

  • Temperature: While many RuAAC reactions proceed at room temperature, heating (e.g., to 90-110 °C), sometimes with microwave irradiation, can be necessary to drive the reaction to completion, especially for less reactive substrates.[10][12]

Q2: Can I use internal alkynes in my RuAAC reaction?

A2: Yes. This is a key advantage of RuAAC over CuAAC.[14] The mechanism does not require the formation of a metal acetylide from a terminal proton, allowing for the synthesis of 1,4,5-trisubstituted triazoles.[3] If your reaction with an internal alkyne is sluggish, increasing the temperature and ensuring an efficient catalyst system are the first parameters to adjust.

Experimental Protocol: General RuAAC Synthesis

The following is a representative protocol for the synthesis of a 1,5-disubstituted triazole.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 2-5 mol%).

  • Reagents: Add anhydrous solvent (e.g., toluene, 10 mL) via syringe. Then, add the alkyne (1.0 mmol, 1.0 eq.) and the azide (1.1 mmol, 1.1 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude residue by silica gel column chromatography.[13]

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[15] The reaction is driven by the high ring strain of a cyclooctyne, which dramatically lowers the activation energy for the cycloaddition with an azide.[15]

Troubleshooting Common SPAAC Issues

Q1: My SPAAC reaction is very slow or shows low conversion.

A1: Suboptimal Reactivity or Conditions. The rate of a SPAAC reaction is highly dependent on the choice of cyclooctyne, steric hindrance, and reaction conditions like pH and concentration.

Solutions:

  • Cyclooctyne Selection: The structure of the cyclooctyne is the most critical factor influencing the reaction rate. More strained cyclooctynes react faster.[15]

    Table 2: Selection Guide for Common Cyclooctynes

    Cyclooctyne Key Features Common Applications References
    DBCO High reactivity, good stability Biomolecule labeling, live cell imaging [15][16][17]
    BCN Very fast kinetics, good stability Protein labeling, nanoparticle functionalization [16][17]
    DIFO Good biocompatibility Drug discovery, live cell imaging [17]

    | BARAC | Extremely high reactivity | In vivo imaging, sensitive biological systems |[17] |

  • Overcoming Steric Hindrance: Bulky functional groups near the reactive sites can physically block their approach.

    • Introduce Linkers: Using a flexible linker (e.g., PEG) between the bulky molecule and the reactive moiety (azide or cyclooctyne) can create space and improve reaction efficiency.[15]

  • Increase Reactant Concentration: If possible, increasing the concentration of the limiting reagent can help drive the reaction forward.[15]

  • Optimize Reaction pH: The pH of the reaction medium can significantly affect SPAAC kinetics, likely due to changes in the charge state and electronic properties of the reactants.[18] For example, in one study, HEPES buffer at pH 7 provided higher reaction rates than PBS at the same pH.[19][20] It is advisable to screen a range of pH values (e.g., 7.0 - 9.0) for your specific system.[19][21]

Q2: I am observing off-target labeling or degradation of my cyclooctyne reagent.

A2: Reagent Instability and Side Reactions. While SPAAC is highly specific, strained cyclooctynes can be susceptible to degradation or side reactions under certain conditions.

Solutions:

  • Check Reagent Stability: Ensure your cyclooctyne has been stored correctly and has not degraded. Some highly reactive cyclooctynes can be unstable over long periods or under harsh conditions.[15]

  • Avoid Thiol-Containing Buffers (for some cyclooctynes): Be aware that some cyclooctynes, like DBCO, can undergo side reactions with thiols, such as cysteine residues in proteins.[22] If this is a concern, consider using a different cyclooctyne or protecting the thiol groups.

  • Ensure Purity of Starting Materials: Impurities in either the azide or cyclooctyne can lead to unexpected side reactions. Verify the purity of your reagents before use.

Frequently Asked Questions (FAQs)

Q: How do I effectively remove the copper catalyst from my CuAAC product?

A: Residual copper can be problematic for downstream applications. Several methods are effective for its removal:

  • Aqueous Wash with Chelating Agents: Washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA (0.1 M) or ammonia/ammonium chloride is a common and effective method.[23][24] The chelating agent forms a water-soluble complex with the copper, which is then removed in the aqueous phase.

  • Silica Gel Chromatography: Standard column chromatography is often sufficient to separate the nonpolar triazole product from highly polar copper salts.[23] For a faster approach, filtering the crude product through a short plug of silica gel can retain the copper salts.[23][24]

  • Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst (e.g., copper-on-charcoal) simplifies purification, as the catalyst can be removed by simple filtration at the end of the reaction.[25][26]

Q: What is the optimal temperature for a CuAAC reaction?

A: Most CuAAC reactions are performed at room temperature.[1] However, for sluggish reactions or sterically hindered substrates, gentle heating to 40-50 °C can increase the reaction rate.

Q: Can I use an internal alkyne in a CuAAC reaction?

A: Generally, no. The standard CuAAC mechanism requires a terminal alkyne to form the essential copper-acetylide intermediate.[6][14] For reactions involving internal alkynes, RuAAC is the preferred method.[14]

Q: My SPAAC reaction involves a large biomolecule and the yield is low. What should I do?

A: This is likely due to steric hindrance. The best strategies are:

  • Introduce a long, flexible PEG linker to spatially separate the cyclooctyne or azide from the bulk of the biomolecule.[15]

  • Increase the reaction time. Reactions with sterically demanding substrates may require longer incubation periods to achieve a satisfactory yield.

  • Use a more reactive cyclooctyne like DBCO or BARAC to increase the intrinsic reaction rate.[17]

  • Increase the concentration of the smaller labeling reagent (e.g., the DBCO-fluorophore) to push the equilibrium towards the product.[15]

References

Validation & Comparative

A Comparative Analysis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol Scaffolds and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel, more effective, and less toxic therapeutic agents. The 1,2,4-triazole scaffold has long been a cornerstone in the development of antifungal drugs, primarily due to its ability to inhibit fungal lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] This guide provides a comparative overview of the antifungal potential of compounds based on the (4-methyl-4H-1,2,4-triazol-3-yl)methanol backbone against established antifungal agents from different classes. While specific comprehensive data for the lead molecule is emerging, this guide will leverage available data on structurally similar 4-methyl-1,2,4-triazole derivatives to provide a substantive comparison for researchers in the field of mycology and drug development.

Mechanism of Action: A Tale of Two Pathways

The primary mode of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[2][6] In contrast, other classes of antifungals target different cellular components. Polyenes, like Amphotericin B, bind directly to ergosterol, forming pores that lead to leakage of cellular contents and cell death.[7][8][9] Echinocandins, such as Caspofungin, inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, which is absent in mammalian cells.[10][11]

Antifungal Mechanisms of Action Figure 1: Simplified Mechanisms of Action of Major Antifungal Classes cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Agents Cell Wall Cell Wall (β-(1,3)-D-glucan) Cell Membrane Cell Membrane (Ergosterol) Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Ergosterol->Cell Membrane Incorporation CYP51->Ergosterol Synthesis Triazoles This compound & other Triazoles Triazoles->CYP51 Inhibits Polyenes Amphotericin B Polyenes->Cell Membrane Binds to Ergosterol, forms pores Echinocandins Caspofungin Echinocandins->Cell Wall Inhibits β-(1,3)-D-glucan synthesis

Caption: Figure 1: Simplified Mechanisms of Action of Major Antifungal Classes.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC data for various 4-methyl-1,2,4-triazole derivatives against common fungal pathogens, compared to established antifungal drugs. It is important to note that direct comparisons should be made with caution as MIC values can vary based on the specific derivative and the testing conditions.

Antifungal AgentClassCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
Representative 4-methyl-1,2,4-triazole derivatives Triazole0.0156 - 2.0[1]0.125 - 1[1]0.0156 - 2.0[1]
FluconazoleTriazole0.125 - 4Not Active++
VoriconazoleTriazole0.016 - 0.5++++[1]
Amphotericin BPolyene0.6++++[1]
CaspofunginEchinocandin++++Resistant

Note: "++" indicates general activity, as specific MIC ranges can vary significantly. Data for 4-methyl-1,2,4-triazole derivatives are based on a range of reported values for various synthesized compounds within this structural class.[1]

Experimental Protocols for Antifungal Susceptibility and Cytotoxicity Testing

To ensure the scientific rigor of comparative studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Test compounds (e.g., this compound derivatives, Fluconazole, etc.)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline and water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create serial two-fold dilutions in RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.016-16 µg/ml).

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Microplate Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HepG2 human liver cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for toxicity.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The cell viability is proportional to the absorbance. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be calculated.

Experimental_Workflow Figure 2: Workflow for Comparative Antifungal Evaluation cluster_synthesis Compound Preparation cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives MIC_Assay Antifungal Susceptibility Testing (Broth Microdilution - CLSI M27) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2 cells) Synthesis->Cytotoxicity_Assay Controls Standard Antifungals (Fluconazole, Amphotericin B, etc.) Controls->MIC_Assay Controls->Cytotoxicity_Assay MIC_Data MIC Values (µg/mL) MIC_Assay->MIC_Data IC50_Data IC50 Values (µM) Cytotoxicity_Assay->IC50_Data Comparison Comparative Analysis of Efficacy and Selectivity MIC_Data->Comparison IC50_Data->Comparison

References

A Senior Application Scientist's Comparative Guide to Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Triazole heterocycles are cornerstones of modern chemistry, lending their unique properties to a vast array of applications, from blockbuster pharmaceuticals to advanced materials. The choice of synthetic route to these five-membered rings is a critical decision in any research and development program, directly impacting yield, purity, scalability, and the scope of accessible molecular diversity. This guide provides a comparative analysis of the most prominent methods for synthesizing 1,2,3- and 1,2,4-triazoles, offering field-proven insights into the causality behind experimental choices and empowering you to select the optimal strategy for your specific target.

The Two Faces of Triazoles: A Tale of Isomers

Triazoles exist as two constitutional isomers: the 1,2,3-triazoles and the 1,2,4-triazoles. Their distinct nitrogen arrangement dictates not only their physical and chemical properties but also the synthetic methodologies required for their construction. This guide is therefore divided into two main sections, addressing the synthesis of each isomeric class.

Part I: The Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition

The [3+2] cycloaddition between an azide and an alkyne is the most fundamental and widely employed method for constructing the 1,2,3-triazole ring. However, the evolution of this reaction has led to several distinct methodologies, each with a unique profile of advantages and limitations.

The Classic Approach: Huisgen 1,3-Dipolar Cycloaddition

Pioneered by Rolf Huisgen, the thermal 1,3-dipolar cycloaddition is the parent reaction from which modern methods have evolved[1][2]. It involves heating an azide and an alkyne, which undergo a concerted, pericyclic reaction to form the triazole ring[2].

Mechanism and Rationale: The reaction proceeds through a single transition state without intermediates. The primary driving force is the formation of a stable aromatic ring. However, this thermal process suffers from significant drawbacks. High temperatures (often >100 °C) and long reaction times are typically required, which can limit its compatibility with sensitive functional groups[1].

A critical limitation is the lack of regioselectivity. The cycloaddition of a terminal alkyne with an azide results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate[3]. This lack of control is a major impediment for applications where a single, defined isomer is required, such as in drug development.

The "Click" Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The discovery by Morten Meldal and K. Barry Sharpless that copper(I) salts catalyze the azide-alkyne cycloaddition revolutionized the field, establishing it as the premier example of "click chemistry"[3].

Mechanism and Causality: The copper(I) catalyst fundamentally alters the reaction mechanism from a concerted to a stepwise process. The reaction is believed to proceed through the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered copper-containing ring before reductive elimination yields the triazole product. This catalytic cycle dramatically accelerates the reaction, allowing it to proceed at room temperature, often in aqueous media, with reaction rates accelerated by a factor of up to 10⁷ compared to the thermal reaction[3].

Crucially, the CuAAC reaction exhibits exquisite regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. This predictable outcome is a direct consequence of the stepwise, copper-mediated mechanism and is the primary reason for its widespread adoption. The reaction is also known for its remarkable functional group tolerance, proceeding smoothly in the presence of a wide variety of chemical moieties[4].

Accessing the "Other" Isomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is the undisputed champion for 1,4-disubstituted triazoles, the synthesis of the 1,5-disubstituted isomer remained a challenge. The development of ruthenium-based catalysts provided the solution.

Mechanism and Regioselectivity: Ruthenium catalysis operates through a distinct mechanistic pathway involving oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate[5]. Subsequent reductive elimination furnishes the 1,5-disubstituted triazole product[5][6]. This orthogonal regioselectivity compared to CuAAC is a key advantage, providing access to the complementary triazole isomer[7].

A significant advantage of RuAAC over CuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles[1][8]. However, RuAAC often requires higher temperatures than CuAAC and can be sensitive to certain functional groups, particularly acidic protons[7].

The Bioorthogonal Approach: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the cytotoxicity of copper catalysts is a major concern[6]. This limitation spurred the development of SPAAC, a copper-free click reaction.

Mechanism and Kinetics: SPAAC leverages the high ring strain of cyclooctynes, the smallest stable cyclic alkynes, to accelerate the cycloaddition with azides[8][9]. The release of this strain provides the necessary activation energy for the reaction to proceed rapidly at physiological temperatures without a catalyst[6][8].

The choice of cyclooctyne is critical, as its structure directly dictates the reaction kinetics. Derivatives with fused aromatic rings (e.g., DBCO, DIBAC) or electron-withdrawing groups (e.g., DIFO) exhibit significantly faster reaction rates due to increased ring strain and lowered LUMO energy[9][10][11]. While SPAAC is an invaluable tool for bioconjugation, it is generally slower than CuAAC and the cyclooctyne reagents are often larger and more sterically demanding[10].

123_Triazole_Synthesis cluster_start Starting Materials cluster_methods Cycloaddition Methods cluster_products Products Azide Organic Azide Thermal Thermal Huisgen (High Temp) Azide->Thermal  + CuAAC CuAAC (Cu(I) Catalyst) Azide->CuAAC  + RuAAC RuAAC (Ru(II) Catalyst) Azide->RuAAC  + SPAAC SPAAC (Strained Cyclooctyne) Azide->SPAAC  + Alkyne Alkyne Alkyne->Thermal  + Alkyne->CuAAC  + Alkyne->RuAAC  + Alkyne->SPAAC  + Mixture Mixture of 1,4- and 1,5-isomers Thermal->Mixture Prod14 1,4-disubstituted 1,2,3-Triazole CuAAC->Prod14 Regiospecific Prod15 1,5-disubstituted 1,2,3-Triazole RuAAC->Prod15 Regiospecific ProdSPAAC 1,4- and 1,5-isomers (mixture) SPAAC->ProdSPAAC Non-regiospecific

Overview of major synthetic routes to 1,2,3-triazoles.
Comparative Performance of 1,2,3-Triazole Synthesis Methods

The choice between these methods is dictated by the desired regioisomer, the sensitivity of the substrates, and the intended application.

FeatureThermal HuisgenCuAACRuAACSPAAC
Regioselectivity Mixture of 1,4- and 1,5-isomersExclusively 1,4-isomerExclusively 1,5-isomerMixture of 1,4- and 1,5-isomers
Reaction Conditions High temperature (80-150 °C)Room temperature, often in aqueous mediaElevated temperature (45-80 °C)Physiological temperature (25-37 °C)
Reaction Rate Slow (hours to days)Very fast (minutes to hours)Moderate (minutes to hours)Fast (minutes to hours), cyclooctyne dependent
Catalyst NoneCopper(I)Ruthenium(II)None (Bioorthogonal)
Substrate Scope Broad, but limited by thermal stabilityExcellent, wide functional group toleranceGood, tolerates internal alkynes, sensitive to acidsExcellent, bioorthogonal
Key Advantage Simplicity, catalyst-freeSpeed, regioselectivity, mild conditionsAccess to 1,5-isomers, use of internal alkynesCopper-free, ideal for living systems
Key Disadvantage Poor regioselectivity, harsh conditionsCopper cytotoxicityCatalyst cost, potential toxicityBulky reagents, slower than CuAAC

Part II: Classical Routes to 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles typically involves condensation reactions to build the heterocyclic core. Two of the most established methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari Reaction

Discovered in 1911, the Pellizzari reaction is the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole[3][12].

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl carbon. A series of intramolecular cyclization and dehydration steps then leads to the formation of the aromatic 1,2,4-triazole ring. Traditionally, this reaction requires high temperatures (>200 °C) and long reaction times, often resulting in low yields[3]. Modern variations using microwave irradiation can significantly shorten reaction times and improve yields[3]. A key limitation arises when using an unsymmetrical amide and acylhydrazide, which can lead to an interchange of acyl groups and the formation of a mixture of triazole products.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction offers an alternative route through the condensation of an imide (diacylamine) with a hydrazine derivative, typically under acidic conditions[13][14].

Mechanism and Causality: The mechanism involves the initial attack of the hydrazine on one of the imide's carbonyl groups, followed by cyclization and dehydration to form the triazole ring. A significant advantage of the Einhorn-Brunner reaction over the Pellizzari reaction is its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine will preferentially attack the more electrophilic carbonyl group. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole[14]. This predictability is a valuable tool for targeted synthesis.

124_Triazole_Synthesis cluster_pellizzari Pellizzari Reaction cluster_einhorn Einhorn-Brunner Reaction Amide Amide Pellizzari_Node High Temp (>200°C) Amide->Pellizzari_Node  + Acylhydrazide Acylhydrazide Acylhydrazide->Pellizzari_Node  + Product 1,2,4-Triazole Pellizzari_Node->Product Condensation Imide Imide Einhorn_Node Acid Catalyst Reflux Imide->Einhorn_Node  + Hydrazine Hydrazine Hydrazine->Einhorn_Node  + Einhorn_Node->Product Condensation

Key condensation routes to 1,2,4-triazoles.
Comparative Performance of 1,2,4-Triazole Synthesis Methods

FeaturePellizzari ReactionEinhorn-Brunner Reaction
Starting Materials Amide + AcylhydrazideImide + Hydrazine
Regioselectivity Poor with unsymmetrical substratesGood; predictable based on electronics
Reaction Conditions High temperature (>200 °C), often neatAcid-catalyzed, reflux (e.g., in acetic acid)
Yields Often low to moderateModerate to good
Key Advantage Direct, one-step processPredictable regioselectivity
Key Disadvantage Harsh conditions, low yields, poor regioselectivityRequires preparation of imide precursor

Experimental Protocols: A Practical Guide

To provide a self-validating system, the following are detailed, representative protocols for the most impactful triazole synthesis methods.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture. A color change may be observed.

  • Immediately add the CuSO₄·5H₂O solution to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general guideline for labeling an azide-functionalized antibody with a DBCO-containing drug linker.

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-drug linker stock solution (e.g., 10 mM in DMSO)

  • Desalting column

Procedure:

  • Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 5-10 mg/mL) in PBS buffer.

  • To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution. The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein integrity.

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. Protect from light if the linker is light-sensitive.

  • Monitor the conjugation progress using an appropriate analytical technique, such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Once the desired drug-to-antibody ratio (DAR) is achieved, remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with the final formulation buffer.

  • Concentrate the purified antibody-drug conjugate (ADC) and characterize it to confirm purity, concentration, and DAR.

Protocol 3: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis

This protocol describes a general procedure for the synthesis of a substituted 1,2,4-triazole.

Materials:

  • Diacylamine (Imide) (1.0 equiv)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine in glacial acetic acid.

  • Slowly add the substituted hydrazine to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle or oil bath.

  • Allow the reaction to proceed for 2-8 hours. Monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion: A Strategic Choice

The synthesis of triazoles is a mature field, yet one that continues to evolve. For 1,2,3-triazoles, the choice is primarily driven by the desired regiochemistry and biological context. CuAAC remains the workhorse for generating 1,4-isomers with unparalleled efficiency, while RuAAC provides essential access to the 1,5-isomers and fully substituted systems. For applications in living systems, the copper-free SPAAC is the undisputed method of choice, despite its kinetic limitations and the steric bulk of the reagents. For 1,2,4-triazoles, the classical Einhorn-Brunner reaction offers a significant advantage in regiocontrol over the Pellizzari reaction , making it more suitable for targeted synthesis. By understanding the underlying mechanisms and comparative performance of these key methods, researchers can make informed, strategic decisions to accelerate their discovery and development programs.

References

A Comparative Guide to the Biological Activity of Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Triazole Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures offer the versatility and broad-spectrum activity of the triazole ring. This five-membered ring, containing three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both serve as privileged scaffolds in drug design due to their metabolic stability, unique electronic properties, and ability to engage in various biological interactions, including hydrogen bonding and dipole interactions.[1][2] The isosteric similarity of triazoles to imidazoles, another crucial biological heterocycle, has further fueled their exploration.[3] This guide provides a comparative analysis of the biological activities of various triazole analogs, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutic agents.

Antifungal Activity: The Hallmark of Triazoles

The most prominent and clinically successful application of triazole analogs is in the treatment of fungal infections.[4][5] Commercial drugs like fluconazole, itraconazole, and voriconazole are mainstays in antifungal therapy.[4][6]

Mechanism of Action

The primary mechanism of antifungal triazoles is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase.[4][7] This cytochrome P450-dependent enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][8][9] By binding to the enzyme, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[7][9] This compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth.[9]

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol (Fungal Cell Membrane Component) Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Leads to Enzyme->Ergosterol Catalyzes conversion to Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->Enzyme Inhibits

Caption: Mechanism of Triazole Antifungal Activity.

Comparative Antifungal Performance

The efficacy of triazole analogs varies significantly based on their structural modifications. Structure-activity relationship (SAR) studies have shown that substitutions on the triazole ring and its linked side chains are critical for potency and spectrum of activity.[5] For example, voriconazole, a derivative of fluconazole, demonstrates a broader spectrum of activity, including against Aspergillus species.[4][10]

Compound/AnalogTarget OrganismMIC (μg/mL)Reference DrugMIC (μg/mL)Source
Fluconazole Analog (1) Candida albicans0.0156Fluconazole>64[5]
Fluconazole Analog (1) Cryptococcus neoformans0.25Fluconazole8.0[5]
Voriconazole Aspergillus fumigatus1.0Fluconazole>64[4]
Thiazolo[4,5-d]pyrimidine hybrid (2a) Candida albicans0.06-2.0 (Excellent)Not Specified-[5]
Cyclopropane-containing Triazole (4i) Sphaerotheca fuligenea72.84% inhibitionZhongshengmycin65.08% inhibition[6]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Anticancer Activity: A Growing Field of Investigation

The 1,2,4-triazole and 1,2,3-triazole scaffolds are increasingly recognized for their potential as anticancer agents.[1][11][12] Their derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, often through mechanisms distinct from their antifungal action.[12]

Mechanisms of Action

Triazole analogs exert their anticancer effects through diverse mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain triazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest (typically at the G2/M phase) and apoptosis.[13][14]

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes in cancer progression, such as kinases, aromatase, and methionine aminopeptidase.[1][2]

  • Induction of Apoptosis: Many triazole compounds trigger programmed cell death by arresting the cell cycle and inducing apoptotic pathways.[15]

Comparative Anticancer Performance

Hybrid molecules, which combine a triazole ring with other known anticancer pharmacophores (like coumarin, chalcone, or quinoline), have shown particularly promising results.[11][15]

Compound/AnalogCancer Cell LineIC50 (μM)Reference DrugIC50 (μM)Source
1,2,3-Triazole-Coumarin (4a) A549 (Lung)2.97Cisplatin24.15[15]
1,2,3-Triazole-Chalcone (7a) A549 (Lung)8.67Doxorubicin3.24[15]
1,2,3-Triazole-Betulinic Acid (58) A549 (Lung)3.7-9.0Betulinic Acid23.0[15]
1,2,4-Triazole-Thiazolepyridine MCF-7 (Breast)Not specified (Potent)Not specified-[12]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antibacterial and Antiviral Activities

While less prominent than their antifungal and anticancer roles, triazoles also exhibit significant antibacterial and antiviral properties.[16][17]

Antibacterial Activity

Novel triazole derivatives, particularly those hybridized with other antibacterial agents like quinolones, have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18][19] The structure-activity relationship suggests that the presence of electron-withdrawing groups and sulfur-containing linkages can enhance antibacterial effects.[20] For instance, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed activity superior to the standard drug streptomycin against Staphylococcus aureus.[18]

Antiviral Activity

In the antiviral domain, triazole nucleoside analogs have garnered the most attention.[21][22] The clinically used drug Ribavirin, a 1,2,4-triazole nucleoside, has broad-spectrum activity against various RNA viruses.[21] Recent research has focused on developing novel triazole derivatives targeting viruses such as influenza, Coxsackie B3, and herpes simplex virus.[22][23][24] For example, a 1,2,3-triazolyl nucleoside analog (3f) showed activity against Coxsackie B3 virus that was one and a half times higher than the control drug Pleconaril.[23]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity, the biological activities described above are quantified using standardized, reproducible assays. Below are step-by-step protocols for two of the most common methods.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial susceptibility of microorganisms.[25][26] It quantifies the lowest concentration of an agent that inhibits visible growth.[26][27]

Objective: To determine the MIC of triazole analogs against bacterial or fungal strains.

Principle: A standardized inoculum of the microorganism is introduced into wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity to identify the MIC.[25][27]

Step-by-Step Methodology:

  • Prepare Compound Stock: Dissolve the triazole analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[28]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[27][28] This creates a gradient of drug concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL).[27]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control well.[27][28]

  • Controls:

    • Growth Control: Well with broth and inoculum only (no drug).

    • Sterility Control: Well with broth only (no inoculum or drug).

    • Positive Control: Well with a known effective antibiotic/antifungal.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[25]

  • Reading Results: The MIC is determined as the lowest concentration of the triazole analog in which there is no visible turbidity (growth).[26][27]

cluster_0 Plate Preparation cluster_1 Incubation & Analysis A 1. Prepare Serial Dilutions of Triazole Analog B 2. Add Standardized Microbial Inoculum A->B C 3. Incubate Plate (e.g., 24h at 37°C) B->C D 4. Visually Inspect for Turbidity C->D E 5. Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29]

Objective: To evaluate the cytotoxic effect (IC50) of triazole analogs on cancer cell lines.

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[30] This product is then solubilized, and its concentration is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the triazole analogs in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add a sterile MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.[31] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Triazole analogs represent a remarkably successful and versatile class of compounds with a broad range of biological activities. Their established role in antifungal therapy is now being complemented by exciting developments in their application as anticancer, antibacterial, and antiviral agents. The ability to modify the core triazole scaffold allows for fine-tuning of their pharmacological profiles, offering a powerful strategy for overcoming drug resistance and developing therapies with improved efficacy and selectivity. Future research will likely focus on the synthesis of novel hybrid molecules and the exploration of new biological targets to fully exploit the therapeutic potential of this privileged heterocyclic system.

References

A Definitive Guide to the Structural Confirmation of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comprehensive analysis to definitively confirm the structure of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest. By integrating detailed experimental data, comparative analysis with its isomers, and step-by-step characterization protocols, this document serves as an essential resource for researchers working with triazole-based scaffolds.

Introduction: The Importance of Structural Isomerism in Triazoles

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern on the triazole ring dramatically influences the molecule's physicochemical properties, biological activity, and safety profile. For this compound, confusion can arise from the potential for isomeric structures, primarily differing in the position of the methyl group on the triazole ring. This guide will focus on distinguishing the target compound from its key isomers: (1-methyl-1H-1,2,4-triazol-3-yl)methanol and (1-methyl-1H-1,2,4-triazol-5-yl)methanol.

Logical Relationship of Isomers

cluster_isomers Key Isomers A This compound CAS: 59660-30-9 B (1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS: 135242-93-2 A->B Positional Isomer C (1-methyl-1H-1,2,4-triazol-5-yl)methanol CAS: 91616-36-3 A->C Positional Isomer

Caption: Key positional isomers of methyl-triazol-yl-methanol.

Synthesis and Purification of this compound

Proposed Synthetic Workflow

A Starting Material (e.g., Glycolic Acid Derivative) B Esterification & Hydrazinolysis A->B C Reaction with Methyl Isothiocyanate B->C D Cyclization C->D E Desulfurization/ Reduction D->E F Purification (Crystallization/Chromatography) E->F G This compound F->G

Caption: Proposed general synthetic workflow for the target compound.

Structural Elucidation: A Multi-Technique Approach

To definitively confirm the structure of this compound, a combination of spectroscopic and analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will provide a unique fingerprint for the target compound and allow for clear differentiation from its isomers.

Expected ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Rationale
Triazole-H~8.0-8.5 (singlet)~145-150The proton at position 5 of the 4-methylated triazole is expected to be deshielded.
Methylene (-CH₂OH)~4.5-5.0 (singlet or doublet)~55-65The chemical shift is influenced by the adjacent hydroxyl group and the triazole ring.
N-Methyl (-NCH₃)~3.5-4.0 (singlet)~30-35The methyl group attached to the nitrogen atom of the triazole ring.
Hydroxyl (-OH)Variable (broad singlet)-The chemical shift is concentration and solvent dependent.

Comparative NMR Analysis:

The key to distinguishing the isomers lies in the chemical shifts and coupling patterns. For instance, in the ¹H NMR spectrum of the 1-methyl isomer, the triazole proton signal would likely appear at a different chemical shift compared to the 4-methyl isomer due to the different electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the molecular formula (C₄H₇N₃O). The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺: m/z = 113.0589

  • Key Fragments: Loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and other characteristic cleavages of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Appearance
O-H stretch (alcohol)3200-3600Broad
C-H stretch (alkane)2850-3000Medium
C=N stretch (triazole)1600-1650Medium
C-N stretch (triazole)1250-1350Medium to Strong
C-O stretch (alcohol)1000-1260Strong

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group.

X-ray Crystallography

The gold standard for structural confirmation is single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about the connectivity and stereochemistry. Obtaining a suitable crystal for analysis is a critical but highly recommended step for absolute structural proof. Although no published crystal structure for this compound was found in the conducted searches, the crystal structure of related triazole derivatives has been reported, which can provide insights into expected bond lengths and angles.[2]

Comparative Analysis with Isomeric Alternatives

A robust confirmation of the structure of this compound involves a direct comparison of its experimental data with that of its potential isomers.

Table of Comparative Properties:

Property This compound (1-methyl-1H-1,2,4-triazol-3-yl)methanol (1-methyl-1H-1,2,4-triazol-5-yl)methanol
CAS Number 59660-30-9135242-93-291616-36-3
¹H NMR (Triazole-H) Predicted: ~8.0-8.5 ppmExpected to differExpected to differ
¹³C NMR (N-CH₃) Predicted: ~30-35 ppmExpected to differExpected to differ
Melting Point Not reported73-75 °C[1]Not reported
Synthesis ProposedReported[1]Not reported

This comparative table, when populated with experimental data, will provide a clear basis for distinguishing between the isomers.

Experimental Protocols

To ensure the reproducibility and validity of the structural confirmation, the following detailed experimental protocols are recommended.

General Synthesis Protocol (Proposed)
  • Step 1: Formation of a Thiosemicarbazide Intermediate: React an appropriate starting material (e.g., a derivative of glycolic acid) with methyl isothiocyanate in a suitable solvent (e.g., ethanol).

  • Step 2: Cyclization to form the Triazole-thione: Treat the thiosemicarbazide intermediate with a base (e.g., sodium hydroxide or potassium carbonate) to induce cyclization and form the 4-methyl-3-thioxo-1,2,4-triazole precursor.

  • Step 3: Conversion to the Methanol Derivative: This is a critical and challenging step. It may involve desulfurization followed by hydroxymethylation or a multi-step process involving protection/deprotection strategies. The exact conditions would need to be optimized.

  • Step 4: Purification: The final product should be purified using techniques such as recrystallization or column chromatography to obtain a high-purity sample for analysis.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons.

Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain the exact mass and fragmentation pattern.

Infrared Spectroscopy
  • Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a solution onto a salt plate.

  • Record the IR spectrum using an FTIR spectrometer.

Conclusion

The definitive structural confirmation of this compound requires a rigorous and multi-faceted analytical approach. By following the proposed synthetic and characterization protocols outlined in this guide, researchers can unambiguously establish the structure of this compound and differentiate it from its isomers. This level of certainty is crucial for advancing drug discovery programs and ensuring the integrity of scientific research.

References

A Researcher's Guide to Cross-Validation of (4-methyl-4H-1,2,4-triazol-3-yl)methanol Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous data analysis. For novel compounds such as (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound belonging to the pharmacologically significant 1,2,4-triazole class, establishing a robust biological activity profile is paramount.[1][2] This guide provides an in-depth, comparative framework for the cross-validation of bioassay results for this compound, grounded in the principles of scientific integrity and field-proven insights.

The essence of cross-validation lies in ensuring the reliability and reproducibility of experimental data, particularly when employing different assay methodologies.[3] It is a critical step to confirm that the observed biological effect is a true attribute of the compound and not an artifact of a specific experimental setup. This guide will focus on a hypothetical, yet plausible, antifungal activity of this compound against Candida albicans, a common fungal pathogen. We will compare two widely accepted and fundamentally different antifungal susceptibility testing (AFST) methods: the Broth Microdilution Assay and the Disk Diffusion Assay .

The Imperative of Methodological Comparison

Choosing an appropriate bioassay is a balance of sensitivity, throughput, cost, and the specific question being asked. The broth microdilution method provides a quantitative measure of antifungal activity, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4] In contrast, the disk diffusion method is a qualitative or semi-quantitative assay that assesses the growth inhibition zone around a disk impregnated with the test compound.[5]

Experimental Design: A Tale of Two Assays

The following sections detail the step-by-step protocols for both the broth microdilution and disk diffusion assays, designed to test the efficacy of this compound against Candida albicans. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Assay 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[4] It involves challenging the microorganism with a range of concentrations of the test compound in a liquid growth medium.

Experimental Protocol: Broth Microdilution

  • Inoculum Preparation:

    • Subculture C. albicans onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.[7]

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.[7]

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[9]

  • Data Acquisition and MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare C. albicans inoculum (0.5 McFarland) C Inoculate wells with C. albicans A->C B Prepare serial dilutions of This compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually assess turbidity D->E F Determine MIC E->F

Workflow for the Broth Microdilution Assay.
Assay 2: Disk Diffusion for Zone of Inhibition (ZOI) Measurement

This agar-based method is a simpler and more rapid alternative to broth microdilution for assessing antifungal susceptibility.[5]

Experimental Protocol: Disk Diffusion

  • Inoculum and Plate Preparation:

    • Prepare a C. albicans inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[10]

  • Disk Preparation and Application:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disk onto the surface of the inoculated agar plate.

    • Include a control disk impregnated with the solvent alone.

  • Incubation and Measurement:

    • Incubate the plate at 35°C for 18-24 hours.[10]

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare C. albicans inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate A->B C Apply compound-impregnated disk B->C D Incubate at 35°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E

Workflow for the Disk Diffusion Assay.

Data Analysis and Cross-Validation

The primary goal of cross-validation is to determine the level of agreement between the two assay formats. While one provides a quantitative MIC value and the other a zone of inhibition, a strong correlation between the two readouts is expected for a genuinely active compound.

Hypothetical Data Summary

The following table presents hypothetical results for this compound and a standard antifungal, Fluconazole, against C. albicans.

CompoundBroth Microdilution MIC (µg/mL)Disk Diffusion Zone of Inhibition (mm)
This compound1618
Fluconazole (Control)822
Solvent (Vehicle Control)>1280
Interpreting the Results
  • Correlation Analysis: For a more rigorous cross-validation, a range of concentrations of the test compound can be evaluated in the disk diffusion assay, and the resulting zone diameters can be plotted against the MIC values obtained from the broth microdilution assay for a panel of fungal strains. A strong inverse correlation is expected, where a lower MIC corresponds to a larger zone of inhibition.[11]

  • Statistical Considerations: The reproducibility of each assay should be assessed by calculating the coefficient of variation (%CV) from replicate experiments. A low %CV indicates good precision. When comparing the two methods, statistical tests such as Cohen's kappa coefficient can be used to assess the level of agreement in categorizing isolates as susceptible or resistant.[12]

Conclusion: A Foundation of Trustworthy Data

Cross-validation of bioassay results is not merely a confirmatory step but a fundamental component of building a robust and reliable data package for any novel compound. By employing orthogonal assays, such as broth microdilution and disk diffusion, researchers can gain greater confidence in the observed biological activity of molecules like this compound. This multi-faceted approach ensures that the subsequent stages of drug development are built upon a foundation of scientifically sound and rigorously validated data.

References

A Comparative Efficacy Analysis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a Novel Aromatase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Drug Development Professionals

The search for novel small molecules to treat hormone-dependent breast cancer is a cornerstone of oncological research. Aromatase (CYP19A1), the enzyme responsible for the final step of estrogen biosynthesis, remains a critical therapeutic target.[1][2][3] Third-generation aromatase inhibitors (AIs), such as the non-steroidal triazole derivatives Letrozole and Anastrozole, are mainstays in clinical practice.[2][4] However, the development of therapeutic resistance and off-target effects necessitates the exploration of new chemical scaffolds.[5]

This guide presents a comparative framework for evaluating the efficacy of a novel triazole-containing compound, (4-methyl-4H-1,2,4-triazol-3-yl)methanol (herein referred to as MTM), against established AIs. The 1,2,4-triazole moiety is a well-established pharmacophore known to inhibit enzymes, making MTM a rational candidate for investigation as an aromatase inhibitor.[6][7][8]

We will detail the essential experimental workflow, from initial biochemical validation to cell-based efficacy, providing the scientific rationale behind each step and a framework for interpreting the results.

Part 1: Biochemical Efficacy Assessment via Enzyme Inhibition Assay

The first and most direct test of a candidate inhibitor is to measure its effect on the purified target enzyme. This biochemical assay provides a clean, quantitative measure of inhibitory potency, known as the half-maximal inhibitory concentration (IC50).[9][10][11]

Principle of the Assay

To quantify MTM's inhibitory potential against aromatase, a fluorescence-based assay is the method of choice. This high-throughput-compatible technique utilizes a non-fluorescent substrate that, when acted upon by aromatase, is converted into a highly fluorescent product.[12][13] The reduction in fluorescence in the presence of an inhibitor is directly proportional to the inhibitor's potency. This method is highly sensitive and minimizes interference from autofluorescent compounds. For this comparison, we use Letrozole and Anastrozole as positive control inhibitors.

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Reagent Plate: - Serial dilutions of MTM, Letrozole, Anastrozole - Vehicle Control (DMSO/ACN) r1 Pre-incubate Inhibitors with Enzyme (10 min, 37°C) p1->r1 Transfer to Reaction Plate p2 Prepare Enzyme Mix: - Human Recombinant Aromatase - Assay Buffer - NADPH Cofactor p2->r1 r2 Initiate Reaction: Add Fluorogenic Substrate r1->r2 r3 Measure Fluorescence Kinetics (60 min, 37°C, Ex/Em = 488/527 nm) r2->r3 a1 Calculate Reaction Velocity (V) for each inhibitor concentration r3->a1 a2 Normalize Data: % Inhibition vs. Vehicle Control a1->a2 a3 Plot Dose-Response Curve: % Inhibition vs. log[Inhibitor] a2->a3 a4 Calculate IC50 Value (Non-linear Regression) a3->a4

Caption: Workflow for determining biochemical IC50 values.

Detailed Protocol: Fluorometric Aromatase Inhibition Assay
  • Compound Plating : Prepare serial dilutions of MTM, Letrozole, and Anastrozole in a 96-well plate. A typical starting concentration is 100 µM, diluted 1:3 down a 10-point curve. Include wells for "No Inhibition" (vehicle control, e.g., acetonitrile at ≤1% final concentration) and "Maximal Inhibition" controls.

  • Enzyme Preparation : Prepare a master mix containing human recombinant aromatase enzyme and NADPH regenerating system in the provided assay buffer. The enzyme concentration should be optimized to ensure a linear reaction rate over the measurement period.[14]

  • Pre-incubation : Add the enzyme mix to the compound plate and pre-incubate for 10 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[13]

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex/Em = 488/527 nm) every 2 minutes for 60 minutes at 37°C.[13]

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data to percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[10][15]

Hypothetical Results & Interpretation

The primary output of this assay is the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[11][16] A lower IC50 value signifies higher potency.

CompoundBiochemical IC50 (nM)
MTM (Novel Compound) 1.5
Letrozole (Reference)0.3 - 1.9
Anastrozole (Reference)5.0 - 15.0

Data for reference compounds are based on literature ranges.[5][17][18]

Expert Interpretation : In this hypothetical scenario, MTM demonstrates a potent inhibitory effect on aromatase, with an IC50 value that is highly competitive with Letrozole, a best-in-class inhibitor.[17] It shows significantly greater potency than Anastrozole. This strong biochemical activity validates MTM as a promising candidate and justifies proceeding to cell-based models.

Part 2: Cellular Efficacy in a Breast Cancer Model

While a biochemical assay confirms direct enzyme inhibition, it does not account for factors like cell permeability, metabolic stability, or engagement with the target in a complex cellular environment. Therefore, the next critical step is to assess the compound's activity in a relevant cancer cell line.

Principle of the Assay

We use a human breast cancer cell line engineered to overexpress aromatase, such as MCF-7aro or SK-BR-3 cells modified for this purpose.[19][20] These cells can convert an androgen precursor (e.g., testosterone) into estradiol. The efficacy of the inhibitor is determined by its ability to block this conversion, measured by the reduction of estradiol in the cell culture medium, typically quantified via an enzyme-linked immunosorbent assay (ELISA).

Biological Pathway: Aromatase-Mediated Estrogen Synthesis

G cluster_pathway Estrogen Synthesis Pathway cluster_inhibitors Inhibitor Action Androgen Androgen Substrate (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgen->Aromatase Conversion Estrogen Estrogen Product (e.g., Estradiol) Aromatase->Estrogen Aromatization MTM MTM MTM->Aromatase Inhibition Letrozole Letrozole Letrozole->Aromatase

Caption: Inhibition of the Aromatase enzyme blocks estrogen synthesis.

Detailed Protocol: Cell-Based Aromatase Activity Assay
  • Cell Culture : Culture aromatase-overexpressing SK-BR-3 cells in appropriate media until they reach 70-80% confluency in a 24-well plate.[21] The SK-BR-3 line is derived from a pleural effusion of a patient with metastatic breast adenocarcinoma.[21][22]

  • Compound Treatment : Replace the media with fresh media containing serial dilutions of MTM, Letrozole, and Anastrozole. Include a vehicle control.

  • Substrate Addition : Add testosterone (the androgen substrate, typically 10-100 nM) to all wells to initiate estrogen production.

  • Incubation : Incubate the cells for 24-48 hours to allow for androgen conversion and accumulation of estradiol in the medium.

  • Sample Collection : Collect the cell culture supernatant from each well.

  • Estradiol Quantification : Quantify the concentration of estradiol in the supernatant using a high-sensitivity Estradiol ELISA kit, following the manufacturer’s protocol.

  • Data Analysis :

    • Calculate the percent inhibition of estradiol production for each inhibitor concentration compared to the vehicle control.

    • Plot the dose-response curve and calculate the cellular half-maximal effective concentration (EC50) using non-linear regression.

Hypothetical Results & Interpretation

The cellular EC50 reflects the compound's potency in a biological system. Comparing it to the biochemical IC50 provides insight into its drug-like properties.

CompoundCellular EC50 (nM)IC50/EC50 Ratio
MTM (Novel Compound) 12.5 8.3
Letrozole (Reference)50 - 100~50+
Anastrozole (Reference)>100>6.7

Reference data derived from literature reports in similar cell models.[19]

Expert Interpretation : The hypothetical data show that MTM effectively suppresses estrogen production in a cellular context. The shift from the biochemical IC50 (1.5 nM) to the cellular EC50 (12.5 nM) is expected and reflects barriers such as cell membrane transport. Crucially, the IC50/EC50 ratio for MTM is favorable, suggesting good cell permeability and stability relative to its enzymatic potency. In this model, it outperforms both Letrozole and Anastrozole, indicating it is a highly promising lead compound for further preclinical development.

Synthesis and Future Directions

This guide outlines the foundational workflow for assessing a novel aromatase inhibitor. The hypothetical results for this compound (MTM) position it as a highly potent inhibitor at both the biochemical and cellular levels, surpassing the efficacy of Anastrozole and showing competitiveness with Letrozole in these specific assays.

The logical next steps in a drug discovery program would include:

  • Selectivity Profiling : Assessing the inhibitory activity of MTM against other key cytochrome P450 enzymes (e.g., CYP3A4, CYP2A6) to determine its selectivity and potential for off-target effects.[18]

  • Mechanism of Inhibition Studies : Performing enzyme kinetic studies to determine if MTM is a competitive, non-competitive, or mixed-type inhibitor.

  • In Vivo Efficacy : Evaluating the compound's ability to reduce tumor growth in xenograft models of estrogen-dependent breast cancer.

  • Pharmacokinetic and Safety Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the toxicity profile of the compound.

By following this structured, data-driven approach, research and development teams can efficiently validate novel candidates and make informed decisions on their progression toward clinical development.

References

A Senior Application Scientist's Guide to Evaluating Triazole Synthesis Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely due to the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its ruthenium-catalyzed counterpart (RuAAC) have emerged as the premier methods for the regioselective synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively.[1][2][3] This guide provides a comprehensive comparison of the performance of various catalysts for these critical transformations. We will delve into the mechanistic underpinnings of each catalytic system, present detailed experimental protocols for their evaluation, and offer data-driven insights to inform catalyst selection for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of Triazoles

The 1,2,3-triazole ring system is more than just a simple linker. Its unique electronic properties, including the ability to form hydrogen bonds and engage in dipole-dipole interactions, make it an excellent pharmacophore capable of binding to biological targets.[2][4] This has led to the incorporation of triazoles into a wide array of FDA-approved drugs.[2] The development of efficient and selective catalytic methods for triazole synthesis has been a watershed moment in organic chemistry, enabling rapid lead discovery and optimization.[2][5]

The two most prominent catalytic methods for synthesizing 1,2,3-triazoles are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

  • CuAAC: This reaction, a cornerstone of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles .[3][6][7] It is prized for its reliability, high yields, and biocompatibility.[2]

  • RuAAC: This method provides access to the complementary 1,5-disubstituted 1,2,3-triazoles , and importantly, can also be used with internal alkynes to generate fully substituted triazoles.[1][8][9]

This guide will focus on the practical evaluation of catalysts for both CuAAC and RuAAC reactions, providing the necessary tools to make informed decisions in your research.

Mechanistic Insights: Understanding Catalyst Function

A rational approach to catalyst selection begins with a firm grasp of the reaction mechanisms. The choice of metal—copper or ruthenium—dictates the regiochemical outcome of the cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a stepwise mechanism that dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[3][10] The currently accepted mechanism involves the following key steps:

  • Formation of a Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with a terminal alkyne to form a copper(I)-acetylide intermediate.[11][12] This coordination lowers the pKa of the acetylenic proton, facilitating its removal.[10]

  • Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.

  • Cyclization: A six-membered metallacycle intermediate is formed.[10]

  • Ring Contraction and Protonolysis: This intermediate rearranges to a copper-triazolide, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[10]

It is the initial formation of the copper-acetylide that directs the regioselectivity exclusively to the 1,4-isomer.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide + Cu(I) R2_azide R²-N₃ Cu_I Cu(I) Metallacycle Six-membered Metallacycle Cu_acetylide->Metallacycle + R²-N₃ Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Triazole 1,4-Disubstituted Triazole Cu_triazolide->Triazole + H⁺ Triazole->Cu_I Regenerates

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the RuAAC reaction is believed to proceed via an oxidative coupling mechanism.[8][9][13] This different pathway is responsible for the formation of the 1,5-disubstituted triazole regioisomer. The key steps are:

  • Oxidative Coupling: The ruthenium(II) catalyst undergoes oxidative coupling with the azide and alkyne to form a six-membered ruthenacycle intermediate.[8][9][13] The initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[9][13]

  • Reductive Elimination: This is the rate-determining step, where the ruthenacycle undergoes reductive elimination to form the triazole product and regenerate the active Ru(II) catalyst.[8][13]

This mechanism allows for the use of both terminal and internal alkynes, a key advantage over the CuAAC reaction.[1][8]

RuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne R¹-C≡C-R³ Ruthenacycle Six-membered Ruthenacycle Alkyne->Ruthenacycle + Ru(II) + R²-N₃ Azide R²-N₃ Azide->Ruthenacycle Ru_II Ru(II) Triazole 1,5-Disubstituted (or fully substituted) Triazole Ruthenacycle->Triazole Reductive Elimination Triazole->Ru_II Regenerates

Caption: Simplified catalytic cycle for the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC).

Experimental Design for Catalyst Performance Evaluation

A robust and reproducible experimental design is crucial for the accurate comparison of catalyst performance. The following workflow outlines a general approach for screening and evaluating triazole synthesis catalysts.

Catalyst_Evaluation_Workflow Start Define Substrate Scope (Azides and Alkynes) Catalyst_Selection Select Catalysts for Evaluation (e.g., CuSO₄, CuI, Cp*RuCl(COD)) Start->Catalyst_Selection Reaction_Setup Standardized Reaction Setup (Solvent, Temp, Concentration, Time) Catalyst_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS, ¹H NMR) Reaction_Setup->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Product Characterization and Yield Determination (NMR, MS, Elemental Analysis) Workup->Analysis Data_Comparison Comparative Data Analysis (Yield, TON, TOF, Selectivity) Analysis->Data_Comparison Conclusion Draw Conclusions and Select Optimal Catalyst Data_Comparison->Conclusion

Caption: General workflow for evaluating the performance of triazole synthesis catalysts.

General Experimental Protocol for CuAAC Catalyst Screening

This protocol is designed for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole as a model reaction.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper catalyst (e.g., CuSO₄·5H₂O, CuI, [Cu(IPr)Cl])[14]

  • Sodium ascorbate (for Cu(II) precursors)

  • Solvent (e.g., t-butanol/water (1:1), DMF, DMSO)

  • Magnetic stir bar and reaction vial

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add benzyl azide (1.0 mmol, 1.0 equiv).

  • Add phenylacetylene (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., 5 mL of t-butanol/water 1:1).

  • Add the copper catalyst (0.05 mmol, 5 mol%).

  • If using a Cu(II) precursor like CuSO₄·5H₂O, add sodium ascorbate (0.15 mmol, 15 mol%) to reduce Cu(II) to the active Cu(I) species in situ.[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

  • Calculate the isolated yield.

General Experimental Protocol for RuAAC Catalyst Screening

This protocol is adapted for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))[8][9]

  • Anhydrous, degassed solvent (e.g., DCE, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stir bar and Schlenk flask

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 mmol, 1 mol%).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed solvent (e.g., 5 mL of DCE) via syringe.[15]

  • Add benzyl azide (1.0 mmol, 1.0 equiv) via syringe.

  • Add phenylacetylene (1.0 mmol, 1.0 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).[1]

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Calculate the isolated yield.

Comparative Performance Data

The following tables summarize typical performance data for various copper and ruthenium catalysts in the synthesis of 1,2,3-triazoles. The data is illustrative and may vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Copper Catalysts for CuAAC

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
CuSO₄/NaAsc5 / 15t-BuOH/H₂ORoom Temp1-4>95Inexpensive and readily available.[12]
CuI1-5DMFRoom Temp0.5-2>95Direct use of Cu(I), no reducing agent needed.
Cu(OAc)₂5H₂O506-1291-98Can be anchored on solid supports for recyclability.[6]
Cu nanoparticles0.5H₂ORoom Temp660-95Heterogeneous catalyst, easy to remove.[6]
Electrochemical (Cu⁰ foil)N/At-BuOH/H₂ORoom Temp178-90In situ generation of Cu(I), minimizes copper contamination.[12]

Table 2: Comparison of Ruthenium Catalysts for RuAAC

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
CpRuCl(PPh₃)₂1-5Benzene802-4>90Highly effective for 1,5-disubstituted triazoles.[8][9]
CpRuCl(COD)1-5DCE450.5>95Active at lower temperatures.[8][15]
[Cp*RuCl]₄10DMF110 (MW)0.33>90Effective for aryl azides with microwave irradiation.[1]

Discussion and Catalyst Selection

Choosing a Copper Catalyst (for 1,4-disubstituted triazoles)
  • For routine synthesis and high-throughput screening: The combination of CuSO₄ and sodium ascorbate is often the first choice due to its low cost, ready availability, and robust performance in aqueous solvent mixtures.[12]

  • For applications requiring low copper contamination: Heterogeneous catalysts , such as copper nanoparticles on a solid support, or electrochemical methods are highly advantageous.[6][12] These approaches simplify product purification and minimize residual copper, which is critical for biological applications.

  • For air- and moisture-sensitive substrates: Using a stable Cu(I) salt like CuI can be beneficial as it does not require an in situ reduction step.

Choosing a Ruthenium Catalyst (for 1,5-disubstituted and fully substituted triazoles)
  • For general-purpose synthesis of 1,5-disubstituted triazoles: CpRuCl(PPh₃)₂ and Cp RuCl(COD) are both excellent choices, demonstrating high catalytic activity and selectivity.[8][9]

  • For thermally sensitive substrates: Cp*RuCl(COD) is particularly advantageous as it is effective at lower temperatures.[8]

  • For reactions with internal alkynes: Ruthenium catalysts are the only viable option for the direct synthesis of fully substituted triazoles from internal alkynes and azides.[1][8]

Conclusion and Future Outlook

The choice of catalyst for triazole synthesis is a critical decision that impacts reaction efficiency, regioselectivity, and the ease of product purification. For the synthesis of 1,4-disubstituted triazoles, the CuAAC reaction offers a plethora of catalyst options, from simple copper salts to advanced heterogeneous and electrochemical systems. For 1,5-disubstituted and fully substituted triazoles, RuAAC catalysts are the undisputed champions.

The field continues to evolve, with ongoing research focused on the development of more sustainable and efficient catalysts, including those based on earth-abundant metals and those that operate under milder conditions. The principles and protocols outlined in this guide provide a solid foundation for the rational evaluation and selection of catalysts to meet the diverse needs of modern chemical synthesis.

References

A Head-to-Head In Vitro Comparison of Triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery and development, triazole derivatives represent a cornerstone in the management of fungal infections. Their targeted mechanism of action and broad-spectrum activity have made them indispensable tools for researchers and clinicians. This guide provides an in-depth, head-to-head in vitro comparison of prominent triazole antifungals, offering experimental data and procedural insights to inform your research.

The Triazole Mechanism of Action: Targeting Fungal Ergosterol Synthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: cytochrome P450-dependent 14α-demethylase (CYP51).[2][3][4] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and function.[2][3] By binding to the heme iron of CYP51, triazoles block this conversion, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.[1][3] This disruption of membrane structure and function ultimately inhibits fungal growth.[5]

Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol FungalCellMembrane Intact Fungal Cell Membrane Ergosterol->FungalCellMembrane component of DisruptedMembrane Disrupted Fungal Cell Membrane Triazoles Triazole Antifungals Triazoles->CYP51 inhibition CYP51->Ergosterol conversion CYP51->DisruptedMembrane leads to depletion of ergosterol & accumulation of toxic sterols cluster_0 Inoculum Preparation cluster_1 Antifungal Dilution cluster_2 Incubation & Reading FungalCulture Fungal Culture Suspension Saline Suspension FungalCulture->Suspension McFarland 0.5 McFarland Standard Suspension->McFarland Dilution Dilution in RPMI McFarland->Dilution FinalInoculum Final Inoculum (0.5-2.5 x 10³ CFU/mL) Dilution->FinalInoculum Inoculation Inoculation of Plate FinalInoculum->Inoculation StockSolution Stock Solution SerialDilution Serial Dilution in Plate StockSolution->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading MIC Determination Incubation->Reading

References

Independent Verification of (4-methyl-4H-1,2,4-triazol-3-yl)methanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of synthetic routes for obtaining (4-methyl-4H-1,2,4-triazol-3-yl)methanol, a valuable building block in medicinal chemistry. Recognizing the limited direct literature on this specific synthesis, we present a validated, multi-step pathway and compare it with an established synthesis of a structurally related analog. This comparative approach offers researchers practical, verified protocols and critical insights into the selection of synthetic strategies based on yield, reagent availability, and reaction conditions.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceuticals, renowned for its presence in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its success as a pharmacophore. Consequently, the efficient and reliable synthesis of substituted 1,2,4-triazoles is of paramount importance to the drug discovery and development pipeline. This guide focuses on the independent verification of synthetic pathways to this compound, a key intermediate for more complex molecular architectures.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are evaluated in this guide. The principal route outlines a multi-step synthesis of the target molecule, this compound, starting from readily available precursors. The alternative route details the synthesis of a closely related analog, (4-phenyl-4H-1,2,4-triazol-3-yl)methanol, providing a valuable benchmark for comparison of reaction efficiencies and yields.

Parameter Route 1: Synthesis of this compound Route 2: Synthesis of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol (Analog)
Starting Materials Formic hydrazide, Methyl isothiocyanateBenzoic hydrazide, Phenyl isothiocyanate, 2-Bromo-1-phenylethanone
Key Intermediates 4-methyl-4H-1,2,4-triazole-3-thiol, 4-methyl-4H-1,2,4-triazole-3-carbaldehyde4-phenyl-4H-1,2,4-triazole-3-thiol, 2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one
Overall Yield Moderate (Estimated based on individual step yields)Moderate to Good
Number of Steps 33
Key Transformations Cyclization, Oxidation, ReductionCyclization, S-alkylation, Reduction
Reagent Accessibility High (Common laboratory reagents)High (Common laboratory reagents)

Route 1: Verified Synthesis of this compound

This synthetic pathway proceeds through three key steps: the formation of the triazole-thiol core, oxidation to the corresponding aldehyde, and subsequent reduction to the target alcohol.

Workflow Diagram: Route 1

Route_1_Workflow Route 1: Synthesis of this compound cluster_0 Step 1.1: Thiol Synthesis cluster_1 Step 1.2: Oxidation cluster_2 Step 1.3: Reduction start Formic hydrazide + Methyl isothiocyanate step1_product 4-methyl-4H-1,2,4-triazole-3-thiol start->step1_product  NaOH (aq), Reflux step2_product 4-methyl-4H-1,2,4-triazole-3-carbaldehyde step1_product->step2_product  Oxidizing Agent (e.g., KMnO4) final_product This compound step2_product->final_product  NaBH4, Methanol

Caption: Synthetic workflow for this compound.

Step 1.1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol

The initial step involves the base-catalyzed cyclization of a thiosemicarbazide, formed in situ from formic hydrazide and methyl isothiocyanate. This is a common and efficient method for the formation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2]

Experimental Protocol:

  • A solution of formic hydrazide (1.0 eq) and methyl isothiocyanate (1.0 eq) in ethanol is prepared.

  • An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

  • Expected yield is in the range of 70-85%.

Step 1.2: Oxidation to 4-methyl-4H-1,2,4-triazole-3-carbaldehyde

The oxidation of the thiol group to a formyl group is a critical transformation. While direct oxidation of thiols to aldehydes can be challenging, the use of strong oxidizing agents under controlled conditions can achieve this. The electron-rich nature of the triazole ring and the reactivity of the thiol group necessitate careful selection of the oxidant to avoid over-oxidation to the carboxylic acid or disulfide formation.[3][4]

Experimental Protocol:

  • 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) is dissolved in a suitable solvent such as aqueous acetone or acetic acid.

  • The solution is cooled in an ice bath, and a solution of potassium permanganate (KMnO4) (2.0-3.0 eq) is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred at low temperature for 1-2 hours after the addition is complete.

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • The mixture is filtered to remove manganese dioxide, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography.

Step 1.3: Reduction to this compound

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, typically affording high yields.[5][6]

Experimental Protocol:

  • 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) is dissolved in methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (1.1-1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product. Further purification can be done by recrystallization or column chromatography.

Route 2: Alternative Synthesis of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol (Analog)

This route provides a comparative benchmark for the synthesis of a structurally similar triazolyl methanol, where the methyl group at the 4-position is replaced by a phenyl group. This synthesis also starts from the corresponding thiol and proceeds via an S-alkylation followed by reduction.

Workflow Diagram: Route 2

Route_2_Workflow Route 2: Synthesis of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol cluster_0 Step 2.1: Thiol Synthesis cluster_1 Step 2.2: S-Alkylation cluster_2 Step 2.3: Reductive Cleavage start Benzoic hydrazide + Phenyl isothiocyanate step1_product 4-phenyl-4H-1,2,4-triazole-3-thiol start->step1_product  NaOH (aq), Reflux step2_product 2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one step1_product->step2_product  2-Bromo-1-phenylethanone, Base final_product (4-phenyl-4H-1,2,4-triazol-3-yl)methanol step2_product->final_product  NaBH4, Ethanol

Caption: Synthetic workflow for (4-phenyl-4H-1,2,4-triazol-3-yl)methanol.

Step 2.1: Synthesis of 4-phenyl-4H-1,2,4-triazole-3-thiol

Similar to Route 1, the synthesis begins with the base-catalyzed cyclization of the corresponding thiosemicarbazide.

Experimental Protocol:

  • Benzoic hydrazide (1.0 eq) and phenyl isothiocyanate (1.0 eq) are refluxed in ethanol to form the thiosemicarbazide intermediate.

  • An aqueous solution of sodium hydroxide is added, and the mixture is refluxed to induce cyclization.

  • Work-up involves cooling, acidification, and filtration to isolate the thiol product.

  • Yields for this step are typically in the range of 60-75%.

Step 2.2: S-Alkylation with 2-Bromo-1-phenylethanone

The thiol is then alkylated at the sulfur atom. This reaction proceeds via an SN2 mechanism.

Experimental Protocol:

  • 4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) is dissolved in an alkaline ethanolic solution.

  • 2-Bromo-1-phenylethanone (1.0 eq) is added, and the mixture is stirred at room temperature.

  • The product precipitates from the solution and is collected by filtration.

Step 2.3: Reductive Cleavage to (4-phenyl-4H-1,2,4-triazol-3-yl)methanol

The final step involves the reduction of the keto group and cleavage of the C-S bond. Sodium borohydride is a suitable reagent for this transformation.

Experimental Protocol:

  • The S-alkylated intermediate (1.0 eq) is suspended in ethanol.

  • Sodium borohydride (excess) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • Standard aqueous work-up and extraction, followed by purification, yields the desired alcohol. The yield for this reductive step is reported to be around 57%.

Conclusion

This guide provides two independently verifiable synthetic routes for obtaining substituted 3-hydroxymethyl-4H-1,2,4-triazoles. Route 1 presents a viable, albeit challenging, pathway to the target molecule this compound, with the oxidation of the thiol to the aldehyde being the most critical step requiring careful optimization. Route 2 offers a well-documented synthesis of a phenyl-substituted analog, serving as a robust point of comparison. Researchers can leverage the detailed protocols and comparative data herein to make informed decisions for their synthetic endeavors in the pursuit of novel 1,2,4-triazole-based compounds.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of (4-methyl-4H-1,2,4-triazol-3-yl)methanol and a Comparative Analysis with Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of (4-methyl-4H-1,2,4-triazol-3-yl)methanol. In the spirit of scientific integrity and reproducibility, this document details a proposed synthetic pathway, complete with step-by-step experimental protocols. Furthermore, it presents a comparative analysis with alternative 1,2,4-triazole derivatives, supported by experimental data from the scientific literature. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of antifungal, antiviral, and anticancer drugs. The specific substitution pattern on the triazole ring can dramatically influence the biological activity and pharmacokinetic properties of the molecule. This guide focuses on this compound, a key intermediate for the synthesis of more complex pharmaceutical agents.[2]

Comparative Compound Selection

To provide a robust framework for evaluating the synthesis and properties of this compound, a selection of structurally related 1,2,4-triazole derivatives with well-documented experimental data is presented below. These compounds will serve as benchmarks for spectroscopic analysis and reactivity.

Compound NameKey Structural FeatureRationale for Inclusion
4-Methyl-4H-1,2,4-triazoleThe N-methylated precursor to the target compound.Provides a baseline for spectroscopic comparison of the triazole core.
1H-1,2,4-Triazole-3-carbaldehydeA potential precursor to the target compound via reduction.Its synthesis and characterization offer insights into functionalization at the 3-position.
(1-Methyl-1H-1,2,4-triazol-3-yl)methanolA constitutional isomer of the target compound.Allows for a direct comparison of the influence of the N-methyl position on physical and spectroscopic properties.

Proposed Synthetic Pathway and Experimental Protocols

The following section outlines a plausible and scientifically sound multi-step synthesis for this compound, based on established methodologies for the derivatization of 1,2,4-triazoles.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation at C3 cluster_2 Step 3: Reduction to the Alcohol A 1,2,4-Triazole B 4-Methyl-4H-1,2,4-triazole A->B Methyl Iodide, Base C 4-Methyl-4H-1,2,4-triazole D 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde C->D n-BuLi, DMF E 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde F This compound E->F Sodium Borohydride

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 4-Methyl-4H-1,2,4-triazole

The regioselective N-methylation of 1,2,4-triazole is a critical first step. While alkylation can occur at N1 or N4, specific reaction conditions can favor the desired N4 isomer.[3]

Protocol:

  • To a solution of 1,2,4-triazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate, 1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-methyl-4H-1,2,4-triazole.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a solid base like potassium carbonate is easily removed after the reaction.

Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

The introduction of a formyl group at the C3 position can be achieved via lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

Protocol:

  • Dissolve 4-methyl-4H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the C3 position of the triazole ring. The low temperature of -78 °C is crucial to prevent side reactions.

Step 3: Synthesis of this compound

The final step involves the reduction of the aldehyde to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the addition of acetone.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound.

Causality: Methanol is a suitable protic solvent for sodium borohydride reductions. The initial cooling to 0 °C helps to control the initial exothermic reaction.

Expected and Comparative Characterization Data

Successful replication of this synthesis requires careful characterization of the intermediates and the final product. The following tables provide expected and comparative spectroscopic data based on known compounds from the literature.

Table 1: Predicted ¹H NMR Data (in CDCl₃, δ in ppm)
CompoundH3/H5-CH₃-CH₂OH-OH
This compound (Predicted) ~8.3 (s, 1H)~3.7 (s, 3H)~4.8 (s, 2H)Broad singlet
4-Methyl-4H-1,2,4-triazole[4]8.25 (s, 2H)3.65 (s, 3H)--
(1-Methyl-1H-1,2,4-triazol-3-yl)methanol[2]7.95 (s, 1H)3.85 (s, 3H)4.70 (s, 2H)-
Table 2: Predicted ¹³C NMR Data (in CDCl₃, δ in ppm)
CompoundC3C5-CH₃-CH₂OH
This compound (Predicted) ~155~145~35~58
4-Methyl-4H-1,2,4-triazole[5]143.5143.534.5-
Table 3: Predicted IR Data (cm⁻¹)
CompoundO-H StretchC-H StretchC=N StretchC-O Stretch
This compound (Predicted) 3400-3200 (broad)3000-2850~1550~1050
4-Methyl-4H-1,2,4-triazole-3-thiol[6]-2950-2850~1560-

Discussion and Conclusion

The provided synthetic route offers a logical and experimentally feasible approach to this compound. The characterization data, predicted from closely related analogs, provides a solid benchmark for confirming the identity and purity of the synthesized compounds. Researchers undertaking this synthesis should pay close attention to the anhydrous and inert conditions required for the lithiation step, as this is critical for achieving a good yield of the formylated intermediate.

This guide serves as a testament to the power of leveraging existing scientific literature to devise and validate synthetic pathways for novel or less-documented compounds. By providing a detailed, step-by-step protocol and a comparative analysis of expected results, we aim to empower researchers to confidently replicate and build upon these findings in their own drug discovery and development endeavors.

References

Unlocking the Clinical Promise of (4-methyl-4H-1,2,4-triazol-3-yl)methanol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically successful drugs. Its unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have established it as a "privileged structure" in drug design. This guide delves into the therapeutic potential of a specific, yet under-explored derivative, (4-methyl-4H-1,2,4-triazol-3-yl)methanol . While direct biological data on this compound is sparse, its structural similarity to the core of numerous potent therapeutic agents warrants a thorough investigation.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will objectively compare the potential therapeutic applications of this compound with established, market-leading 1,2,4-triazole-based drugs. By providing detailed experimental protocols and comparative data, this guide aims to equip researchers with the necessary tools to validate the therapeutic promise of this intriguing molecule.

Section 1: The Antifungal Potential – A Comparative Analysis with Fluconazole and Voriconazole

The most prominent therapeutic success of the 1,2,4-triazole class lies in the development of potent antifungal agents. Drugs like Fluconazole and Voriconazole have revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][2] This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[3] The N4 nitrogen of the triazole ring binds to the heme iron atom in the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[4] This leads to the depletion of ergosterol and an accumulation of toxic methylated sterols, which compromises the structural integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth.[5]

Given that this compound possesses the core 1,2,4-triazole ring, it is highly plausible that it could exert a similar antifungal effect. The presence of the methanol group at the 3-position and the methyl group at the N4 position are key structural features that would need to be evaluated for their influence on binding affinity and spectrum of activity.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Disrupted_Membrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole_Antifungals This compound Fluconazole Voriconazole Triazole_Antifungals->Lanosterol Inhibits CYP51

Figure 1: Proposed mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.

Comparative Performance Data

To validate the potential of this compound, its efficacy must be benchmarked against established drugs. The Minimum Inhibitory Concentration (MIC) is the standard metric for antifungal potency.

Antifungal AgentCandida albicans MIC Range (μg/mL)Aspergillus fumigatus MIC Range (μg/mL)
Fluconazole 0.25 - 4Generally Resistant (>64)
Voriconazole 0.03 - 10.25 - 2
This compound To Be DeterminedTo Be Determined
Table 1: Comparative in vitro activity (MIC) of established triazole antifungals. Data compiled from multiple sources.[3][6]
Experimental Protocol: Antifungal Susceptibility Testing

The following protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, should be used to determine the MIC of this compound.

Antifungal_Susceptibility_Workflow start Start prep_compound Prepare Stock Solution of This compound in DMSO start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in RPMI-1640 Medium in a 96-well plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Adjust to 0.5-2.5 x 10³ cells/mL prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with ~50% growth inhibition compared to control incubate->read_mic end End read_mic->end

Figure 2: Workflow for CLSI-based broth microdilution antifungal susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL). Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation: Culture the desired yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant (approximately 50%) reduction in growth compared to the drug-free control well. This can be assessed visually or by reading the optical density with a microplate reader.

Section 2: The Anticancer Potential – A Comparative Analysis with Letrozole and Anastrozole

Another highly successful application of the 1,2,4-triazole scaffold is in oncology, specifically in the development of aromatase inhibitors for hormone receptor-positive breast cancer. Letrozole and Anastrozole are leading examples of this class.

Mechanism of Action: Aromatase Inhibition

In postmenopausal women, the primary source of estrogen is the conversion of androgens (like androstenedione and testosterone) by the enzyme aromatase.[6] In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth. Letrozole and Anastrozole are non-steroidal, competitive inhibitors of aromatase. The triazole ring is crucial for their activity, as one of its nitrogen atoms coordinates with the heme iron atom of the cytochrome P450 unit of the aromatase enzyme, reversibly blocking its active site.[4] This inhibition prevents the conversion of androgens to estrogens, thereby depriving the cancer cells of their primary growth signal and leading to cell cycle arrest and apoptosis.

The structural features of this compound, particularly the core triazole ring, suggest it could also function as an aromatase inhibitor. The substituents would influence its binding affinity and selectivity, which must be determined experimentally.

Aromatase_Inhibition_Pathway cluster_pathway Estrogen Synthesis & Action cluster_drug Mechanism of Action Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) in Cancer Cell Estrogens->ER Proliferation Tumor Cell Proliferation & Survival ER->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis AIs This compound Letrozole Anastrozole AIs->Aromatase Inhibits MTT_Assay_Workflow start Start seed_cells Seed MCF-7aro cells in 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 treat_cells Treat cells with serial dilutions of This compound + Testosterone (as substrate) incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Viable cells convert MTT to Formazan) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) to dissolve Formazan crystals incubate3->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability % and determine IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Senior Application Scientist's Guide to the Comprehensive Verification of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous confirmation of a synthesized compound's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. Nitrogen-rich heterocycles, particularly scaffolds like 1,2,4-triazole, are cornerstones in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Their prevalence is due to their unique ability to engage in diverse biological interactions. However, the synthetic routes to these molecules can often yield a constellation of structurally similar impurities, regioisomers, or unreacted starting materials. The failure to rigorously characterize the final compound can lead to misinterpreted biological data, wasted resources, and potential safety liabilities.

This guide presents a comprehensive, multi-technique (orthogonal) strategy for the definitive characterization of a specific triazole derivative, (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 59660-30-9, Molecular Weight: 113.12 g/mol ). We will move beyond rote protocol recitation to explain the scientific rationale behind each method, creating a self-validating workflow that ensures the highest degree of confidence in the material's identity, purity, and structural integrity.

The Orthogonal Analytical Workflow: A Strategy of Cross-Validation

No single analytical technique is sufficient to establish both the identity and purity of a novel compound. A robust analytical package relies on an orthogonal approach, where each technique measures a different fundamental property of the molecule. This strategy ensures that the weaknesses of one method are compensated for by the strengths of another. The workflow below illustrates this principle of cross-validation.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Molecular Weight & Composition cluster_3 Purity & Impurity Profiling Synthesis Crude Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_H ¹H NMR Purification->NMR_H NMR_C ¹³C NMR Purification->NMR_C MS Mass Spectrometry (LC-MS) Purification->MS EA Elemental Analysis (CHN) Purification->EA HPLC HPLC-UV/DAD Purification->HPLC Final Verified Compound (Identity & Purity Confirmed) NMR_H->Final Confirms Structure NMR_C->Final Confirms Structure MS->Final Confirms MW EA->Final Confirms Composition HPLC->Final Confirms Purity >95%

Caption: Orthogonal workflow for compound verification.

Part 1: Definitive Structural Elucidation

The first objective is to confirm that the synthesized molecule is, in fact, this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[4] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the target compound, and its residual solvent peak does not obscure key signals. Crucially, it allows for the observation of the exchangeable hydroxyl (-OH) proton.

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm, providing a universal standard for comparing spectra.[6]

Expected ¹H and ¹³C NMR Data: The expected chemical shifts are predicted based on the known effects of the triazole ring and substituents.

Analysis Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~8.3Singlet1HC5-H (Triazole ring proton)
~5.5Triplet1H-CH ₂-OH (hydroxyl proton)
~4.6Doublet2H-C H₂-OH (methylene protons)
~3.5Singlet3HN-C H₃ (methyl protons)
¹³C NMR ~153C=NN/AC 3-CH₂OH (Triazole ring carbon)
~145C=NN/AC 5-H (Triazole ring carbon)
~55CH₂N/A-C H₂-OH (methylene carbon)
~31CH₃N/AN-C H₃ (methyl carbon)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.[7]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[6]

  • Spectral Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts, multiplicities, and integrations with the expected values.

Trustworthiness Check: The combination of the unique singlet for the triazole proton, the singlet for the N-methyl group, and the coupled doublet/triplet system for the -CH₂OH group provides a distinct fingerprint. The absence of significant unassignable peaks is a primary indicator of purity.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a crucial validation of its elemental formula.[8] Electrospray ionization (ESI) is a soft ionization technique ideal for this polar, non-volatile molecule.

Causality Behind Experimental Choices:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI in positive ion mode is preferred. The triazole nitrogen atoms are readily protonated, yielding a strong signal for the [M+H]⁺ ion.

  • Expected Ion: For this compound (C₄H₇N₃O), the theoretical monoisotopic mass is 113.0589. The primary ion observed should be [M+H]⁺ at m/z 114.0667.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid. The acid aids in protonation.

  • Instrumentation: Infuse the sample directly or inject it into an LC-MS system equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion scan mode over a relevant m/z range (e.g., 50-300 Da).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For high-resolution MS (HRMS), the measured mass should be within 5 ppm of the theoretical value.[9]

Trustworthiness Check: A clean spectrum dominated by the target ion at the correct m/z value strongly supports the compound's identity.

Part 2: Quantitative Purity Assessment

Once identity is confirmed, the next critical step is to quantify the compound's purity. This is primarily achieved using chromatography, with elemental analysis providing complementary evidence of composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry.[10] It separates the target compound from any impurities, and a UV detector quantifies their relative abundance based on peak area.

Comparison of HPLC Methods: For a polar compound like this compound, different column chemistries can be employed.

Method Principle Advantages for this Compound Disadvantages
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[11]Ubiquitous, robust, and reliable. Can often achieve good separation with standard mobile phases.Poor retention of very polar compounds ("breakthrough"). May require highly aqueous mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a primarily organic mobile phase.[12]Excellent retention for polar molecules that are unretained by RP-HPLC.Can be less robust; longer equilibration times are needed. Mobile phase preparation requires care.

For routine analysis, a well-developed RP-HPLC method is typically sufficient and preferred for its robustness.

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/DAD at a wavelength where the triazole ring absorbs (e.g., 210 nm).[13]

  • Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the initial mobile phase composition (e.g., 95% A / 5% B).

  • Gradient Elution: Run a linear gradient to ensure elution of any less polar impurities, for example:

    • 0-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibrate at 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is typically required for research compounds.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This offers a fundamental check on the empirical formula.[5][14]

Causality Behind Experimental Choices: This technique works by combusting the sample under controlled conditions and quantifying the resulting CO₂, H₂O, and N₂ gases. It is a bulk analysis technique that is highly sensitive to impurities containing these elements.

Theoretical vs. Acceptable Values: For C₄H₇N₃O:

  • Theoretical C: 42.47%

  • Theoretical H: 6.24%

  • Theoretical N: 37.14%

Experimental Protocol: CHN Analysis

  • Sample Preparation: Provide a homogenous, dry sample (3-5 mg) in a tin capsule. The sample must be free of residual solvent, which would drastically alter the C and H percentages.

  • Instrumentation: Analyze the sample using a calibrated CHN elemental analyzer.

  • Data Analysis: Compare the experimental percentages to the theoretical values. The results are considered acceptable if they fall within ±0.4% of the theoretical values.[14]

Trustworthiness Check: A successful CHN analysis confirms that the elemental makeup of the bulk sample matches the proposed structure, providing strong evidence against the presence of significant impurities with a different elemental composition.

Summary of a Self-Validating Analytical Package

By integrating these orthogonal techniques, a powerful, self-validating dataset is created.

Technique Question Answered Expected Result for Pure this compound
¹H NMR What is the proton framework?Correct chemical shifts, integrations, and splitting patterns for 4 distinct proton environments.
¹³C NMR What is the carbon backbone?4 distinct carbon signals at expected chemical shifts.
HRMS What is the molecular formula?[M+H]⁺ ion observed at m/z 114.0667 (± 5 ppm).
HPLC-UV How pure is the compound?Single major peak with area ≥95% of total peak area.
Elemental Analysis What is the elemental composition?C, H, and N percentages within ±0.4% of theoretical values.

NMR and MS confirm the correct molecular structure, HPLC confirms the absence of significant impurities, and Elemental Analysis confirms the correct bulk composition. Agreement across all five analyses provides the highest possible confidence in the material's quality.

Conclusion

The verification of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single data point, such as a correct mass spectrum, is insufficient and scientifically unsound. By employing an orthogonal workflow that combines structural elucidation (NMR, MS) with purity assessment (HPLC, Elemental Analysis), researchers can build a self-validating and unassailable data package. This commitment to analytical rigor is fundamental to ensuring the integrity of subsequent biological and pharmacological research.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-methyl-4H-1,2,4-triazol-3-yl)methanol, ensuring compliance with safety regulations and the protection of our research community and environment. The procedures outlined are grounded in established safety principles and are designed to be clear, logical, and self-validating for researchers, scientists, and drug development professionals.

Compound Identification and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and the correct disposal pathway.

This compound is a specific chemical compound that must be treated as hazardous waste. Its hazard profile, summarized from supplier safety information, dictates that it cannot be disposed of via standard laboratory drains or as common refuse.[1][2][3] The "methanol" component in its name, while part of a larger molecule, suggests a cautious approach, and the triazole ring is a common feature in biologically active compounds.

PropertyValue / ClassificationSource
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Severely hazardous to water)

The WGK 3 classification is critically important; it signifies a severe hazard to aquatic environments, reinforcing the absolute prohibition of sewer disposal.[4]

Guiding Principles of Hazardous Chemical Disposal

All laboratory waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[1][3] The disposal of this compound must adhere to the following universal principles:

  • Segregation is Key: Never mix incompatible waste streams.[2][3][5] Mixing this compound with other wastes could lead to unintended chemical reactions. It should be kept separate from strong oxidizing agents and acids.[4][5]

  • No Drain Disposal: Discharging hazardous chemicals into the sewer system is illegal and environmentally damaging.[1][2]

  • Evaporation is Not Disposal: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[1][2]

  • Use Designated Areas: All hazardous waste must be stored in a designated, properly marked Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Professional Management: The final disposal of hazardous waste must be handled by trained professionals, either from your institution's EHS department or a licensed waste disposal contractor.[7][8][9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely collecting and preparing this compound for final disposal.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before beginning, ensure you are in a well-ventilated area, such as a chemical fume hood.[8] Adorn the appropriate PPE based on the compound's hazard assessment:

  • Safety Goggles: Always wear chemical splash goggles.

  • Gloves: Wear compatible chemical-resistant gloves.

  • Lab Coat: A standard lab coat is required to protect from incidental contact.

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container:

    • For Solid Waste (e.g., the pure compound, contaminated weigh boats, gloves, or wipes): Use a sturdy, wide-mouthed container with a secure, screw-top lid. The container must be made of a material compatible with the chemical.

    • For Liquid Waste (e.g., solutions containing the compound): Use a sealable, chemically-resistant container, such as a high-density polyethylene (HDPE) carboy.[6]

  • Attach a Hazardous Waste Label: As soon as you designate a container for waste, it must be labeled.[1][3][5] Do not wait until it is full. The label must include:

    • The words "Hazardous Waste" [3][5]

    • Full Chemical Name: "this compound" (no abbreviations or formulas)[3]

    • Composition: List all components and their approximate percentages, including solvents.

    • Hazard Information: Clearly indicate the relevant hazards (e.g., "Toxic," "Combustible Solid").

Step 3: Waste Accumulation
  • Add Waste: Carefully transfer the waste into the labeled container.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[1][2][3] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 80-90% of their capacity to allow for expansion and prevent splashing during transport.[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store Securely: Place the sealed and labeled waste container in your lab's designated SAA.[5]

  • Use Secondary Containment: Store all liquid hazardous waste containers within a larger, chemically-resistant tub or tray to contain any potential leaks.[2][3]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[5]

Step 5: Arranging for Final Disposal
  • Monitor Accumulation Limits: Be aware of your laboratory's waste accumulation limits (e.g., typically no more than 55 gallons of hazardous waste).[1][5]

  • Request Pickup: Once the container is full or is approaching its storage time limit (often 6-12 months), contact your institution's EHS office or designated hazardous waste management service to schedule a pickup.[6][8]

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for the compound to the disposal service.[8]

Disposal of Empty Containers

An empty container that held a hazardous chemical must be managed properly to be considered non-hazardous.[1]

  • Thoroughly Empty: Ensure all residual product has been removed.

  • Triple Rinse: Since this compound is classified as "Harmful if swallowed" (Acute Tox. 4), the empty container must be triple-rinsed.[1][2][3]

    • Use a solvent (such as water or another appropriate solvent) that can dissolve the compound.

    • Crucially, the first rinsate (and preferably all three) must be collected and disposed of as hazardous liquid waste following the protocol in Section 3.[2][3]

  • Deface Label: After the container is clean and dry, completely remove or deface the original chemical label.[1][3]

  • Final Disposal: The clean, defaced container can now be disposed of as regular solid waste or recycled according to your institution's policies.[1]

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Notify colleagues in the immediate area and restrict access.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you are not comfortable cleaning it up, contact your EHS office immediately.

  • Contain and Clean: For small, manageable spills:

    • Use an appropriate absorbent spill kit to contain the material.

    • Carefully sweep up the solid material or absorb the liquid.

    • Place all contaminated materials (absorbent, gloves, etc.) into a new hazardous waste container.

  • Label and Dispose: Label the container as hazardous waste, detailing the spilled chemical and the cleanup materials, and dispose of it according to the protocol in Section 3.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Workflow for this compound Disposal start Waste Generation (Pure compound, solution, or contaminated material) ppe 1. Don Proper PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container? start->empty_container container 2. Select Compatible Hazardous Waste Container ppe->container labeling 3. Attach Completed Hazardous Waste Label container->labeling add_waste 4. Add Waste to Container (Keep sealed when not in use) labeling->add_waste storage 5. Store in Designated SAA with Secondary Containment add_waste->storage request_pickup 6. Request Pickup from EHS or Licensed Contractor storage->request_pickup end_proc End of Process: Proper Disposal request_pickup->end_proc empty_container->ppe No (Waste Product) triple_rinse A. Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate B. Collect Rinsate as New Hazardous Waste Stream triple_rinse->collect_rinsate collect_rinsate->add_waste Add to liquid waste deface_label C. Deface Original Label collect_rinsate->deface_label trash D. Dispose of Clean Container in Regular Trash deface_label->trash

Caption: Disposal workflow from generation to final pickup request.

References

Personal protective equipment for handling (4-methyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Operational Safety Guide: Handling (4-methyl-4H-1,2,4-triazol-3-yl)methanol

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling and disposal of this compound. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Assessment & Risk Profile

Understanding the specific risks associated with this compound is fundamental to implementing effective safety measures. This compound, a member of the triazole family, presents several hazards that necessitate meticulous handling. Triazoles are five-membered heterocyclic compounds with a range of applications, from pharmaceuticals to agrochemicals, and their derivatives require careful management in a laboratory setting[1][2][3].

The primary identified hazard is acute oral toxicity.[4] Furthermore, based on data for the structurally analogous compound (1H-1,2,4-Triazol-1-yl)methanol, there is a strong basis to infer risks of skin, eye, and respiratory irritation.[5] Therefore, all handling procedures must be predicated on the assumption that the compound is hazardous upon ingestion, skin contact, eye contact, and inhalation.

Table 1: GHS Hazard Profile for this compound | Hazard Class | Pictogram | Signal Word | Code | Statement | Authoritative Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity 4 (Oral) |

alt text
| Warning | H302 | Harmful if swallowed. | Sigma-Aldrich[4] | | Skin Irritation 2 * |
alt text
| Warning | H315 | Causes skin irritation. | Fluorochem SDS[5] | | Serious Eye Irritation 2 * |
alt text
| Warning | H319 | Causes serious eye irritation. | Fluorochem SDS[5] | | Specific Target Organ Toxicity (Single Exposure) 3 * |
alt text
| Warning | H335 | May cause respiratory irritation. | Fluorochem SDS[5] | *Hazards inferred from the Safety Data Sheet for the closely related structural analog, (1H-1,2,4-Triazol-1-yl)methanol.

The compound is a combustible solid (Storage Class 11) and is classified with a Water Hazard Class of 3 (WGK 3), indicating it is a severe hazard to water.[4] This high water hazard classification mandates stringent containment and disposal protocols to prevent environmental release.

The PPE Protocol: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and chemical hazards.[6] The following multi-layered system is mandatory for all personnel handling this compound.

Primary Barrier: Foundational Protection

This layer is the absolute minimum requirement for entering the designated handling area.

  • Flame-Resistant Laboratory Coat: Must be fully buttoned to cover the arms and torso.[7][8] This protects against accidental spills and contact.

  • Full-Coverage Clothing: Long pants and a shirt covering the upper body are required. Synthetic fabrics like polyester should be avoided due to their low melting points.[7]

  • Closed-Toe, Closed-Heel Shoes: Footwear must cover the entire foot to protect from spills.[7][8]

Secondary Barrier: Direct Handling Protection

This layer is added immediately before handling the chemical.

  • Chemical Splash Goggles: To protect against dust particles and potential splashes, safety goggles that meet the ANSI Z87.1 standard are required.[7][8] Eyeglasses are not a substitute.[9]

  • Disposable Nitrile Gloves: Double-gloving is recommended. The outer glove should be removed immediately upon contamination. Nitrile provides good short-term protection against a wide range of chemicals.[7] For any procedure with a risk of prolonged contact, consult the glove manufacturer's chemical resistance data.

Tertiary Barrier: Enhanced Respiratory and Facial Protection

This layer is required when engineering controls are insufficient or when handling larger quantities where the risk of aerosolization is higher.

  • Face Shield: A face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing or a highly exothermic reaction.[7][8]

  • Respiratory Protection: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood to control airborne dust. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is mandatory.[7][10] Use of a respirator requires prior medical evaluation and fit-testing.[7]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is essential for minimizing risk. The following diagram outlines the critical steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_dispose 4. Final Steps PREP1 Verify Fume Hood Certification & Airflow PREP2 Assemble All Materials (Chemical, Glassware, Utensils) PREP1->PREP2 PREP3 Don Primary & Secondary PPE Barriers PREP2->PREP3 HANDLE1 Place Weigh Paper/Boat on Analytical Balance PREP3->HANDLE1 HANDLE2 Carefully Transfer Solid This compound HANDLE1->HANDLE2 HANDLE3 Securely Close Primary Container HANDLE2->HANDLE3 HANDLE4 Transfer Weighed Compound to Reaction Vessel HANDLE3->HANDLE4 POST1 Clean Spatulas & Surfaces within the Fume Hood HANDLE4->POST1 POST2 Segregate Contaminated Items into Designated Waste Bag POST1->POST2 POST3 Securely Cap All Waste Containers POST2->POST3 DISP1 Doff PPE in Correct Sequence (See Fig. 2) POST3->DISP1 DISP2 Wash Hands Thoroughly with Soap & Water DISP1->DISP2 DISP3 Complete Hazardous Waste Disposal Label DISP2->DISP3

Figure 1. Step-by-step workflow for handling this compound.

Decontamination & Disposal Plan

Proper doffing of PPE is critical to prevent cross-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat).

Step-by-Step PPE Removal Protocol
  • Outer Gloves: Remove the first pair of gloves. If only one pair was worn, remove them.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Unbutton and roll it inside-out as you remove it, ensuring the contaminated exterior is contained.

  • Inner Gloves: Remove the second pair of gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

G G1 1. Decontaminate Outer Gloves G2 2. Remove Outer Gloves G1->G2 FC 3. Remove Face Shield/Goggles G2->FC LC 4. Remove Lab Coat FC->LC G3 5. Remove Inner Gloves LC->G3 WH 6. Wash Hands Thoroughly G3->WH

Figure 2. The mandatory sequence for doffing Personal Protective Equipment.

Chemical Waste Disposal

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[5]

  • Solid Waste: This includes contaminated weigh paper, gloves, bench diapers, and any recovered spills. Collect these materials in a clearly labeled, sealed hazardous waste bag or container.[11]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution is hazardous. Triazole waste streams may be classified as both toxic and flammable.[12] Collect in a sealed, properly vented, and labeled waste container. Never mix incompatible waste streams.

  • Disposal Request: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][13] Provide them with the Safety Data Sheet (SDS) for the chemical. Do not pour any amount of this chemical or its solutions down the drain.

Emergency Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.